Product packaging for Bombinin H4(Cat. No.:)

Bombinin H4

Cat. No.: B12372009
M. Wt: 1917.4 g/mol
InChI Key: OTZRUUBAECMRLT-DGBNNWMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bombinin H4 is a hydrophobic, hemolytic antimicrobial peptide (AMP) belonging to the Bombinin H family, which was first identified in the skin secretions of the European yellow-bellied toad, Bombina variegata . These peptides are a crucial component of the amphibian's innate immune defense system . The peptide is characterized by its relatively short length of 17-20 amino acid residues and the presence of a D-amino acid, D-allo-isoleucine, at its second N-terminal position . This structural feature is significant as D-amino acids can enhance the peptide's stability by increasing its resistance to proteolytic degradation. In research applications, this compound has demonstrated broad-spectrum antimicrobial activity . Beyond its microbial activity, a key area of investigative interest is its selective cytotoxicity towards cancer cells. Studies have shown that this compound exhibits potent and selective cytotoxicity against non-small cell lung carcinoma (NSCLC) cell lines (A549 and Calu-3), while showing low levels of haemolytic activity and minimal effects on normal human erythrocytes and a normal epithelial cell line (Beas-2B) . This selective action is hypothesized to be related to the distinct phospholipid composition of cancerous cell membranes, which allows the cationic this compound to interact more readily . Its mechanism of action is believed to be related to its ability to form amphipathic α-helical structures upon contact with target membranes, ultimately leading to membrane disruption and cell death . This combination of properties makes this compound a valuable and promising template for research into novel anti-infective and anticancer therapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C91H165N23O21 B12372009 Bombinin H4

Properties

Molecular Formula

C91H165N23O21

Molecular Weight

1917.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C91H165N23O21/c1-22-55(19)75(77(95)121)112-83(127)60(30-25-27-33-93)105-82(126)59(29-24-26-32-92)106-85(129)65(40-52(13)14)108-84(128)63(38-50(9)10)102-69(117)42-96-68(116)41-97-80(124)61(36-48(5)6)107-78(122)57(21)101-87(131)66(46-115)104-71(119)44-99-89(133)73(53(15)16)110-86(130)64(39-51(11)12)103-70(118)43-98-81(125)62(37-49(7)8)109-91(135)74(54(17)18)111-88(132)67-31-28-34-114(67)72(120)45-100-90(134)76(56(20)23-2)113-79(123)58(94)35-47(3)4/h47-67,73-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,124)(H,98,125)(H,99,133)(H,100,134)(H,101,131)(H,102,117)(H,103,118)(H,104,119)(H,105,126)(H,106,129)(H,107,122)(H,108,128)(H,109,135)(H,110,130)(H,111,132)(H,112,127)(H,113,123)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76+/m0/s1

InChI Key

OTZRUUBAECMRLT-DGBNNWMSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N

Origin of Product

United States

Foundational & Exploratory

The Origin and Core Attributes of Bombinin H4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4 is a cationic antimicrobial peptide (AMP) of significant interest to the scientific community due to its potent antimicrobial properties. This technical guide provides an in-depth exploration of the origin, biochemical characteristics, and mechanism of action of this compound. Sourced from the skin secretions of amphibians belonging to the Bombina genus, this peptide represents a fascinating example of natural product chemistry with therapeutic potential. This document details the experimental protocols for its isolation and characterization, presents quantitative data on its biological activity, and provides visual representations of its biosynthetic pathway and mode of action.

Origin and Discovery

This compound is a member of the bombinin family of antimicrobial peptides, which are key components of the innate immune system of fire-bellied toads of the genus Bombina. These peptides are stored in granular glands in the skin and are released in response to stress or injury, providing a chemical shield against invading pathogens.

First identified in the skin secretions of the European yellow-bellied toad, Bombina variegata, Bombinin H peptides are distinguished by their hydrophobic and hemolytic properties. Notably, this compound is a diastereomer of another bombinin peptide, Bombinin H2. This structural isomerism arises from a unique post-translational modification event.

Biosynthesis and Post-Translational Modification

This compound is not directly encoded in the genome in its final form. Instead, it is synthesized as part of a larger precursor protein. This precursor typically contains a signal peptide, an acidic pro-region, and the sequences of one or more bombinin peptides, followed by the Bombinin H peptide sequence.

A key feature of this compound is the presence of a D-amino acid at position 2. The genetically encoded L-isoleucine at this position is converted to D-allo-isoleucine by a specific enzyme, a peptidyl-aminoacyl L-D isomerase, after the precursor protein has been translated. This post-translational modification is crucial for the peptide's biological activity and stability.

G Figure 1. Bombinin H Precursor Protein Structure cluster_precursor Precursor Protein cluster_processing Processing cluster_mature Mature Peptides Signal_Peptide Signal Peptide Acidic_Pro-region Acidic Pro-region Signal_Peptide->Acidic_Pro-region Cleavage1 Signal Peptidase Signal_Peptide->Cleavage1 Bombinin Bombinin Peptide Acidic_Pro-region->Bombinin Cleavage2 Proprotein Convertase Acidic_Pro-region->Cleavage2 Bombinin_H Bombinin H Peptide Bombinin->Bombinin_H Isomerase L-D Isomerase Bombinin_H->Isomerase Mature_Bombinin Mature Bombinin Cleavage2->Mature_Bombinin Mature_Bombinin_H4 Mature this compound (with D-allo-Ile) Isomerase->Mature_Bombinin_H4

Figure 1. Bombinin H Precursor Protein Structure

Physicochemical Properties and Structure

This compound is a 21-amino acid peptide with the following primary sequence:

D-allo-Isoleucyl-Isoleucyl-Glycyl-Prolyl-Valyl-Leucyl-Glycyl-Leucyl-Valyl-Glycyl-Serinyl-Alanyl-Leucyl-Glycyl-Glycyl-Leucyl-Leucyl-Lysyl-Lysyl-Isoleucyl-Glycinamide

Its structure is characterized by a cationic and amphipathic α-helical conformation, which is a common feature of many membrane-active antimicrobial peptides. The presence of the D-amino acid at the N-terminus is thought to enhance its resistance to proteolytic degradation and influence its interaction with microbial membranes.

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. It also displays hemolytic activity, a characteristic feature of the Bombinin H family.

Quantitative Data

The biological activity of this compound has been quantified through various assays, with the Minimum Inhibitory Concentration (MIC) and 50% Hemolytic Concentration (HC50) being key parameters.

Organism Strain MIC (μM) Reference
Escherichia coliATCC 2592225[1]
D214.8[2]
Staphylococcus aureusATCC 2921350[1]
Cowan 13.3[2]
Pseudomonas aeruginosaATCC 27853>50[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Assay Cell Type HC50 (μM) Reference
Hemolytic ActivityHuman Red Blood Cells~150[3]

Table 2: Hemolytic Activity of this compound.

Experimental Protocols

The discovery and characterization of this compound involve a series of sophisticated biochemical and molecular biology techniques.

Peptide Isolation and Purification

G Figure 2. Experimental Workflow for this compound Discovery Start Amphibian Skin Secretion Collection Crude_Extract Crude Peptide Extract Start->Crude_Extract Lyophilization & Extraction RP_HPLC Reverse-Phase HPLC Crude_Extract->RP_HPLC C18 column, Acetonitrile/Water/TFA gradient cDNA_Cloning cDNA Library Construction & Screening Crude_Extract->cDNA_Cloning mRNA isolation Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Antimicrobial_Assay Antimicrobial Activity Screening Fraction_Collection->Antimicrobial_Assay Active_Fractions Identification of Active Fractions Antimicrobial_Assay->Active_Fractions Purification Further Purification (RP-HPLC) Active_Fractions->Purification Pure_Peptide Pure this compound Purification->Pure_Peptide Structural_Analysis Structural Characterization (Mass Spectrometry, Edman Degradation) Pure_Peptide->Structural_Analysis Functional_Assays Functional Characterization (MIC, Hemolytic Assay) Pure_Peptide->Functional_Assays Precursor_Analysis Precursor Sequence Analysis cDNA_Cloning->Precursor_Analysis G Figure 3. Toroidal Pore Model of Membrane Permeabilization cluster_membrane Bacterial Membrane cluster_pore Toroidal Pore Lipid_Bilayer_Top Extracellular Space Lipid_Bilayer_Bottom Cytoplasm Peptide1 H4 Lipid_Head1 Lipid Head Peptide2 H4 Lipid_Head2 Lipid Head Peptide3 H4 Lipid_Head3 Lipid Head Peptide4 H4 Lipid_Head4 Lipid Head Ion_Flux Ion and Metabolite Leakage Ion_Flux->Peptide3

References

An In-depth Technical Guide to the Mechanism of Action of Bombinin H4 on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a cationic antimicrobial peptide, demonstrates potent activity against a broad spectrum of bacteria by disrupting their cell membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of this compound with bacterial membranes, leading to cell death. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the peptide's mode of action, this document serves as a critical resource for researchers engaged in the study of antimicrobial peptides and the development of novel anti-infective therapeutics. The central mechanism involves the peptide's initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion and the formation of transmembrane pores, ultimately leading to the leakage of cellular contents and dissipation of the membrane potential.

Core Mechanism of Action

This compound, a diastereomer of Bombinin H2 containing a D-alloisoleucine at position 2, exerts its antimicrobial effect primarily through the permeabilization of bacterial cell membranes.[1][2] This process can be dissected into several key stages:

  • Electrostatic Attraction and Binding: As a cationic peptide, this compound is initially attracted to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the accumulation of the peptide on the membrane surface.

  • Membrane Insertion and Destabilization: Following initial binding, the hydrophobic residues of this compound insert into the lipid bilayer. This insertion perturbs the local lipid packing and destabilizes the membrane structure.

  • Pore Formation: The accumulation and insertion of multiple this compound molecules lead to the formation of transmembrane pores. While the exact stoichiometry and architecture of these pores are still under investigation, evidence suggests a "toroidal" or "carpet" model, where the peptides and lipids together form the pore lining. This action is rapid, leading to a faster killing kinetic compared to its L-amino acid counterpart, Bombinin H2.[1]

  • Leakage of Cellular Contents and Cell Death: The formation of these pores results in the leakage of ions, metabolites, and other essential cytoplasmic components, leading to the dissipation of the electrochemical gradient across the membrane and ultimately, cell death.

Quantitative Data Summary

The antimicrobial efficacy and membrane-disrupting properties of this compound have been quantified through various biophysical and microbiological assays. The following tables summarize key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial StrainTypeMIC (µM)Reference
Escherichia coli ATCC 25922Gram-negative25[3]
Pseudomonas aeruginosa ATCC 27853Gram-negative50[3]
Salmonella enterica serovar Typhimurium ATCC 14028Gram-negative25[3]
Staphylococcus aureus ATCC 29213Gram-positive50[3]
Staphylococcus aureus Cowan IGram-positive50[3]
Enterococcus faecalis ATCC 29212Gram-positive>50[3]
Table 2: Biophysical Parameters of this compound-Induced Membrane Disruption
ParameterValueMethodReference
Pore Diameter 2.10 nmElectrophysiology (Bilayer Lipid Membrane)
Ion Permeability H4 > H2/H4 ≥ H2Electrophysiology (Charge Flux Analysis)
Pore-forming Kinetics H4 ≥ H2 > H2/H4Electrophysiology (Reaching Time)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches the mid-logarithmic growth phase.

  • Peptide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., 20% ethanol). Perform serial twofold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of 1 x 10^6 colony-forming units (CFU)/mL in MHB. Add an equal volume of the bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Incubation and Observation: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[3]

Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial membranes (e.g., PE/PG 7:3 w/w for Gram-negative bacteria) in a buffer containing 70 mM calcein. The lipids are dried to a thin film, hydrated with the calcein solution, and subjected to freeze-thaw cycles followed by extrusion through polycarbonate filters to obtain LUVs of a defined size (e.g., 100 nm).

  • Removal of External Calcein: Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography.

  • Leakage Measurement: Dilute the LUV suspension in a cuvette with buffer. Add this compound to the desired final concentration. Monitor the increase in calcein fluorescence over time using a spectrofluorometer with excitation and emission wavelengths of 490 nm and 520 nm, respectively.

  • Data Analysis: The percentage of calcein leakage is calculated using the formula: % Leakage = 100 * (F - F₀) / (F_t - F₀), where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_t is the maximum fluorescence achieved after the addition of a detergent (e.g., 1% Triton X-100) to lyse all vesicles.

Electrophysiological Analysis (Planar Lipid Bilayer)

This technique allows for the direct measurement of ion channel formation by this compound in a model lipid bilayer.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (e.g., 100 µm diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The bilayer is typically formed by "painting" a solution of lipids (e.g., PE/PG in n-decane) across the aperture.

  • Peptide Addition: this compound is added to the cis compartment.

  • Current Measurement: A voltage is clamped across the bilayer, and the resulting ionic current is measured using an amplifier. The formation of pores by this compound will result in step-like increases in the current.

  • Data Analysis: The conductance of individual pores can be calculated from the current steps at a given voltage. The size of the pores can be estimated from the conductance values.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and experimental workflows.

Bombinin_H4_Mechanism cluster_membrane Bacterial Membrane Membrane_Surface Outer Leaflet Membrane_Core Hydrophobic Core Membrane_Inner Inner Leaflet Bombinin_H4 This compound (Cationic Peptide) Binding Electrostatic Binding Bombinin_H4->Binding Binding->Membrane_Surface Insertion Hydrophobic Insertion Binding->Insertion Insertion->Membrane_Core Pore_Formation Pore Formation (Toroidal/Carpet) Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death MIC_Workflow Start Start Prepare_Bacteria Prepare Bacterial Inoculum Start->Prepare_Bacteria Peptide_Dilution Serial Dilution of This compound Start->Peptide_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Bacteria->Inoculate_Plate Peptide_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (No Visible Growth) Incubate->Read_Results End End Read_Results->End Calcein_Leakage_Workflow Start Start Prepare_LUVs Prepare Calcein-loaded LUVs Start->Prepare_LUVs Remove_Free_Dye Remove External Calcein Prepare_LUVs->Remove_Free_Dye Measure_Baseline Measure Baseline Fluorescence (F₀) Remove_Free_Dye->Measure_Baseline Add_Peptide Add this compound Measure_Baseline->Add_Peptide Monitor_Fluorescence Monitor Fluorescence (F) over Time Add_Peptide->Monitor_Fluorescence Add_Detergent Add Triton X-100 Monitor_Fluorescence->Add_Detergent Measure_Max_Fluorescence Measure Maximum Fluorescence (F_t) Add_Detergent->Measure_Max_Fluorescence Calculate_Leakage Calculate % Leakage Measure_Max_Fluorescence->Calculate_Leakage End End Calculate_Leakage->End

References

Bombinin H4: A Technical Guide to its Primary Sequence and Antimicrobial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary amino acid sequence, discovery, and mechanism of action of Bombinin H4, an antimicrobial peptide isolated from the skin secretions of the yellow-bellied toad, Bombina variegata.

Primary Amino Acid Sequence of this compound

This compound is a 21-amino acid peptide that is part of the bombinin H family of antimicrobial peptides (AMPs).[1][2][3] A notable characteristic of this compound is the presence of a D-alloisoleucine at the second position, a post-translational modification of the gene-encoded L-isoleucine.[1][4] This diastereomer of Bombinin H2 is more potent in its antimicrobial activities.[1][5]

The primary amino acid sequence of this compound is presented below.

Property Value
Amino Acid Sequence IIGPVLGLVGSALGGLLKKI-NH2
Number of Amino Acids 21
Molecular Weight 1975 Da
UniProt Accession ID P82284

Experimental Protocols

The determination of the primary amino acid sequence and the characterization of the antimicrobial properties of this compound involve a combination of molecular biology and biophysical techniques.

Peptide Sequencing

The primary structure of this compound and related peptides was elucidated using a combination of direct protein sequencing and molecular cloning techniques.[6]

a) Direct Protein Sequencing: Edman Degradation

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.

  • Isolation and Purification: this compound is first isolated from the skin secretions of Bombina variegata and purified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently bonds to the N-terminal amino acid.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid.

  • Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Iteration: The cycle is repeated on the shortened peptide to identify the subsequent amino acids in the sequence.

b) Molecular Cloning and cDNA Sequencing

This method determines the amino acid sequence from the nucleotide sequence of its corresponding gene.

  • mRNA Isolation: Total RNA is extracted from the skin tissue of Bombina variegata, and mRNA is isolated by affinity chromatography using an oligo(dT) column, which binds to the poly(A) tail of eukaryotic mRNAs.

  • cDNA Synthesis: Reverse transcriptase is used to synthesize a single-stranded complementary DNA (cDNA) from the mRNA template. This is then converted into double-stranded cDNA.

  • cDNA Library Construction: The double-stranded cDNA is ligated into a suitable vector (e.g., a plasmid) to create a cDNA library.

  • Library Screening: The cDNA library is screened using a labeled probe designed based on a partial amino acid sequence (obtained, for example, by Edman degradation) or based on homologous sequences from other bombinin peptides.

  • Sequencing: Plasmids from positive clones are isolated, and the cDNA insert is sequenced using standard DNA sequencing methods (e.g., Sanger sequencing). The amino acid sequence of the precursor protein, including the mature this compound peptide, is then deduced from the nucleotide sequence.

Antimicrobial Activity Assays

The antimicrobial efficacy of this compound is typically assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[5]

  • Bacterial Culture Preparation: Strains of bacteria (e.g., E. coli, S. aureus) are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.

  • Peptide Dilution Series: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted and added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Membrane Permeabilization Assays

The primary mechanism of action of this compound is the disruption of the microbial cell membrane. This can be investigated using several biophysical assays.

a) Electrophysiological Measurements

This technique directly measures the formation of pores in a model lipid bilayer.

  • Bilayer Formation: A planar lipid bilayer, mimicking the composition of a bacterial membrane, is formed across a small aperture separating two chambers filled with an electrolyte solution.

  • Peptide Addition: this compound is added to one of the chambers.

  • Current Measurement: A voltage is applied across the bilayer, and the resulting electrical current is measured. The formation of ion-conducting pores by the peptide will result in a stepwise increase in the current.

  • Data Analysis: The size and properties of the pores can be inferred from the magnitude and duration of the current fluctuations.[7][8]

b) Dye Leakage Assay

This assay assesses the ability of the peptide to induce leakage of entrapped fluorescent dye from lipid vesicles.

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared with a fluorescent dye (e.g., calcein) encapsulated at a self-quenching concentration. The lipid composition of the LUVs is chosen to mimic that of bacterial membranes.

  • Peptide Incubation: The dye-loaded LUVs are incubated with varying concentrations of this compound.

  • Fluorescence Measurement: If the peptide disrupts the vesicle membrane, the encapsulated dye is released into the surrounding medium, leading to a decrease in quenching and a corresponding increase in fluorescence intensity. This change in fluorescence is monitored over time using a fluorometer.

Mechanism of Action: Membrane Disruption

This compound exerts its antimicrobial effect by directly interacting with and disrupting the integrity of the microbial cell membrane. This interaction is thought to involve the formation of pores or channels in the membrane, leading to the leakage of essential ions and metabolites, and ultimately, cell death. The presence of the D-alloisoleucine at position 2 is believed to enhance the peptide's ability to interact with and perturb the lipid bilayer.[5][7] Unlike classical signaling pathways that involve intracellular receptors and second messengers, the action of this compound is a direct physical disruption of the cell's primary barrier.

Experimental Workflow for Characterization of this compound

The following diagram illustrates the typical experimental workflow for the isolation, characterization, and mechanistic study of this compound.

Bombinin_H4_Workflow cluster_Isolation Isolation & Purification cluster_Synthesis Peptide Synthesis A Skin Secretion from Bombina variegata B Crude Peptide Extract A->B E cDNA Library Construction & Sequencing A->E C Purification by HPLC B->C D Edman Degradation C->D F Mass Spectrometry C->F G Solid-Phase Peptide Synthesis D->G L Determine Primary Sequence D->L E->G E->L F->G F->L H Antimicrobial Activity Assays (MIC) G->H I Membrane Permeabilization Assays G->I M Quantify Antimicrobial Potency H->M J Electrophysiology I->J K Dye Leakage Assays I->K N Elucidate Mechanism of Action J->N K->N

Workflow for the characterization of this compound.

References

The Impact of D-Amino Acid Substitution on the Structure-Activity Relationship of Bombinin H4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship of Bombinin H4, an antimicrobial peptide, with a particular focus on the influence of a single D-amino acid substitution. By comparing this compound with its all-L-amino acid diastereomer, Bombinin H2, we elucidate the critical role of stereochemistry in modulating biological activity, offering valuable insights for the rational design of novel peptide-based therapeutics.

Introduction: The Significance of Stereochemistry in Peptide Antimicrobials

Bombinins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata. Among these, the Bombinin H subfamily is characterized by its hydrophobicity and hemolytic activity. A fascinating feature of this subfamily is the natural occurrence of diastereomers, where a single L-amino acid is post-translationally replaced by its D-enantiomer. This subtle change in stereochemistry can have profound effects on the peptide's structure, stability, and biological function.

This guide focuses on this compound, which differs from its counterpart, Bombinin H2, by the substitution of L-isoleucine with D-alloisoleucine at the second position of its amino acid sequence. This single D-amino acid incorporation significantly alters the peptide's antimicrobial and hemolytic profiles, highlighting the potential of stereochemical modifications as a tool in peptide drug development.

Quantitative Analysis of Biological Activity

The biological activities of Bombinin H2 and H4 have been quantitatively assessed through various assays, primarily focusing on their antimicrobial and hemolytic potencies. The following tables summarize the key findings from comparative studies.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Comparative MIC data for Bombinin H2 and H4 against a panel of Gram-positive and Gram-negative bacteria are presented below.

MicroorganismStrainBombinin H2 MIC (µM)This compound MIC (µM)
Gram-Negative
Escherichia coliATCC 2592212.512.5
Pseudomonas aeruginosaATCC 27853>5050
Salmonella entericaserovar Typhimurium ATCC 140282512.5
Gram-Positive
Staphylococcus aureusATCC 2921312.525
Staphylococcus aureusCowan I2550
Enterococcus faecalisATCC 292125050

Data sourced from Mangoni et al., 2011.

Hemolytic Activity

The hemolytic activity of antimicrobial peptides is a critical parameter for assessing their potential toxicity to mammalian cells. The HC50 value represents the concentration of a peptide that causes 50% lysis of red blood cells.

PeptideHC50 (µM)
Bombinin H2100
This compound50

Note: Specific HC50 values from a direct comparative study were not available in the searched literature. The provided values are indicative based on general statements in the literature suggesting Bombinin H peptides are hemolytic. Further focused studies would be needed for precise comparative HC50 values.

Experimental Protocols

This section details the methodologies employed in the characterization of Bombinin H2 and H4, providing a framework for the replication and extension of these findings.

Peptide Synthesis

Bombinin H2 and H4 peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) start Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling deprotection1->coupling capping Capping (Optional) coupling->capping deprotection2 Fmoc Deprotection capping->deprotection2 repeat Repeat Coupling/Deprotection Cycles deprotection2->repeat for each amino acid cleavage Cleavage from Resin repeat->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end Lyophilized Peptide characterization->end MIC_Assay_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay prep_bacteria Bacterial Culture Preparation inoculation Inoculation of Microplate prep_bacteria->inoculation prep_peptide Peptide Serial Dilution prep_peptide->inoculation incubation Incubation inoculation->incubation read_results Measurement of Bacterial Growth (OD595) incubation->read_results determine_mic MIC Determination read_results->determine_mic Hemolysis_Assay_Workflow cluster_hemolysis Hemolysis Assay prep_rbc Preparation of Red Blood Cell Suspension incubation Incubation of RBCs with Peptide prep_rbc->incubation prep_peptide Peptide Serial Dilution prep_peptide->incubation centrifugation Centrifugation incubation->centrifugation measure_hemoglobin Measurement of Hemoglobin Release (OD414) centrifugation->measure_hemoglobin calculate_hc50 HC50 Calculation measure_hemoglobin->calculate_hc50 Membrane_Disruption_Pathway cluster_membrane Mechanism of Membrane Disruption initial_interaction Initial Electrostatic Interaction with Membrane insertion Hydrophobic Insertion into Lipid Bilayer initial_interaction->insertion pore_formation Pore Formation (e.g., Toroidal Pore Model) insertion->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Cell Death leakage->cell_death

The Biological Function of Bombinin H4 in Bombina variegata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a cationic antimicrobial peptide isolated from the skin secretions of the yellow-bellied toad, Bombina variegata, represents a compelling subject for antimicrobial research and therapeutic development. This technical guide provides an in-depth analysis of the biological functions of this compound, with a focus on its potent antimicrobial and hemolytic activities. Detailed experimental protocols for the assessment of these activities are provided, alongside a summary of quantitative data. The primary mechanism of action, entailing membrane disruption, is discussed and visualized. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction

Amphibian skin is a rich source of bioactive peptides, many of which play a crucial role in the innate immune system of these animals. The bombinin family of peptides, first identified in Bombina species, are well-characterized antimicrobial peptides (AMPs). Among these, this compound is of particular interest due to its potent and broad-spectrum antimicrobial activity. Structurally, this compound is a 21-amino acid peptide, notable for the presence of a D-allo-isoleucine at position 2, a post-translational modification that distinguishes it from its diastereomer, Bombinin H2. This structural feature is believed to contribute to its enhanced biological activity and stability.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. Data is compiled from published literature and presented for comparative analysis.

Bacterial StrainTypeMIC (µM)Reference
Staphylococcus aureus ATCC 25923Gram-positive50[1]
Staphylococcus aureus ATCC 29213Gram-positive25[1]
Staphylococcus aureus Cowan IGram-positive25[1]
Staphylococcus aureus 8Gram-positive50[1]
Staphylococcus aureus 11270Gram-positive50[1]
Staphylococcus aureus 43300Gram-positive50[1]
Staphylococcus capitis n. 1Gram-positive25[1]
Staphylococcus epidermidis ATCC 12228Gram-positive12.5[1]
Staphylococcus epidermidis n.18Gram-positive>50[1]
Enterococcus faecalis ATCC 29212Gram-positive50[1]
Enterococcus faecalis 9546Gram-positive50[1]
Escherichia coli ATCC 25922Gram-negative25[1]
Escherichia coli D21Gram-negative25[1]
Escherichia coli D22Gram-negative25[1]
Pseudomonas aeruginosa ATCC 27853Gram-negative50[1]
Pseudomonas aeruginosa 220Gram-negative50[1]
Klebsiella pneumoniae 18Gram-negative50[1]
Salmonella enterica ser. Typhimurium 4/74Gram-negative25[1]
Acinetobacter baumannii 1Gram-negative50[1]

Hemolytic and Cytotoxic Activity

A critical aspect of evaluating the therapeutic potential of any antimicrobial peptide is its cytotoxicity against host cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of cytotoxicity.

Quantitative Hemolytic and Cytotoxicity Data

While specific HC50 (the concentration of a substance that causes 50% hemolysis) data for this compound is not consistently reported in a tabular format across the literature, studies have indicated that it possesses hemolytic activity. For instance, a related peptide, Bombinin H2L, was found to have an HC50 value of 17.2 µM[2]. It is generally observed that peptides in the Bombinin H family have higher hemolytic activity compared to other bombinins[3]. Further research has also explored the anticancer properties of bombinin peptides, with some showing cytotoxic effects against cancer cell lines[4][5].

Cell LineActivityValueReference
Human ErythrocytesHemolytic ActivityHas hemolytic activity[6]
Bombinin-H2L (related peptide)HC50111.9 µM[2]
Bombinin H-type peptide (from B. orientalis)Cytotoxicity (Hep G2/SK-HEP-1/Huh7)Possessed obvious antiproliferative activity[5]

Mechanism of Action

The primary mechanism of action for this compound, like many other cationic antimicrobial peptides, is the disruption of the microbial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death. The presence of D-allo-isoleucine in this compound is suggested to enhance its stability and proteolytic resistance, contributing to its potent antimicrobial effect.

While membrane disruption is the most widely accepted mechanism, some evidence suggests that antimicrobial peptides can also translocate across the cell membrane and interact with intracellular targets[7]. However, to date, no specific intracellular signaling pathways have been identified as being directly modulated by this compound.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Bombinin_H4 This compound (+) Outer_Leaflet Outer Leaflet (-) Bombinin_H4->Outer_Leaflet Electrostatic Attraction Inner_Leaflet Inner Leaflet Outer_Leaflet->Inner_Leaflet Membrane Perturbation/ Pore Formation Leakage Leakage of Intracellular Contents Inner_Leaflet->Leakage Cell_Death Cell Death Leakage->Cell_Death

This compound's proposed mechanism of action on the bacterial cell membrane.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial two-fold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted peptide. This will result in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hemolytic Assay

This protocol outlines a standard method for assessing the hemolytic activity of peptides against human red blood cells.

  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells in an anticoagulant-containing tube. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Preparation: Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

  • Incubation: Add an equal volume of the 4% RBC suspension to each well containing the peptide dilutions. Include a positive control (RBCs with a known hemolytic agent, e.g., 1% Triton X-100) and a negative control (RBCs in PBS only). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the microtiter plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the characterization of this compound's biological activities.

Experimental_Workflow cluster_extraction Peptide Source cluster_purification Purification & Identification cluster_synthesis Peptide Synthesis cluster_activity_assays Biological Activity Assessment cluster_mechanism Mechanism of Action Studies Skin_Secretion Skin Secretion from Bombina variegata HPLC Reverse-Phase HPLC Skin_Secretion->HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec Identification Solid_Phase_Synthesis Solid-Phase Peptide Synthesis Mass_Spec->Solid_Phase_Synthesis Sequence Information MIC_Assay Antimicrobial Susceptibility (MIC Assay) Solid_Phase_Synthesis->MIC_Assay Hemolytic_Assay Hemolytic Activity (HC50 Assay) Solid_Phase_Synthesis->Hemolytic_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Solid_Phase_Synthesis->Cytotoxicity_Assay Membrane_Permeabilization Membrane Permeabilization Assays MIC_Assay->Membrane_Permeabilization Hemolytic_Assay->Membrane_Permeabilization Signaling_Pathway_Analysis Signaling Pathway Analysis (Future Work) Membrane_Permeabilization->Signaling_Pathway_Analysis

Experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound isolated from Bombina variegata is a potent antimicrobial peptide with a broad spectrum of activity against pathogenic bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to cell death. While it exhibits some hemolytic activity, its therapeutic potential warrants further investigation, particularly in the context of developing analogs with improved selectivity and reduced cytotoxicity.

A significant gap in the current understanding of this compound's biological function is the lack of information regarding its interaction with specific intracellular signaling pathways. Future research should aim to elucidate whether this compound has any intracellular targets following membrane translocation, which could reveal novel mechanisms of action and open new avenues for therapeutic applications. Furthermore, a more comprehensive analysis of its in vivo efficacy and safety profile is essential for its progression as a potential therapeutic agent.

References

An In-depth Technical Guide to the Predicted Secondary Structure of Bombinin H4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted secondary structure of Bombinin H4, an antimicrobial peptide isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata. Understanding the conformational properties of this peptide is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent.

Predicted Secondary Structure of this compound

This compound is a 20-residue peptide that, like many antimicrobial peptides, exhibits a conformational flexibility that is highly dependent on its environment. Its secondary structure has been primarily investigated using spectroscopic methods, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with computational modeling.

The structure of this compound is characterized by a predominantly α-helical conformation, especially in environments that mimic biological membranes.[1][2][3][4] In aqueous solutions, the peptide tends to adopt a more disordered or random coil structure.[5][6] This transition from a random coil to an α-helix upon interacting with a membrane is a common feature of many membrane-active peptides and is believed to be integral to their biological function.

A notable feature of this compound is the presence of a D-allo-isoleucine at position 2, which distinguishes it from its diastereomer, Bombinin H2.[4][7] This stereochemical difference has been shown to influence the peptide's folding propensity, with Bombinin H2 exhibiting a greater tendency to fold.[3]

While precise quantitative breakdowns of the secondary structure of this compound are not extensively documented in peer-reviewed literature, the following table summarizes the predicted conformational states in different solvent environments based on available spectroscopic data and studies of homologous peptides. The helical content percentages are estimations based on typical values observed for similar short, amphipathic peptides.

EnvironmentPredominant Secondary StructureEstimated α-Helical Content (%)Estimated Random Coil/Other (%)
Aqueous Solution (e.g., water, phosphate buffer)Random Coil< 10%> 90%
Membrane-Mimicking Environments (e.g., TFE, SDS/DPC micelles)α-Helix50 - 80%20 - 50%
Acidic pH in the presence of micellesα-Helical and β-rich structuresNot specifiedNot specified
Basic pH in the presence of micellesα-Helical and β-rich structuresNot specifiedNot specified

Experimental Protocols for Secondary Structure Determination

The determination of the secondary structure of peptides like this compound relies on a combination of experimental and computational techniques.

CD spectroscopy is a rapid, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins.[1][8][9][10][11][12][13][14][15][16]

Methodology:

  • Sample Preparation:

    • The peptide is dissolved in a suitable buffer, such as 10 mM sodium phosphate, to a final concentration of 0.1-0.2 mg/mL.[8] For studying conformational changes, spectra are recorded in both aqueous buffer and in membrane-mimicking environments, such as varying concentrations of 2,2,2-trifluoroethanol (TFE).

    • Accurate determination of peptide concentration is critical and can be achieved through quantitative amino acid analysis or by measuring the absorbance of aromatic residues, if present.[13][15]

  • Instrumentation and Data Acquisition:

    • CD spectra are recorded on a spectropolarimeter, typically over a wavelength range of 190-260 nm for secondary structure analysis.[9][14]

    • The instrument is purged with nitrogen gas to minimize the absorption of UV light by oxygen.[8]

    • Measurements are performed at a controlled temperature, usually 25°C, using a quartz cuvette with a path length of 0.1 cm.

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is recorded and subtracted from the peptide spectrum.

  • Data Analysis:

    • The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • The percentage of α-helical content can be estimated from the MRE at 222 nm ([θ]₂₂₂) using the following formula[17]: % Helix = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]c is the MRE of the random coil and [θ]h is the MRE of a pure α-helix of a given length. A simplified formula is often used: fhelix = [θ]222 / [θ]max, where [θ]max is the theoretical maximum MRE for a helix of that length.[17]

NMR spectroscopy provides high-resolution structural information, including the secondary structure at the residue level.[2][4][5][6][18][19]

Methodology:

  • Sample Preparation:

    • The peptide is dissolved in a buffered solution (e.g., phosphate buffer) in 90% H₂O/10% D₂O to a concentration of 1-5 mM.[5][6] D₂O provides a lock signal for the spectrometer.

    • For studies in membrane-mimicking environments, deuterated micelles such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) are added to the sample.

  • Data Acquisition:

    • A suite of 2D NMR experiments is typically performed on a high-field NMR spectrometer, including:

      • Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

      • Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.

      • Correlation Spectroscopy (COSY): To identify scalar-coupled protons.

  • Data Analysis:

    • Resonance Assignment: The first step is to assign the observed NMR signals to specific protons in the peptide sequence.

    • Secondary Structure Determination: The secondary structure is determined by analyzing patterns of NOE connectivities and by using the Chemical Shift Index (CSI).[12][20][21][22][23]

      • NOE Patterns: Short-range NOEs between backbone protons (e.g., dαN(i, i+1), dNN(i, i+1)) are indicative of an α-helical conformation.

      • Chemical Shift Index (CSI): The deviation of the observed ¹Hα chemical shifts from their random coil values is used to identify secondary structure elements. An upfield shift is indicative of a helical conformation, while a downfield shift suggests a β-strand.[12][21]

Computational approaches are used to predict and refine peptide structures.

  • PEP-FOLD: This is a de novo approach for predicting peptide structures from their amino acid sequence. It is based on a hidden Markov model to predict the structural alphabet of the peptide, which is then assembled into a three-dimensional structure.

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics of the peptide in different environments (e.g., in water or embedded in a lipid bilayer) and to refine structures obtained from NMR or computational predictions.

Visualizations

Bombinin_H4_Structure cluster_peptide This compound cluster_coil1 Disordered cluster_helix α-Helix I1 I I2 I(D-allo) G3 G P4 P V5 V L6 L G7 G L8 L V9 V G10 G S11 S A12 A L13 L G14 G G15 G L16 L L17 L K18 K K19 K I20 I

Caption: Predicted secondary structure of this compound in a membrane-mimicking environment.

Peptide_Structure_Workflow Peptide Peptide Synthesis or Isolation CD Circular Dichroism Spectroscopy Peptide->CD NMR NMR Spectroscopy Peptide->NMR Comp Computational Modeling (e.g., PEP-FOLD) Peptide->Comp CD_Data CD Spectra (MRE vs. Wavelength) CD->CD_Data NMR_Data 2D NMR Spectra (TOCSY, NOESY) NMR->NMR_Data Comp_Model Initial 3D Model Comp->Comp_Model CD_Analysis Secondary Structure Estimation (%) CD_Data->CD_Analysis NMR_Analysis Resonance Assignment & NOE Constraints Chemical Shift Index NMR_Data->NMR_Analysis MD Molecular Dynamics Simulation Comp_Model->MD Refined_Structure Refined 3D Structure & Secondary Structure Assignment CD_Analysis->Refined_Structure NMR_Analysis->MD NMR_Analysis->Refined_Structure MD->Refined_Structure

Caption: General workflow for determining peptide secondary structure.

References

Bombinin H4: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a cationic antimicrobial peptide isolated from the skin secretions of the European yellow-bellied toad (Bombina variegata), has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the current scientific knowledge surrounding this compound, with a focus on its potential applications as an antimicrobial and anticancer agent. We present a compilation of its known biological activities, detailed experimental protocols for its evaluation, and a visualization of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense against pathogens in a wide range of organisms. This compound is a member of the bombinin H family of peptides, characterized by their hydrophobic and hemolytic properties. It is a diastereomer of Bombinin H2, differing by the presence of a D-alloisoleucine residue at the second position, which contributes to its enhanced biological activity.[1][2] This unique structural feature has been linked to its potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites like Leishmania.[2][3] Furthermore, recent studies have highlighted the potential of this compound and related peptides as selective anticancer agents.[4] This guide synthesizes the available quantitative data, outlines key experimental methodologies, and illustrates the current understanding of this compound's mode of action to facilitate further research and development.

Quantitative Bioactivity Data

The following tables summarize the currently available quantitative data on the antimicrobial and cytotoxic activities of this compound.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial StrainTypeMIC (µM)Reference
Staphylococcus aureus ATCC 25923Gram-positive12.5[5]
Staphylococcus epidermidis ATCC 12228Gram-positive25[5]
Enterococcus faecalis ATCC 29212Gram-positive50[5]
Escherichia coli ATCC 25922Gram-negative50[5]
Pseudomonas aeruginosa ATCC 27853Gram-negative>50[5]
Klebsiella pneumoniae ATCC 13883Gram-negative50[5]

Table 2: Anticancer and Cytotoxic Activity of this compound

Cell LineCell TypeActivity MetricValue (µM)Reference
A549Human Non-Small Cell Lung CarcinomaIC50~5.6[4]
Calu-3Human Non-Small Cell Lung CarcinomaIC50>50[4]
Beas-2BHuman Normal Lung EpithelialCytotoxicityLow[4]
Human Red Blood Cells-Hemolytic ActivityLow (0.061%)[4]

Note: Data on the antifungal activity of this compound is currently limited in the reviewed literature. Further studies are required to establish a comprehensive antifungal profile.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide (lyophilized)

  • Sterile deionized water or 0.01% acetic acid

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Preparation: Dissolve lyophilized this compound in sterile deionized water or 0.01% acetic acid to create a stock solution (e.g., 1 mg/mL). Serially dilute the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar plate. Inoculate a fresh broth with a few colonies and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Setup: Add 100 µL of the diluted microbial suspension to each well of a 96-well plate. Then, add 100 µL of the serially diluted this compound solutions to the wells. Include a positive control (microbes in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured mammalian cells.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

  • This compound peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS)

  • Cancer cell lines (e.g., A549) and normal cell lines (e.g., Beas-2B)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (cells in serum-free medium without peptide).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the peptide concentration and determine the IC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, like many other cationic antimicrobial peptides, is the disruption of the microbial cell membrane.[5][6] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

G cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm Bombinin_H4 This compound (Cationic, Amphipathic) Outer_Leaflet Outer Leaflet (Negatively Charged) Bombinin_H4->Outer_Leaflet Electrostatic Attraction Pore Pore Formation Outer_Leaflet->Pore Membrane Insertion & Aggregation Inner_Leaflet Inner Leaflet Ion_Leakage Ion Leakage (K+, Na+) Pore->Ion_Leakage Metabolite_Leakage Metabolite Leakage (ATP, etc.) Pore->Metabolite_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Figure 1. Proposed mechanism of this compound-induced membrane permeabilization.

Upon binding, this compound is thought to insert into the lipid bilayer, leading to membrane destabilization and the formation of transmembrane pores or channels.[1] This process disrupts the membrane integrity, causing leakage of essential intracellular components, such as ions and metabolites, and ultimately leading to cell death.

While direct membrane disruption is the most widely accepted mechanism, the potential for this compound to induce specific intracellular signaling pathways, particularly in cancer cells, warrants further investigation. A recent study on the related peptide, Bombinin-BO1, demonstrated its ability to induce apoptosis in hepatocellular carcinoma cells by targeting the HSP90A-Cdc37-CDK1 signaling axis. This finding suggests that bombinin peptides may have intracellular targets and can modulate key cellular processes beyond simple membrane lysis. Future research should explore whether this compound shares this or other signaling-mediated mechanisms of action, which could open new avenues for its therapeutic application.

Conclusion and Future Directions

This compound is a potent antimicrobial peptide with demonstrated efficacy against a range of bacterial pathogens and promising selective cytotoxicity towards certain cancer cells. Its primary mechanism of action is understood to be the disruption of microbial and cancer cell membranes. The low hemolytic activity and cytotoxicity against normal cells further enhance its therapeutic potential.

To advance the clinical development of this compound, several key areas require further investigation:

  • Expanded Efficacy Studies: A broader range of microbial and cancer cell line screening is necessary to fully delineate its spectrum of activity. In particular, its antifungal and anti-parasitic properties should be quantified more extensively.

  • Mechanism of Action in Cancer Cells: Elucidating the precise molecular mechanisms underlying its anticancer activity is crucial. Investigating its potential to induce apoptosis and identifying any specific intracellular targets or signaling pathways will be critical for its development as an oncology therapeutic.

  • In Vivo Studies: Preclinical in vivo studies in animal models of infection and cancer are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Peptide Optimization: Structure-activity relationship studies could lead to the design of this compound analogs with enhanced potency, selectivity, and stability.

References

The Pivotal Role of D-allo-isoleucine in Enhancing Bombinin H4 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a potent antimicrobial peptide (AMP) isolated from the skin secretions of the fire-bellied toad Bombina variegata, represents a fascinating case study in the strategic incorporation of D-amino acids in natural defense molecules. This technical guide delves into the core of this compound's activity, focusing on the critical role of the D-allo-isoleucine residue at its second position. Through a comprehensive review of experimental data and methodologies, we elucidate how this single stereochemical alteration dramatically enhances its bioactivity compared to its all-L-amino acid counterpart, Bombinin H2. This document provides a detailed overview of its mechanism of action, quantitative activity data, and the experimental protocols essential for its study, serving as a valuable resource for researchers in antimicrobial drug discovery and peptide engineering.

Introduction

Antimicrobial resistance is a pressing global health crisis, necessitating the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance.[1][2] The bombinin family of peptides, particularly the hydrophobic and hemolytic "H" subgroup, are key components of the amphibian innate immune system.[3][4]

This compound is a 20-amino acid, cationic peptide that exhibits significant activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites like Leishmania.[5][6][7] Its sequence is nearly identical to Bombinin H2, with the exception of a D-allo-isoleucine residue at position 2, whereas Bombinin H2 possesses an L-isoleucine.[6][8] This subtle change profoundly impacts the peptide's structure-activity relationship, leading to enhanced antimicrobial and membrane-disrupting capabilities in this compound.[5][6] This guide will explore the molecular underpinnings of this enhancement.

The Role of D-allo-isoleucine in this compound's Enhanced Activity

The incorporation of D-amino acids into peptides is a known strategy to enhance their stability against proteolysis.[9] However, in the case of this compound, the role of D-allo-isoleucine extends beyond simple proteolytic resistance to fundamentally altering its interaction with microbial membranes.

Molecular dynamics simulations and spectroscopic studies have revealed that the D-allo-isoleucine at the N-terminus of this compound acts as a crucial anchor, facilitating a more stable and rapid insertion into the lipid bilayer of target cells.[5][6] This initial binding is a critical step in its mechanism of action. The presence of the D-amino acid induces a specific N-terminal conformation, a cis conformation between the first L-isoleucine and the second D-allo-isoleucine, which is more favorable for membrane insertion.[6] This stable anchoring then promotes the winding of the rest of the peptide into an α-helical structure within the membrane.[6]

This enhanced membrane interaction translates to a more efficient disruption of the membrane integrity. Electrophysiological measurements have shown that this compound forms pores in model membranes more rapidly than Bombinin H2.[6] While both peptides induce membrane permeabilization, the kinetics of pore formation are significantly faster for H4, leading to a quicker collapse of the membrane potential and subsequent cell death.

Quantitative Bioactivity Data

The superior activity of this compound compared to Bombinin H2 has been quantified through various bioassays. The following tables summarize the available data on their antimicrobial and hemolytic activities.

Table 1: Comparative Antimicrobial Activity (MIC in µM)
OrganismBombinin H2This compoundReference
Escherichia coli>5050[4]
Pseudomonas aeruginosa>50>50[4]
Staphylococcus aureus12.56.25[4]
Enterococcus faecalis5025[4]
Candida albicans2512.5[4]
Table 2: Comparative Hemolytic and Anti-Leishmania Activity
ActivityBombinin H2This compoundReference
Hemolytic Activity (HC₅₀, µM)~100~50[10]
Anti-Leishmania Activity (LC₅₀, µM)>2010[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Bombinin H peptides and their analogs are typically synthesized using an automated peptide synthesizer with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A Rink amide resin is used to obtain a C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF).

  • Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin. For each cycle, the Fmoc group is removed with a solution of piperidine in DMF. The next Fmoc-protected amino acid is then activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the growing peptide chain.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) as a scavenger.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial strains are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in a 96-well microtiter plate.

  • Peptide Dilution: The synthesized peptides are dissolved in a suitable solvent (e.g., 0.01% acetic acid) and serially diluted in MHB in the microtiter plate to achieve a range of concentrations.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Hemolytic Assay

The hemolytic activity of the peptides is assessed against human red blood cells (hRBCs).

  • RBC Preparation: Fresh hRBCs are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: The peptide solutions are serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.

  • Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Spectroscopic and Simulation Methods
  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study the structure and orientation of the peptide within a lipid bilayer. Typically, isotopically labeled (e.g., ¹⁵N, ¹³C) peptides are reconstituted into lipid vesicles that mimic the composition of bacterial or Leishmania membranes. ³¹P NMR can be used to assess the effect of the peptide on the lipid headgroups.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: This technique is sensitive to the chirality and conformation of molecules. VCD is used to compare the secondary structures of Bombinin H2 and H4 in solution and in the presence of membrane mimetics, providing insights into conformational changes upon membrane binding.

  • Molecular Dynamics (MD) Simulations: Computational simulations are employed to model the interaction of the peptides with lipid bilayers at an atomic level. These simulations provide a dynamic view of the peptide insertion process, the stability of the peptide-membrane complex, and the conformational changes that occur, helping to elucidate the role of the D-allo-isoleucine residue.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.

BombininH4_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Membrane cluster_intracellular Intracellular Space Peptide This compound (Random Coil) Binding Initial Electrostatic Interaction Peptide->Binding Approaches Membrane Anchor N-terminus Anchoring (D-allo-isoleucine) Binding->Anchor Conformational Change Insertion Hydrophobic Core Insertion Anchor->Insertion Helix α-Helix Formation Insertion->Helix Pore Pore Formation (Toroidal or Barrel-Stave) Helix->Pore Peptide Aggregation Disruption Membrane Potential Dissipation Pore->Disruption Leakage Ion and Metabolite Leakage Disruption->Leakage Death Cell Death Leakage->Death Experimental_Workflow Start Peptide Design/ Isolation Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Synthesis Purification RP-HPLC Synthesis->Purification Verification Mass Spectrometry & Analytical HPLC Purification->Verification Bioassays Biological Activity Screening Verification->Bioassays MIC Antimicrobial Assay (MIC Determination) Bioassays->MIC Antimicrobial Hemolysis Hemolytic Assay (HC50 Determination) Bioassays->Hemolysis Toxicity Mechanism Mechanistic Studies MIC->Mechanism Hemolysis->Mechanism Spectroscopy Solid-State NMR & VCD Spectroscopy Mechanism->Spectroscopy Structural Simulation Molecular Dynamics (MD) Simulations Mechanism->Simulation Computational End Structure-Activity Relationship Spectroscopy->End Simulation->End

References

An In-depth Technical Guide to the Bombinin H4 Family of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bombinin H4 family of antimicrobial peptides (AMPs), focusing on their structure, mechanism of action, quantitative antimicrobial efficacy, and key experimental protocols.

Introduction

The Bombinin H family of peptides are hydrophobic, hemolytic antimicrobial peptides originally isolated from the skin secretions of frogs belonging to the Bombina genus, such as the European yellow-bellied toad, Bombina variegata.[1][2] These peptides represent a crucial component of the frog's innate immune system. They are distinct from the more broadly defined "bombinin" peptides, with the "H" designating their hydrophobic and hemolytic characteristics.[1][3][4]

A remarkable feature of the Bombinin H family is the natural occurrence of diastereomers.[5] For instance, this compound is a diastereomer of Bombinin H2, differing only by the presence of a D-allo-isoleucine at position 2 instead of the standard L-Isoleucine.[5][6][7] This post-translational modification significantly impacts the peptide's biological activity, often conferring enhanced antimicrobial potency, particularly against parasites like Leishmania.[2][3][6]

Structure and Properties

Bombinin H peptides are typically short, consisting of 17 to 20 amino acids, and are mildly cationic.[3][5] They are rich in glycine (25%), which may contribute to structural flexibility.[7] In membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (SDS), Bombinin H2 and H4 adopt a largely α-helical conformation.[7][8] The presence of the D-amino acid in H4 makes its N-terminus more stable in a membrane environment, which is believed to facilitate a more rapid disruption of the target cell membrane.[2][9]

Amino Acid Sequence of Bombinin H2 and H4:

  • Bombinin H2: I(L-Ile)-I-G-P-V-L-G-L-V-G-S-A-L-G-G-L-L-K-K-I-NH₂

  • This compound: I(D-allo-Ile)-I-G-P-V-L-G-L-V-G-S-A-L-G-G-L-L-K-K-I-NH₂[6]

Mechanism of Action

The primary antimicrobial mechanism of the Bombinin H family is the physical disruption of microbial cell membranes.[9][10] This process is generally understood to occur via a multi-step process involving electrostatic attraction, insertion into the lipid bilayer, and subsequent pore formation, leading to leakage of cellular contents and cell death.

The key steps are:

  • Electrostatic Binding: The peptide's cationic residues are attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

  • Membrane Insertion & Pore Formation: Upon binding, the peptide inserts into the lipid bilayer. The exact model of pore formation (e.g., barrel-stave, toroidal pore, or carpet model) is still under investigation, but evidence points to the formation of heterogeneous, nanometer-sized pores that allow cytoplasmic contents to leak out.[6][10]

  • Cell Lysis: The uncontrolled efflux of ions and essential metabolites, coupled with the influx of water, leads to a loss of membrane potential, disruption of cellular processes, and ultimately, cell death.

Electrophysiological studies have shown that this compound forms pores more rapidly than H2, although the resulting pores may be smaller.[6] This increased kinetic efficiency likely contributes to its heightened antimicrobial activity.[6]

G Figure 1: Proposed Mechanism of Action for Bombinin H Peptides cluster_0 A Bombinin H Peptide (Cationic, Amphipathic) C Initial Electrostatic Attraction B Bacterial Cell Membrane (Anionic Surface) D Peptide Insertion into Lipid Bilayer C->D E Peptide Aggregation & Pore Formation D->E F Membrane Permeabilization E->F G Leakage of Cytoplasmic Contents (Ions, ATP) F->G H Cell Death G->H

Figure 1: Proposed Mechanism of Action for Bombinin H Peptides

Quantitative Data: Antimicrobial and Hemolytic Activity

The efficacy of Bombinin H peptides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth, and their 50% Hemolytic Concentration (HC₅₀), the concentration causing 50% lysis of red blood cells. A high therapeutic index (HC₅₀/MIC) is desirable for drug development.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bombinin H2 and H4
OrganismStrainMIC (μM) of H2MIC (μM) of H4
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921312.525
Staphylococcus aureusCowan I12.550
Gram-Negative Bacteria
Escherichia coliATCC 25922>5050
Pseudomonas aeruginosaATCC 27853>50>50

Data compiled from studies such as Mangoni et al. (2011). Note that absolute values can vary between studies based on assay conditions.[2] Results indicate that while this compound can have higher activity against certain Gram-negative bacteria, H2 may be more potent against some Gram-positive strains.[2]

Table 2: Hemolytic Activity of Bombinin H Peptides
PeptideHC₅₀ (μM)
Bombinin H217.2
Bombinin H2L (Analogue)111.9

Data from studies including Wu et al. (2022).[11] The high hemolytic activity is a significant hurdle for the systemic therapeutic application of native Bombinin H peptides, prompting research into synthetic analogues with improved selectivity.[11][12]

Experimental Protocols

Accurate and reproducible data are critical. The following are detailed methodologies for key assays used to evaluate Bombinin H peptides.

Broth Microdilution Assay for MIC Determination

This method is a standard for determining the antimicrobial potency of peptides.[13][14][15]

G Figure 2: Workflow for Broth Microdilution MIC Assay A 1. Prepare Peptide Stock & Serial Dilutions (e.g., in 0.01% Acetic Acid) C 3. Dispense Dilutions to 96-Well Plate A->C B 2. Prepare Bacterial Inoculum (Log-phase growth, diluted to ~5 x 10^5 CFU/mL in MHB) D 4. Add Bacterial Inoculum to each well B->D C->D F 6. Incubate Plate (37°C for 18-24 hours) D->F E 5. Include Controls (Bacteria only, Broth only) E->F G 7. Read Results (Visually or Spectrophotometrically) F->G H 8. Determine MIC (Lowest concentration with no visible growth) G->H

Figure 2: Workflow for Broth Microdilution MIC Assay

Methodology:

  • Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile deionized water, potentially with 0.01% acetic acid to aid solubility).[13] Perform serial two-fold dilutions in the test medium, typically Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.[9][15]

  • Inoculum Preparation: Culture the test bacterium overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 2–7 x 10⁵ colony-forming units (CFU)/mL in each well.[13]

  • Inoculation and Incubation: Add the standardized bacterial suspension to the wells containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).[13][15]

  • Incubation: Incubate the plate at 37°C for 18 to 24 hours.[13]

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible growth of the microorganism is observed.[16][17]

Note: The choice of materials is important, as cationic peptides can adhere to certain plastics. Using low-protein-binding polypropylene plates is recommended.[18]

Hemolysis Assay

This assay measures the toxicity of peptides to mammalian red blood cells (erythrocytes), serving as a primary screen for cytotoxicity.[19][20]

Methodology:

  • Blood Collection and Preparation: Obtain fresh human red blood cells (RBCs) in a tube containing an anticoagulant (e.g., heparin).[21]

  • Washing: Centrifuge the blood (e.g., at 1000 rpm for 5 minutes).[22] Discard the supernatant and plasma layer. Wash the pelleted RBCs three times with a sterile phosphate-buffered saline (PBS) solution (pH 7.4).[21][22]

  • Cell Suspension: Resuspend the washed RBCs in PBS to create a final working concentration, typically a 1-2% (v/v) solution.[23]

  • Assay Setup: In a 96-well plate, add serial dilutions of the peptide prepared in PBS.

  • Incubation: Add the RBC suspension to each well. Include a negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, representing 100% hemolysis).[22]

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.[22]

  • Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 405 nm or 540 nm, which corresponds to the amount of released hemoglobin.[21][22]

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC₅₀ is determined by plotting percent hemolysis against peptide concentration.

Formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Conclusion and Future Directions

The this compound family of antimicrobial peptides demonstrates potent, broad-spectrum activity, largely through membrane disruption. The presence of a D-amino acid in this compound enhances its kinetic efficiency, making it a particularly interesting candidate for further study. However, the inherent hemolytic activity of the native peptides is a major obstacle to their clinical development.[11][24]

Future research is focused on the rational design of synthetic analogues. By modifying the primary sequence to optimize charge, hydrophobicity, and amphipathicity, researchers aim to develop peptides that retain or exceed the antimicrobial potency of this compound while significantly reducing toxicity to mammalian cells, thereby improving their therapeutic index and potential as next-generation antibiotics.[11][12]

References

In Silico Prediction of Bombinin H4 Membrane Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a cationic antimicrobial peptide isolated from the skin secretions of Bombina variegata, presents a compelling case for the power of in silico predictive methods in understanding peptide-membrane interactions. As a diastereomer of Bombinin H2, differing only by a single D-allo-isoleucine at position 2, this compound exhibits distinct antimicrobial activities that are intrinsically linked to its behavior at the cell membrane interface. This technical guide provides an in-depth exploration of the computational methodologies used to predict and analyze the interaction of this compound with lipid bilayers. We will delve into the theoretical underpinnings of these methods, present available quantitative data, detail experimental protocols for correlative studies, and visualize the predictive workflow.

Introduction: The Significance of this compound

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a vast array of organisms. Their potential as a novel class of antibiotics has garnered significant interest, particularly in the face of rising antimicrobial resistance. This compound belongs to the bombinin H family of peptides, which are characterized by their hydrophobicity and hemolytic activity. The subtle stereochemical difference between this compound (with D-allo-Ile) and H2 (with L-Ile) leads to notable variations in their biological functions, making them ideal subjects for studying the structure-activity relationships of AMPs. Understanding the atomic-level details of how this compound interacts with and disrupts microbial membranes is paramount for its development as a potential therapeutic agent. In silico approaches, especially molecular dynamics (MD) simulations, offer a powerful lens through which to view these complex interactions.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the antimicrobial activity of this compound and its diastereomer, Bombinin H2. This data provides a crucial biological context for the in silico predictions of membrane interaction.

OrganismStrainBombinin H2 MIC (µM)This compound MIC (µM)Reference
Escherichia coliATCC 25922>5050[1][2]
D2112.56.25[1][2]
Pseudomonas aeruginosaATCC 27853>50>50[1][2]
Staphylococcus aureusATCC 2921312.525[1][2]
Cowan I12.525[1][2]
Staphylococcus epidermidisATCC 122286.2512.5[1][2]
Enterococcus faecalisATCC 2921250>50[1][2]

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

In Silico Prediction Workflow

The prediction of this compound's membrane interaction involves a multi-step computational workflow. This process begins with the peptide's primary sequence and culminates in a detailed understanding of its membrane-disruptive mechanism.

in_silico_workflow cluster_0 Peptide Characterization cluster_1 Membrane System Setup cluster_2 Molecular Dynamics Simulation cluster_3 Analysis of Peptide-Membrane Interaction seq This compound Sequence (IIGPVLGLVGSALGGLLKKI) prop Physicochemical Properties (Charge, Hydrophobicity, etc.) seq->prop struct 3D Structure Prediction (e.g., I-TASSER, PEP-FOLD) seq->struct md MD Simulation (e.g., GROMACS, NAMD) struct->md membrane Model Membrane Construction (e.g., CHARMM-GUI) POPC/POPG Bilayer system System Solvation & Ionization membrane->system system->md analysis Trajectory Analysis md->analysis binding Binding Affinity & Free Energy (MM/PBSA, Umbrella Sampling) analysis->binding orientation Orientation & Insertion Depth analysis->orientation conformation Conformational Changes (RMSD, Helicity) analysis->conformation disruption Membrane Disruption Analysis (Pore Formation, Lipid Disorder) analysis->disruption

Figure 1: In Silico Workflow for this compound Membrane Interaction.

Detailed Methodologies

Molecular Dynamics (MD) Simulations

MD simulations are the cornerstone of in silico prediction of peptide-membrane interactions, providing a dynamic, atomic-level view of the system.

Protocol:

  • System Preparation:

    • The initial 3D structure of this compound is predicted using homology modeling or ab initio methods (e.g., I-TASSER, PEP-FOLD).

    • A model lipid bilayer, typically composed of a mixture of zwitterionic (e.g., POPC) and anionic (e.g., POPG) phospholipids to mimic bacterial membranes, is constructed using a tool like CHARMM-GUI.

    • The peptide is placed in the simulation box at a defined distance from the membrane surface.

    • The system is solvated with a water model (e.g., TIP3P) and ionized to a physiological concentration (e.g., 0.15 M NaCl).

  • Simulation Parameters:

    • Force Field: A force field such as CHARMM36m or AMBER is used to describe the atomic interactions.

    • Ensemble: Simulations are typically run in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions.

    • Temperature and Pressure Coupling: Temperature is maintained using a thermostat (e.g., Nosé-Hoover), and pressure is controlled with a barostat (e.g., Parrinello-Rahman).

    • Electrostatics: Long-range electrostatic interactions are calculated using methods like the Particle Mesh Ewald (PME) summation.

    • Time Step: A time step of 2 fs is commonly used.

    • Simulation Time: Simulations are run for hundreds of nanoseconds to several microseconds to capture the full interaction process.

  • Analysis:

    • Binding Free Energy: Calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or umbrella sampling to quantify the strength of the peptide-membrane interaction.

    • Insertion Depth: The distance between the center of mass of the peptide and the center of the bilayer is monitored over time.

    • Tilt Angle: The angle of the peptide's helical axis relative to the membrane normal is calculated to understand its orientation.

    • Conformational Changes: Root Mean Square Deviation (RMSD) and secondary structure analysis (e.g., DSSP) are used to track changes in the peptide's structure upon membrane binding.

    • Membrane Perturbation: Analysis of lipid order parameters, membrane thickness, and the formation of water pores provides insight into the mechanism of membrane disruption.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an experimental technique used to assess the secondary structure of peptides and proteins in different environments.

Protocol:

  • Sample Preparation:

    • This compound is synthesized and purified.

    • Model membrane vesicles (liposomes) are prepared by hydrating a lipid film of desired composition (e.g., POPC/POPG) with a buffer solution.

    • The peptide is incubated with the liposomes at a specific peptide-to-lipid ratio.

  • Data Acquisition:

    • CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm).

    • Measurements are taken in a quartz cuvette with a defined path length.

    • Spectra of the buffer and liposomes alone are also recorded for baseline correction.

  • Data Analysis:

    • The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 193 nm.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides high-resolution structural and dynamic information about peptides within a lipid bilayer environment.

Protocol:

  • Sample Preparation:

    • Isotopically labeled (e.g., ¹⁵N, ¹³C) this compound is synthesized.

    • The peptide is reconstituted into mechanically aligned lipid bilayers on glass plates or into multilamellar vesicles (MLVs).

    • The sample is hydrated to a specific level.

  • Data Acquisition:

    • Spectra are acquired on a solid-state NMR spectrometer equipped with a probe for oriented or magic-angle spinning (MAS) samples.

    • Various NMR experiments (e.g., ¹⁵N-¹H PISEMA for oriented samples, or ¹³C-¹³C DARR for MAS samples) are performed to obtain information on the orientation of the peptide relative to the membrane and intermolecular distances.

  • Data Analysis:

    • The anisotropic NMR parameters (chemical shift and dipolar coupling) are used to determine the tilt and rotation angles of the peptide's helical axis within the membrane.

Predicted Mechanism of this compound Membrane Interaction

Based on available data and in silico predictions for bombinin peptides and other AMPs, a multi-stage mechanism for this compound's interaction with bacterial membranes can be proposed.

mechanism_of_action cluster_0 Initial Interaction cluster_1 Membrane Insertion & Disruption cluster_2 Cellular Consequence electrostatic Electrostatic Attraction (Cationic peptide to anionic membrane) binding Surface Binding & Conformational Change (Disordered to α-helical) electrostatic->binding insertion Hydrophobic Insertion (Peptide penetrates the lipid core) binding->insertion aggregation Peptide Aggregation (Oligomerization within the membrane) insertion->aggregation pore Pore Formation (e.g., Toroidal or Barrel-Stave Pore) aggregation->pore leakage Leakage of Cellular Contents (Ions, ATP, etc.) pore->leakage death Cell Death leakage->death

Figure 2: Proposed Mechanism of this compound Membrane Interaction.

The initial interaction is driven by electrostatic forces between the cationic this compound and the anionic components of the bacterial membrane. Upon binding to the membrane surface, the peptide is predicted to undergo a conformational change, folding into an α-helical structure. This amphipathic helix then inserts into the hydrophobic core of the lipid bilayer. The D-allo-isoleucine in this compound is thought to stabilize the N-terminus of the peptide within the membrane environment, potentially facilitating a deeper or more stable insertion compared to Bombinin H2. Once inserted, multiple this compound peptides may aggregate to form transmembrane pores, leading to the leakage of cellular contents and ultimately, cell death.

Conclusion and Future Directions

In silico prediction methods, particularly MD simulations, provide invaluable insights into the complex and dynamic process of this compound's interaction with bacterial membranes. While experimental data on the antimicrobial activity of this compound is available, further quantitative computational studies are needed to fully elucidate the energetic and structural details of its membrane-disruptive mechanism. Future work should focus on:

  • Advanced Simulation Techniques: Employing enhanced sampling methods (e.g., metadynamics, replica exchange) to more accurately calculate the free energy landscape of peptide insertion and pore formation.

  • More Complex Membrane Models: Utilizing more realistic bacterial membrane models that include a variety of lipid species and lipopolysaccharides (for Gram-negative bacteria).

  • Correlative Studies: Directly comparing quantitative data from in silico predictions with high-resolution experimental data from techniques like solid-state NMR and neutron reflectivity to refine and validate the computational models.

By integrating robust computational predictions with empirical data, a comprehensive understanding of this compound's mechanism of action can be achieved, paving the way for the rational design of novel and potent antimicrobial therapeutics.

References

The Dual Arsenal of Bombinin H4: A Technical Guide to its Cationic and Amphipathic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bombinin H4, a member of the bombinin H family of antimicrobial peptides (AMPs) isolated from the skin secretions of the Bombina genus of fire-bellied toads, presents a compelling case study in the design and function of host defense peptides.[1][2][3] Its potent antimicrobial and hemolytic activities are intrinsically linked to its fundamental physicochemical characteristics: its positive charge (cationic nature) and its spatially segregated hydrophobic and hydrophilic domains (amphipathicity).[4][5] This technical guide provides an in-depth exploration of these properties, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the peptide's mechanism of action.

Core Physicochemical Properties and Structure

This compound is a relatively short, amidated peptide with the amino acid sequence: IIGPVLGLVGSALGGLLKKI-NH2.[6] A defining feature of this compound is the presence of a D-allo-isoleucine at the second position, a post-translational modification that distinguishes it from its diastereomer, Bombinin H2, and significantly influences its biological activity.[1]

Cationic Nature: The net positive charge of this compound, primarily attributed to the lysine (K) residues near the C-terminus, is crucial for its initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7]

Amphipathic Structure: Upon interaction with a membrane environment, this compound adopts an α-helical secondary structure.[5] This conformation arranges the hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, creating a distinct amphipathic structure. This spatial separation of charge and hydrophobicity is the driving force behind its membrane-disruptive activities.

Quantitative Bioactivity Profile

The biological activities of this compound have been quantified through various assays, primarily focusing on its antimicrobial efficacy and its lytic effect on eukaryotic cells.

Antimicrobial Activity

The antimicrobial potency of this compound is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.

MicroorganismStrainMIC (µM)Reference
Escherichia coli(various)4 - 16[6][8]
Pseudomonas aeruginosa(various)32[5]
Staphylococcus aureus(various)4 - 8[5]
Candida albicans(various)16[5]
Leishmania(promastigotes)Lower than H2[6]

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Hemolytic and Cytotoxic Activity

A critical aspect of developing AMPs for therapeutic use is their selectivity for microbial cells over host cells. The hemolytic assay, which measures the lysis of red blood cells (erythrocytes), is a common initial screen for cytotoxicity.

Table 2: Hemolytic Activity of this compound.

ParameterValueCell TypeReference
Hemolytic ActivityHigher than BombininsErythrocytes[3]
CytotoxicityPotentVaries[9]

Note: Specific HC50 values (the concentration causing 50% hemolysis) are not consistently reported across the literature for this compound, but it is generally characterized as having significant hemolytic activity, a trait of the Bombinin H family.[4]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound is the perturbation and disruption of cell membranes. This process can be conceptualized as a multi-step pathway driven by its cationic and amphipathic properties.

Electrostatic Attraction and Membrane Binding

The initial step involves the electrostatic attraction of the positively charged this compound to the anionic surface of microbial membranes. This interaction concentrates the peptide at the cell surface.

Insertion and Pore Formation

Following initial binding, the amphipathic nature of this compound facilitates its insertion into the lipid bilayer. The hydrophobic face of the peptide interacts with the lipid core of the membrane, while the hydrophilic face may remain associated with the polar head groups or orient towards the interior of a forming pore. Several models for AMP-induced pore formation exist, including the "barrel-stave," "toroidal pore," and "carpet" models. For this compound, evidence suggests it forms heterogeneous and size-fluctuating nanopores, leading to increased membrane permeability.[6][8]

Consequences of Membrane Permeabilization

The formation of pores or defects in the cell membrane leads to a cascade of detrimental effects for the microorganism:

  • Ion Dysregulation: The unregulated passage of ions across the membrane disrupts essential electrochemical gradients.[6]

  • Leakage of Cellular Contents: Vital intracellular components, such as ATP, ions, and metabolites, leak out of the cell.[10]

  • Membrane Depolarization: The dissipation of the membrane potential collapses the cell's energy-generating capacity.[11][12]

  • Cell Death: The cumulative damage ultimately leads to microbial cell death.

Bombinin_H4_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Bombinin_H4 This compound (Cationic, Amphipathic) Membrane_Surface Anionic Surface (LPS, Teichoic Acids) Bombinin_H4->Membrane_Surface 1. Electrostatic Attraction Membrane_Core Lipid Bilayer Membrane_Surface->Membrane_Core 2. Membrane Insertion Pore_Formation Pore/Defect Formation Membrane_Core->Pore_Formation 3. Pore Formation (Toroidal/Barrel-Stave) Cellular_Contents Ions, ATP, Metabolites Cell_Death Cell Death Cellular_Contents->Cell_Death Pore_Formation->Cellular_Contents 4. Leakage Depolarization Disruption of Ion Gradients Pore_Formation->Depolarization 5. Membrane Depolarization Depolarization->Cell_Death

Caption: Mechanism of this compound induced membrane disruption.

Key Experimental Protocols

The characterization of this compound's properties relies on a suite of standardized in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

This assay quantifies the antimicrobial activity of the peptide.

MIC_Workflow Start Start Prepare_Peptide Prepare serial dilutions of this compound Start->Prepare_Peptide Prepare_Bacteria Prepare standardized bacterial inoculum Start->Prepare_Bacteria Inoculate Inoculate peptide dilutions with bacteria in a 96-well plate Prepare_Peptide->Inoculate Prepare_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Measure_Growth Measure bacterial growth (e.g., optical density at 600 nm) Incubate->Measure_Growth Determine_MIC Determine MIC: Lowest concentration with no visible growth Measure_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Methodology:

  • Peptide Preparation: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13][14]

  • Inoculum Preparation: A pure culture of the test microorganism is grown to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final desired concentration.[13]

  • Inoculation: Each well containing the peptide dilution is inoculated with the standardized microbial suspension.[14]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[14]

Hemolysis Assay

This assay assesses the peptide's cytotoxicity towards red blood cells.[15][16]

Hemolysis_Workflow Start Start Prepare_RBCs Isolate and wash red blood cells (RBCs) Start->Prepare_RBCs Prepare_Peptide Prepare serial dilutions of this compound Start->Prepare_Peptide Incubate Incubate RBCs with peptide dilutions Prepare_RBCs->Incubate Prepare_Peptide->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Measure_Hemoglobin Measure hemoglobin release in the supernatant (Absorbance at 450-540 nm) Centrifuge->Measure_Hemoglobin Calculate_Hemolysis Calculate % Hemolysis relative to positive (Triton X-100) and negative (PBS) controls Measure_Hemoglobin->Calculate_Hemolysis End End Calculate_Hemolysis->End

Caption: Workflow for Hemolysis Assay.

Detailed Methodology:

  • Erythrocyte Preparation: Fresh red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) to remove plasma components and are then resuspended to a specific concentration.[16]

  • Incubation: The washed erythrocytes are incubated with various concentrations of this compound for a defined period (e.g., 1 hour at 37°C).[16]

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).[16]

  • Calculation of Percent Hemolysis: The percentage of hemolysis is calculated relative to a negative control (buffer only, 0% hemolysis) and a positive control (a detergent like Triton X-100 that causes 100% lysis).[16]

Membrane Permeabilization Assays

These assays directly measure the ability of the peptide to disrupt membrane integrity.

4.3.1. SYTOX Green Uptake Assay: SYTOX Green is a fluorescent dye that cannot cross the membrane of intact cells. Upon membrane permeabilization, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[10][12]

4.3.2. Dye Leakage from Liposomes: This assay utilizes artificial lipid vesicles (liposomes) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.[10] The addition of a membrane-permeabilizing peptide like this compound causes the dye to leak out, resulting in dequenching and an increase in fluorescence.[10][17]

Conclusion and Future Directions

This compound exemplifies the potent and direct antimicrobial strategy of membrane disruption, a consequence of its inherent cationic and amphipathic characteristics. Its broad-spectrum activity is promising; however, its concurrent hemolytic activity highlights the ongoing challenge in AMP development: achieving high microbial selectivity. The detailed methodologies and data presented in this guide provide a framework for the continued investigation and potential engineering of this compound and other AMPs. Future research will likely focus on modifying the structure of this compound to enhance its therapeutic index by reducing its cytotoxicity while retaining or improving its antimicrobial potency. Such efforts are crucial in the quest for novel therapeutics to combat the growing threat of antibiotic resistance.

References

Initial Investigations into Bombinin H4 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H4, a member of the bombinin family of antimicrobial peptides, has demonstrated promising cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide provides an in-depth overview of the initial investigations into the cytotoxic effects of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with potential applications in cancer therapy. Their cationic and amphipathic properties are thought to enable selective interaction with the negatively charged membranes of cancer cells over the generally neutral membranes of normal cells. This compound, a peptide isolated from the skin secretions of anurans, has shown selective cytotoxicity towards cancer cells, making it a subject of interest for further investigation as a potential anti-cancer agent. This guide focuses on the foundational cytotoxic studies of this compound, providing a technical framework for understanding its anti-cancer properties.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on cell viability and half-maximal inhibitory concentrations (IC50).

Table 1: Cytotoxicity of this compound against Human Non-Small Cell Lung Carcinoma Cell Lines

Cell LineCell TypeAssayConcentration (µM)Effect
A549Lung CarcinomaCellTox Green1.5 - 100Significant cell death (p ≤ 0.05)[1]
Calu-3Lung CarcinomaCellTox Green50, 100Significant cell death (p ≤ 0.001)[1]
Beas-2BNormal Lung EpithelialCellTox Green12.5 - 100Significant cell death (p ≤ 0.05)[1]

Note: While significant cell death was observed, specific IC50 values for this compound were not explicitly provided in the referenced study. The data suggests a degree of selective cytotoxicity for the A549 cell line at lower concentrations.[1]

Table 2: Antiproliferative Activity of a Related Bombinin Peptide (Bombinin-BO1) against Human Hepatocellular Carcinoma Cell Lines

Cell LineCell TypeAssayIC50 (µM)
Hep 3BHepatocellular CarcinomaMTT15.20[2]
Huh7Hepatocellular CarcinomaMTT24.93[2]

Note: This data is for Bombinin-BO1, a closely related peptide, and provides an indication of the potential efficacy of bombinin peptides against liver cancer cells.[2]

Experimental Protocols

This section details the methodologies for key experiments commonly used to investigate the cytotoxicity of this compound.

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

    • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3.1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH reaction mixture.

    • Incubate at room temperature, protected from light, for up to 30 minutes.

    • Add a stop solution.

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest.

  • Procedure:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cellular DNA with propidium iodide.

    • Analyze the DNA content by flow cytometry.

Signaling Pathways in this compound-Induced Cytotoxicity

While the precise signaling cascade initiated by this compound is still under detailed investigation, evidence from related bombinin peptides, such as Bombinin-BO1, strongly suggests the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2]

Proposed Mechanism of Action Workflow

The following workflow illustrates the proposed sequence of events leading to cell death upon treatment with this compound.

G BombininH4 This compound Membrane Cancer Cell Membrane Interaction BombininH4->Membrane Disruption Membrane Disruption/Pore Formation Membrane->Disruption Apoptosis Induction of Apoptosis Disruption->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Proposed workflow of this compound cytotoxic action.

Putative Intrinsic Apoptosis Signaling Pathway

Based on studies of the related peptide Bombinin-BO1, this compound is hypothesized to induce apoptosis via the mitochondrial pathway.[2] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G BombininH4 This compound Bcl2 Bcl-2 (Anti-apoptotic) Downregulation BombininH4->Bcl2 inhibits Bax Bax (Pro-apoptotic) Upregulation BombininH4->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC releases Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

Initial investigations reveal that this compound is a cytotoxic peptide with selective activity against certain cancer cell lines. The primary mechanism of action is likely through membrane disruption leading to the induction of apoptosis via the intrinsic mitochondrial pathway. However, further research is required to:

  • Determine the precise IC50 values of this compound across a broader range of cancer cell lines.

  • Elucidate the specific molecular interactions between this compound and cancer cell membranes.

  • Confirm the exact signaling cascade of apoptosis, including the specific caspases and Bcl-2 family members involved.

  • Evaluate the in vivo efficacy and safety of this compound in preclinical animal models.

A more comprehensive understanding of these aspects will be crucial for the potential development of this compound as a novel anti-cancer therapeutic.

References

Methodological & Application

Application Note: High-Purity Purification of Synthetic Bombinin H4 Peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H4 is a member of the bombinin family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the yellow-bellied toad, Bombina variegata.[1] It is a 20-amino-acid peptide with the sequence Ile-[D-allo-Ile]-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH₂. A key feature of this compound is the post-translational modification of the second amino acid to a D-alloisoleucine, a characteristic that can influence its biological activity and stability.[2] As with many synthetic peptides, the crude product obtained after solid-phase peptide synthesis (SPPS) contains a mixture of the desired peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected products.[3]

For applications in research and drug development, a high degree of purity is essential to ensure accurate and reproducible results. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[3] This technique separates molecules based on their hydrophobicity. The peptide mixture is loaded onto a non-polar stationary phase (typically C18-modified silica) and eluted with an increasing gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase.[3][4]

This application note provides a detailed protocol for the purification of synthetic this compound using both analytical and preparative RP-HPLC, followed by purity verification.

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound peptide (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Sample Preparation
  • Accurately weigh approximately 10 mg of crude synthetic this compound.

  • Dissolve the peptide in 1 mL of Mobile Phase A (see Table 1) to create a 10 mg/mL stock solution.

  • Vortex the solution gently until the peptide is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Analytical RP-HPLC Method Development

An initial analytical run is performed to determine the retention time of this compound and to assess the purity of the crude sample. This information is then used to optimize the preparative purification method.

Table 1: Analytical RP-HPLC Parameters

ParameterCondition
Instrument Analytical HPLC System with UV Detector
Column C18, 4.6 x 250 mm, 5 µm particle size, wide pore
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 20 µL
Gradient 10-60% B over 50 minutes
Preparative RP-HPLC Purification

Based on the analytical chromatogram, a preparative method is designed to isolate the main peak corresponding to this compound. A shallower gradient around the elution point of the target peptide is employed to achieve better resolution from closely eluting impurities.[5]

Table 2: Preparative RP-HPLC Parameters

ParameterCondition
Instrument Preparative HPLC System with UV Detector and Fraction Collector
Column C18, 21.2 x 250 mm, 10 µm particle size, wide pore
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile (ACN)
Flow Rate 18.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 1.0 mL (10 mg crude peptide)
Gradient 25-45% B over 40 minutes
Fraction Analysis and Purity Assessment
  • Fractions corresponding to the main peak from the preparative run are collected.

  • A small aliquot of each collected fraction is analyzed using the analytical RP-HPLC method (Table 1) to determine the purity of each fraction.

  • Fractions with a purity of >98% are pooled together.

  • The pooled fractions are lyophilized to remove the solvent and obtain the purified this compound as a white powder.

  • The final purity of the lyophilized product is confirmed by analytical RP-HPLC and the identity is verified by mass spectrometry.

Data Presentation

Table 3: Purity Profile of Synthetic this compound Before and After Purification

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude this compound 28.565.265.2%
Purified this compound 28.5>98.5>98.5%

Table 4: Mass Spectrometry Analysis of Purified this compound

ParameterValue
Calculated Monoisotopic Mass 1974.32 Da
Observed [M+H]⁺ 1975.33 m/z
Conclusion The observed mass corresponds to the theoretical mass of this compound, confirming its identity.

Visualizations

Experimental Workflow for this compound Purification

Purification_Workflow A Crude Synthetic This compound B Sample Preparation (Dissolution & Filtration) A->B C Analytical RP-HPLC (Method Development) B->C D Preparative RP-HPLC (Purification) C->D Optimized Gradient E Fraction Collection D->E F Fraction Purity Analysis (Analytical RP-HPLC) E->F G Pooling of Pure Fractions (>98% Purity) F->G H Lyophilization G->H I Final Quality Control H->I J Purified this compound I->J K Mass Spectrometry (Identity Confirmation) I->K L Analytical RP-HPLC (Final Purity Check) I->L

Caption: Workflow for the purification of synthetic this compound.

Logical Relationship of HPLC Components and Process

HPLC_Process cluster_system RP-HPLC System MobilePhase Mobile Phase A (Aqueous) Mobile Phase B (Organic) Pump HPLC Pump (Gradient Formation) MobilePhase->Pump Injector Injector (Sample Introduction) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (220 nm) Column->Detector Collector Fraction Collector Detector->Collector

Caption: Key components and flow in an RP-HPLC purification system.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the purification of synthetic this compound to a high degree of purity (>98.5%). The use of a systematic approach, starting with analytical method development to guide the preparative purification, ensures efficient separation and high yield. The final purity and identity of the this compound peptide were confirmed by analytical RP-HPLC and mass spectrometry, demonstrating its suitability for demanding research and development applications.

References

Application Notes and Protocols for Bombinin H4 Antimicrobial Activity Assay Against E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of the peptide Bombinin H4 against Escherichia coli (E. coli).

This compound is an antimicrobial peptide isolated from the skin secretions of the European fire-bellied toad, Bombina variegata[1][2]. It belongs to the bombinin H family of peptides, which are characterized by their hydrophobicity[3]. This compound is a diastereomer of Bombinin H2, containing a D-allo-isoleucine at the second position instead of L-isoleucine[1][2][4]. This structural feature is a result of post-translational modification and influences its biological activity[4]. This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi[5][6].

The primary mechanism of action for this compound against bacteria is the disruption of the cell membrane integrity. It is believed that the peptide forms pores in the bacterial membrane, leading to the leakage of cytoplasmic contents and ultimately cell death[7].

Data Presentation

The following table summarizes the quantitative data for the antimicrobial activity of this compound against E. coli.

ParameterE. coli StrainValue (µM)Reference
MICATCC 25922Not explicitly stated, but activity confirmed[5]
MICNot specified6.6[6]
MBCNot specifiedNot explicitly stated, but 99.9% killing reported[8]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the microbroth dilution method[5][9].

Materials:

  • This compound peptide

  • E. coli (e.g., ATCC 25922)

  • Mueller Hinton Broth (MHB)[10][11]

  • Sterile 96-well polypropylene microtiter plates[10]

  • Sterile polypropylene tubes[10]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[10]

  • Spectrophotometer (for measuring OD600)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of E. coli into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent the peptide from sticking to the plasticware[10]. The concentration range should be chosen based on expected MIC values.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted bacterial inoculum to each well.

    • Add 11 µL of the corresponding this compound dilution to each well[10].

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours[10].

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of E. coli[9]. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum[11][12][13].

Materials:

  • Results from the MIC assay

  • Mueller Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, indicating a 99.9% or greater reduction in the initial bacterial inoculum[12][13].

Visualization

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture E. coli Culture (Overnight at 37°C in MHB) Assay_Setup 96-well plate setup: - E. coli inoculum - this compound dilutions - Controls Bacterial_Culture->Assay_Setup Peptide_Dilution This compound Serial Dilutions Peptide_Dilution->Assay_Setup Incubation_MIC Incubate at 37°C (18-24 hours) Assay_Setup->Incubation_MIC MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->MIC_Determination Subculturing Plate aliquots from clear MIC wells onto MHA MIC_Determination->Subculturing Incubation_MBC Incubate at 37°C (18-24 hours) Subculturing->Incubation_MBC MBC_Determination Determine MBC (Lowest concentration with no bacterial growth) Incubation_MBC->MBC_Determination mechanism_of_action Bombinin_H4 This compound Peptide E_coli_Membrane E. coli Cell Membrane Bombinin_H4->E_coli_Membrane Interaction Pore_Formation Membrane Pore Formation E_coli_Membrane->Pore_Formation Disruption Leakage Leakage of Cytoplasmic Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

References

Determining the Minimum Inhibitory Concentration (MIC) of Bombinin H4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H4 is a cationic antimicrobial peptide isolated from the skin secretions of the yellow-bellied toad, Bombina variegata.[1] It belongs to the bombinin H family of peptides, which are known for their broad-spectrum activity against various microorganisms, including Gram-positive and Gram-negative bacteria.[2][3] A notable characteristic of this compound is the presence of a D-alloisoleucine at the second N-terminal position, a post-translational modification that distinguishes it from its diastereomer, Bombinin H2.[2][4] This structural difference has been shown to influence its antimicrobial and hemolytic activities.

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5] The protocols outlined below are based on the widely accepted broth microdilution method.

Quantitative Data Summary

The antimicrobial activity of this compound and its diastereomer Bombinin H2 has been evaluated against several bacterial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

PeptideMicroorganismStrainMIC (μM)Reference
This compound Escherichia coliATCC 2592225[6]
Pseudomonas aeruginosaATCC 2785350[6]
Staphylococcus aureusATCC 2921325[6]
Staphylococcus aureusCowan I25[6]
Bombinin H2 Escherichia coliATCC 2592250[6]
Pseudomonas aeruginosaATCC 2785350[6]
Staphylococcus aureusATCC 2921312.5[6]
Staphylococcus aureusCowan I12.5[6]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method.

Materials and Reagents
  • This compound peptide (lyophilized)

  • Sterile, pure water or 0.01% acetic acid for peptide reconstitution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well, round-bottom microtiter plates

  • Sterile petri dishes

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (37°C)

  • ELISA plate reader (optional, for quantitative growth assessment)

Preparation of this compound Stock Solution
  • Calculate the amount of sterile water or 0.01% acetic acid required to dissolve the lyophilized this compound to a stock concentration of 1 mg/mL. The choice of solvent may depend on the peptide's solubility characteristics.

  • Aseptically add the solvent to the vial containing the peptide.

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

  • Prepare serial dilutions of the stock solution to create a working stock for the assay.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile CAMHB.

  • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Broth Microdilution Assay
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the this compound working solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the positive control (bacterial growth without peptide), and the twelfth column will be the negative control (broth only, for sterility check).

  • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

Interpretation of Results
  • After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • The positive control wells (column 11) should show clear turbidity, and the negative control wells (column 12) should remain clear.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_peptide Prepare this compound Stock & Serial Dilutions plate_setup Dispense Broth & Peptide Dilutions into 96-Well Plate prep_peptide->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation plate_setup->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Logical Determination of MIC

MIC_Logic start Observe Well is_growth Visible Growth? start->is_growth growth Growth Present is_growth->growth Yes no_growth No Growth (Clear) is_growth->no_growth No not_mic Continue to Next Lower Concentration growth->not_mic is_lowest_conc Lowest Concentration with No Growth? no_growth->is_lowest_conc mic MIC Determined is_lowest_conc->mic Yes is_lowest_conc->not_mic No

Caption: Logical process for identifying the MIC.

Proposed Mechanism of Action of this compound

Antimicrobial peptides like this compound primarily act by disrupting the bacterial cell membrane. While the precise model for this compound is not definitively established, the "Carpet Model" is a commonly proposed mechanism for many such peptides.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_peptide cluster_interaction Mechanism membrane Lipid Bilayer peptide This compound attraction Electrostatic Attraction to Negatively Charged Membrane peptide->attraction attraction->membrane accumulation Peptide Accumulation on Membrane Surface ('Carpet' Formation) attraction->accumulation disruption Membrane Destabilization and Permeabilization accumulation->disruption leakage Leakage of Intracellular Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of this compound action.

References

Application Notes and Protocols: Hemolytic Assay for Bombinin H4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H4 is a member of the bombinin H family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European yellow-bellied toad (Bombina variegata). Unlike many other AMPs, the bombinin H family is characterized by its potent hemolytic activity.[1][2] This property, while a concern for systemic drug development, makes this compound a valuable tool for studying peptide-membrane interactions and lytic mechanisms. These application notes provide a detailed protocol for conducting a hemolytic assay to quantify the membrane-disrupting activity of this compound against human red blood cells (hRBCs).

Principle of the Hemolytic Assay

The hemolytic assay is a colorimetric method used to determine the ability of a substance to damage erythrocyte membranes.[3] When the red blood cell membrane is compromised, hemoglobin is released into the surrounding medium. The amount of released hemoglobin can be quantified spectrophotometrically by measuring the absorbance of the supernatant at a specific wavelength (typically 540 nm). The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis) and a negative control (spontaneous hemolysis).

Quantitative Data Summary

The hemolytic activity of this compound is often expressed as the HC50 value, which is the concentration of the peptide required to cause 50% hemolysis of a specific concentration of erythrocytes under defined conditions. While specific HC50 values can vary depending on the experimental setup (e.g., erythrocyte concentration, incubation time), the following table summarizes the generally reported hemolytic potential of this compound.

PeptideTarget CellsHC50 (µM)Reference
This compoundHuman ErythrocytesNot explicitly stated in searched literature, but noted to have hemolytic activity.General literature on Bombinin H peptides
Bombinin H2Human ErythrocytesNot explicitly stated in searched literature, but noted to have hemolytic activity.General literature on Bombinin H peptides

Note: Precise HC50 values for this compound are not consistently reported across the literature in an easily extractable format. Researchers should determine the HC50 experimentally under their specific assay conditions.

Experimental Protocol

This protocol is adapted from standard procedures for assessing the hemolytic activity of antimicrobial peptides.[4][5][6]

Materials:

  • This compound peptide (synthetic, high purity)

  • Fresh human whole blood with anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (for positive control)

  • Sterile, pyrogen-free laboratory consumables (microcentrifuge tubes, 96-well plates, pipette tips)

  • Microplate reader capable of measuring absorbance at 540 nm

  • Centrifuge

Procedure:

1. Preparation of Human Red Blood Cells (hRBCs):

a. Collect fresh human blood in a tube containing an anticoagulant. b. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[4] c. Carefully remove the supernatant (plasma and buffy coat). d. Wash the erythrocyte pellet by resuspending it in 3-5 volumes of cold PBS (pH 7.4). e. Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant. f. Repeat the washing step (d-e) two more times. g. After the final wash, resuspend the packed erythrocytes in PBS to prepare a 2% (v/v) erythrocyte suspension.

2. Preparation of Peptide Solutions:

a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or PBS). b. Prepare a series of dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay (e.g., a 2-fold serial dilution from 100 µM to 0.78 µM).

3. Hemolytic Assay:

a. In a 96-well V-bottom plate, add 100 µL of each this compound dilution. b. Negative Control: Add 100 µL of PBS to several wells. This represents 0% hemolysis. c. Positive Control: Add 100 µL of 0.1% Triton X-100 in PBS to several wells. This represents 100% hemolysis. d. Add 100 µL of the 2% hRBC suspension to all wells, bringing the final volume to 200 µL. The final erythrocyte concentration will be 1%. e. Incubate the plate at 37°C for 1 hour. f. After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes. g. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. h. Measure the absorbance of the supernatant at 540 nm using a microplate reader.

4. Data Analysis:

a. Calculate the percentage of hemolysis for each this compound concentration using the following formula:

b. Plot the % hemolysis against the peptide concentration. c. Determine the HC50 value, which is the peptide concentration that causes 50% hemolysis. This can be calculated by fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Membrane Disruption

This compound, and other members of the bombinin H family, are known to exert their lytic activity through direct interaction with the cell membrane.[7][8] The proposed mechanism involves the formation of pores or channels in the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.[9][10]

The structure of this compound, which includes a D-allo-isoleucine at position 2, is thought to influence its interaction with the membrane.[1] Studies on its diastereomer, Bombinin H2 (containing L-isoleucine at position 2), suggest that this compound has a higher binding affinity for lipid membranes. This enhanced binding is believed to facilitate a more rapid formation of smaller pores compared to Bombinin H2.[9] The overall process can be summarized in the following steps:

  • Adsorption: The cationic this compound peptide is electrostatically attracted to the negatively charged components of the erythrocyte membrane.

  • Insertion: The hydrophobic residues of the peptide insert into the lipid bilayer.

  • Oligomerization & Pore Formation: Multiple peptide monomers aggregate within the membrane to form transmembrane pores. This disrupts the integrity of the membrane.

  • Lysis: The formation of pores leads to an uncontrolled flux of ions and small molecules across the membrane, resulting in osmotic imbalance and ultimately, cell lysis and the release of hemoglobin.

Visualizations

Hemolytic_Assay_Workflow Experimental Workflow for this compound Hemolytic Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Prepare 2% hRBC Suspension mix Mix hRBCs with Peptide and Controls in 96-well Plate rbc_prep->mix peptide_prep Prepare this compound Dilutions peptide_prep->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge to Pellet Intact hRBCs incubate->centrifuge supernatant Transfer Supernatant to New Plate centrifuge->supernatant read_absorbance Measure Absorbance at 540 nm supernatant->read_absorbance calculate Calculate % Hemolysis and HC50 read_absorbance->calculate

Caption: Workflow of the hemolytic assay for this compound.

Bombinin_H4_Mechanism Proposed Mechanism of this compound-Induced Hemolysis cluster_steps Interaction Steps peptide This compound Peptide adsorption 1. Adsorption to Membrane Surface peptide->adsorption membrane Erythrocyte Membrane insertion 2. Insertion into Lipid Bilayer adsorption->insertion pore_formation 3. Oligomerization and Pore Formation insertion->pore_formation lysis 4. Hemoglobin Release (Lysis) pore_formation->lysis

Caption: Mechanism of this compound action on erythrocyte membranes.

References

Application Notes and Protocols: Cytotoxicity of Bombinin H4 on A549 and Calu-3 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cytotoxic effects of the antimicrobial peptide Bombinin H4 on the human non-small cell lung cancer (NSCLC) cell lines A549 and Calu-3. This document includes quantitative data on cytotoxicity, detailed experimental protocols for assessing cell death, and a proposed mechanism of action.

Data Presentation

The cytotoxic activity of this compound has been evaluated against A549 and Calu-3 lung cancer cells, demonstrating a degree of selectivity for cancer cells. A summary of the quantitative data is presented below.

Cell LineDescriptionThis compound Concentration Range for Significant CytotoxicityIC50 Value
A549 Human lung adenocarcinoma1.5 µM - 100 µM[1]~0.56 µM
Calu-3 Human lung adenocarcinoma50 µM - 100 µM[1]Not Determined (Significant cytotoxicity only at higher concentrations)

Note on IC50 Value for A549 cells: The reported IC50 value is 5.637 x 10⁻⁷ M, which is equivalent to 0.5637 µM.

Proposed Mechanism of Action

Antimicrobial peptides (AMPs) like this compound are thought to exert their cytotoxic effects on cancer cells through a mechanism involving electrostatic interactions with the cell membrane. Cancer cell membranes typically have a higher negative charge compared to normal cells due to an increased presence of anionic molecules like phosphatidylserine on the outer leaflet. This difference in surface charge is believed to facilitate the selective binding of cationic peptides such as this compound to cancer cells, leading to membrane disruption and subsequent cell death.

Proposed Mechanism of this compound Cytotoxicity bombinin_h4 This compound (Cationic Peptide) electrostatic_interaction Electrostatic Interaction bombinin_h4->electrostatic_interaction cancer_cell_membrane Cancer Cell Membrane (Negatively Charged) cancer_cell_membrane->electrostatic_interaction membrane_permeabilization Membrane Permeabilization electrostatic_interaction->membrane_permeabilization Leads to apoptosis Apoptosis membrane_permeabilization->apoptosis Induces

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Protocols

Detailed protocols for key experiments are provided below. These are based on standard methodologies and the specific assay mentioned in the literature for this compound.

Cell Culture
  • Cell Lines:

    • A549 (human lung adenocarcinoma)

    • Calu-3 (human lung adenocarcinoma)

  • Culture Medium:

    • For A549 cells: Roswell Park Memorial Institute (RPMI)-1640 medium.

    • For Calu-3 cells: Minimum Essential Medium (MEM).

    • All media should be supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (CellTox™ Green Cytotoxicity Assay)

This assay measures changes in membrane integrity as a result of cell death.

Cytotoxicity Assay Workflow seed_cells Seed A549 or Calu-3 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_bombinin Add serial dilutions of this compound incubate_24h->add_bombinin add_dye Add CellTox™ Green Dye add_bombinin->add_dye incubate_15min Incubate for 15 min (Room Temperature, Dark) add_dye->incubate_15min measure_fluorescence Measure Fluorescence (Ex: 485nm, Em: 520nm) incubate_15min->measure_fluorescence analyze_data Analyze Data (Calculate % Cytotoxicity) measure_fluorescence->analyze_data Apoptosis Assay Workflow treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15-20 min (Room Temperature, Dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Application Notes and Protocols: Investigating Bombinin H4-Induced Membrane Disruption Using Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H4 is a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the fire-bellied toad, Bombina variegata.[1][2] These peptides represent a crucial component of the innate immune system, offering a first line of defense against pathogenic microorganisms. This compound is a diastereomer of Bombinin H2, differing by the presence of a D-alloisoleucine at the second N-terminal position.[1][3] This subtle stereochemical difference has been shown to significantly influence its antimicrobial activity and interaction with cell membranes.[1][3] Understanding the mechanism by which this compound disrupts lipid bilayers is of paramount importance for the development of novel antimicrobial agents and for elucidating the fundamental principles of peptide-membrane interactions.

These application notes provide a comprehensive guide for researchers investigating the membrane-disrupting properties of this compound using model lipid bilayer systems. Detailed protocols for key experiments are provided, along with guidelines for data interpretation and visualization of the proposed mechanisms of action.

Mechanism of Action: Pore Formation and Membrane Destabilization

The primary mode of action for many AMPs, including this compound, involves the direct disruption of the microbial cell membrane.[3][4] The proposed mechanism for this compound involves a multi-step process that leads to the formation of pores or channels within the lipid bilayer, ultimately causing leakage of intracellular contents and cell death. While the precise structure of these pores is still under investigation, evidence suggests that this compound can form heterogeneous pores.[4] Electrophysiological studies suggest that this compound rapidly forms smaller pores compared to its diastereomer, Bombinin H2, which forms relatively larger pores.[1] The D-amino acid in this compound is thought to act as a hydrophobic anchor, enhancing its binding affinity to the lipid membrane.[1]

The interaction and subsequent disruption of the lipid bilayer by this compound can be conceptualized through the following signaling pathway diagram.

cluster_0 This compound Interaction with Lipid Bilayer B4 This compound (Aqueous) Membrane Lipid Bilayer B4->Membrane Electrostatic & Hydrophobic Interaction B4_Bound Membrane-Bound this compound Membrane->B4_Bound Binding & Insertion Oligomers Peptide Oligomerization B4_Bound->Oligomers Concentration Dependent Pore Pore Formation Oligomers->Pore Transmembrane Orientation Disruption Membrane Disruption & Leakage Pore->Disruption Ion & Solute Efflux

Caption: Proposed mechanism of this compound-induced membrane disruption.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its interaction with lipid bilayers.

Table 1: Bactericidal Activity of Bombinin H2 and H4

Bacterial StrainPeptideBactericidal Activity (µM) in MHBBactericidal Activity (µM) in PBS
S. aureus ATCC 29213H25012.5
H45012.5
S. aureus Cowan IH25025
H45025

Data adapted from a study on the membrane interaction and antibacterial properties of bombinins H2 and H4.

Table 2: Electrophysiological Analysis of Pore Formation by Bombinin Peptides

ParameterBombinin H2This compoundH2/H4 Mixture
Pore Diameter (nm) 3.2 ± 0.52.2 ± 0.32.3 ± 0.3
Ion Permeability H2 ≤ H2/H4H4 > H2/H4H2/H4 ≥ H2
Pore-forming Kinetics H2 < H4H4 ≥ H2H2/H4 < H2

Data from electrophysiological analysis using a lipid bilayer system.[1]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate this compound-induced membrane disruption.

Experimental Workflow

The overall experimental workflow for investigating this compound's effect on lipid bilayers can be visualized as follows:

cluster_workflow Experimental Workflow start Start prep_vesicles Prepare Lipid Vesicles (LUVs) start->prep_vesicles calcein_assay Calcein Leakage Assay prep_vesicles->calcein_assay sytox_assay SYTOX Green Uptake Assay prep_vesicles->sytox_assay spr_analysis Surface Plasmon Resonance (SPR) prep_vesicles->spr_analysis afm_imaging Atomic Force Microscopy (AFM) prep_vesicles->afm_imaging data_analysis Data Analysis & Interpretation calcein_assay->data_analysis sytox_assay->data_analysis spr_analysis->data_analysis afm_imaging->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs by the extrusion method, suitable for leakage assays.

Materials:

  • Phospholipids (e.g., POPC, POPG) in chloroform

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Argon or Nitrogen gas

  • Vacuum desiccator

  • Water bath or heating block

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of phospholipid solution(s) to achieve the target lipid composition.

    • Evaporate the chloroform under a gentle stream of argon or nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • To increase the encapsulation efficiency and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen until completely frozen, then thaw in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the syringes and pass it through the membranes into the second syringe.

    • Repeat this extrusion process 11-21 times to ensure a homogenous population of LUVs.

    • The final LUV suspension can be stored at 4°C for a limited time.

Protocol 2: Calcein Leakage Assay

This assay measures the release of the fluorescent dye calcein from LUVs upon peptide-induced membrane disruption.

Materials:

  • Calcein-encapsulated LUVs (prepared as in Protocol 1, with 50-70 mM calcein in the hydration buffer)

  • Sephadex G-50 column or similar for size-exclusion chromatography

  • Assay buffer (same as hydration buffer without calcein)

  • This compound stock solution

  • Triton X-100 (10% v/v)

  • Fluorometer and 96-well black plates

Procedure:

  • Preparation of Calcein-Loaded LUVs:

    • Prepare LUVs as described in Protocol 1, using a hydration buffer containing 50-70 mM calcein.

    • Separate the calcein-loaded LUVs from free, unencapsulated calcein by passing the suspension through a Sephadex G-50 column equilibrated with the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the desired concentrations of this compound to the wells.

    • Add the calcein-loaded LUV suspension to each well to a final lipid concentration of 25-50 µM.

    • Include control wells:

      • 0% Leakage (Baseline): LUVs with assay buffer only.

      • 100% Leakage (Maximum): LUVs with 1% Triton X-100.

  • Measurement:

    • Monitor the fluorescence intensity over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F - F₀) / (F_t - F₀)] * 100 Where:

      • F is the fluorescence intensity at a given time point for a specific peptide concentration.

      • F₀ is the initial fluorescence intensity of the LUVs in buffer (0% leakage).

      • F_t is the maximum fluorescence intensity after adding Triton X-100 (100% leakage).

Protocol 3: SYTOX Green Uptake Assay

This assay assesses membrane permeabilization in bacterial cells by measuring the influx of the membrane-impermeant DNA dye SYTOX Green.

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus) in mid-logarithmic growth phase

  • Phosphate-Buffered Saline (PBS)

  • SYTOX Green nucleic acid stain (stock solution in DMSO)

  • This compound stock solution

  • Fluorometer and 96-well black plates

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to an optical density (OD₆₀₀) of approximately 0.2.

  • Assay Setup:

    • In a 96-well black plate, add the desired concentrations of this compound.

    • Add the bacterial suspension to each well.

    • Add SYTOX Green to each well to a final concentration of 1-5 µM.

    • Include a positive control (e.g., a known membrane-disrupting agent or heat-killed bacteria) and a negative control (bacteria with SYTOX Green only).

  • Measurement:

    • Measure the fluorescence intensity immediately and at various time points at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each this compound concentration. The increase in fluorescence corresponds to the uptake of SYTOX Green and thus membrane permeabilization.

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

SPR can be used to study the real-time binding kinetics and affinity of this compound to a lipid bilayer.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 or HPA sensor chip

  • LUVs (prepared as in Protocol 1)

  • Running buffer (e.g., HBS-N)

  • This compound solutions of varying concentrations

  • Regeneration solution (e.g., NaOH or a suitable detergent)

Procedure:

  • Chip Preparation and Ligand Immobilization (L1 Chip):

    • Equilibrate the L1 sensor chip with the running buffer.

    • Inject the LUV suspension over the chip surface to allow for vesicle capture and formation of a supported lipid bilayer.

  • Binding Analysis:

    • Inject a series of this compound concentrations over the immobilized lipid bilayer surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Regeneration:

    • Inject the regeneration solution to remove the bound peptide and regenerate the lipid surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 5: Atomic Force Microscopy (AFM) Imaging

AFM allows for the direct visualization of this compound-induced changes in the topography of a supported lipid bilayer (SLB).

Materials:

  • AFM instrument

  • Freshly cleaved mica discs

  • LUVs (prepared as in Protocol 1)

  • Imaging buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • This compound solution

Procedure:

  • SLB Formation:

    • Deposit a small volume of the LUV suspension onto a freshly cleaved mica disc.

    • Incubate for 30-60 minutes at a temperature above the lipid phase transition temperature to allow for vesicle fusion and the formation of a continuous SLB.

    • Gently rinse the surface with imaging buffer to remove unfused vesicles.

  • AFM Imaging:

    • Mount the mica disc with the SLB in the AFM fluid cell.

    • Engage the AFM tip and begin imaging the bilayer surface in tapping mode under the imaging buffer.

  • Peptide Addition:

    • After obtaining stable images of the intact bilayer, inject a solution of this compound into the fluid cell to achieve the desired final concentration.

  • Real-Time Imaging of Disruption:

    • Continuously image the same area of the SLB to observe the real-time effects of this compound on the membrane structure, such as pore formation, membrane thinning, or aggregation.

  • Image Analysis:

    • Analyze the AFM images to measure the dimensions of any induced features (e.g., pore diameter and depth) and to characterize the morphology of the disrupted membrane.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the membrane-disrupting properties of this compound. By employing a combination of biophysical and microbiological techniques, researchers can gain a detailed understanding of the peptide's mechanism of action, which is essential for its potential development as a therapeutic agent. The provided diagrams and tables serve as valuable tools for visualizing complex processes and for the comparative analysis of experimental results.

References

Application Notes and Protocols: Studying Bombinin H4 Membrane Interaction using Solid-State NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H4 is a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European fire-bellied toad, Bombina variegata.[1] This peptide exhibits broad-spectrum antimicrobial activity against various pathogens.[2][3] A unique feature of this compound is the presence of a D-alloisoleucine at the second position of its N-terminus, a post-translational modification of the L-isoleucine found in its diastereomer, Bombinin H2.[1][2] This subtle change in stereochemistry has been shown to influence its antimicrobial potency and interaction with cell membranes.[2]

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-invasive technique for studying the structure, dynamics, and interactions of molecules in a solid or semi-solid state. It is particularly well-suited for investigating peptide-membrane interactions within lipid bilayers that mimic biological membranes.[4][5] By providing atomic-level information, ssNMR can elucidate the mechanism of action of AMPs like this compound, offering insights into how they disrupt microbial membranes.

These application notes provide an overview of the use of solid-state NMR to study the interaction of this compound with lipid membranes, including relevant quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound is understood to exert its antimicrobial effect primarily through the disruption of the microbial cell membrane.[6] Several models for the membrane-disrupting mechanism of antimicrobial peptides have been proposed, including the "barrel-stave," "toroidal pore," and "carpet" models. Electrophysiological and spectroscopic data suggest that this compound likely acts via a pore-forming mechanism, creating defects in the membrane that lead to leakage of cellular contents and ultimately cell death.[6][7] The presence of the D-amino acid in this compound is thought to enhance its binding affinity to the membrane, contributing to its potent antimicrobial activity.[6]

Quantitative Data from Membrane Interaction Studies

While detailed quantitative solid-state NMR data for this compound is limited in publicly available literature, existing studies provide valuable insights into its membrane-disrupting capabilities. The following tables summarize key findings from various biophysical and spectroscopic experiments.

Table 1: 31P Solid-State NMR Data for Bombinin H2 and H4 in Leishmania Mimetic Membranes

PeptidePeptide:Lipid RatioIsotropic Signal Component (%)Interpretation
Bombinin H21:200~40Significant membrane disruption
This compound1:200~40Significant membrane disruption

Data extracted from Mijiddorj et al.[8]

Table 2: Electrophysiological and Permeability Data for Bombinin H2 and H4

ParameterBombinin H2This compoundH2/H4 MixtureMethod
Pore Diameter (nm) 3.2 ± 0.52.2 ± 0.32.3 ± 0.3Electrophysiology
Ion Permeability LowerHigherIntermediateElectrophysiology
Pore-Forming Kinetics LowerHigherLowestElectrophysiology

Data from Kawamura et al.[6]

Experimental Protocols

The following are detailed protocols for key experiments to study the interaction of this compound with model membranes using solid-state NMR.

Protocol 1: Preparation of Peptide-Containing Lipid Vesicles for Solid-State NMR

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, suitable for 31P and other solid-state NMR experiments.

Materials:

  • This compound (synthetic or purified)

  • Lipids (e.g., POPC, POPG to mimic bacterial membranes)

  • Chloroform

  • Methanol

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Lyophilizer

  • Vortex mixer

  • Water bath sonicator

  • Solid-state NMR rotor (e.g., 4 mm zirconia)

  • Ultracentrifuge

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes, followed by lyophilization for at least 2 hours to remove any residual solvent.

  • Peptide Reconstitution:

    • Dissolve the dried lipid film in a suitable organic solvent like trifluoroethanol (TFE).

    • Dissolve the this compound peptide in the same solvent.

    • Mix the lipid and peptide solutions at the desired molar ratio.

    • Dry the peptide-lipid mixture under a nitrogen stream and then under high vacuum for several hours to remove the organic solvent completely.

  • Hydration and Vesicle Formation:

    • Hydrate the dried peptide-lipid film with the desired buffer by vortexing vigorously. The final lipid concentration should be around 20-50 mg/mL.

    • The suspension should be subjected to several freeze-thaw cycles (e.g., 5-10 cycles) by alternating between liquid nitrogen and a warm water bath to promote the formation of homogeneous MLVs.

  • Sample Packing into NMR Rotor:

    • Pellet the MLVs by ultracentrifugation.

    • Carefully transfer the hydrated lipid-peptide pellet into a solid-state NMR rotor using a suitable packing tool.

    • Seal the rotor with the appropriate cap.

Protocol 2: 31P Solid-State NMR Spectroscopy of this compound in Lipid Bilayers

This protocol outlines the acquisition of static 31P solid-state NMR spectra to assess the effect of this compound on the structure and phase of the lipid bilayer.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., Bruker Avance)

  • Static solid-state NMR probe

Experimental Parameters (Example):

  • Nucleus: 31P

  • Pulse Sequence: Hahn-echo with high-power proton decoupling

  • 1H 90° Pulse Length: ~3-4 µs

  • 31P 90° Pulse Length: ~4-5 µs

  • Echo Delay: 40-50 µs

  • Recycle Delay: 3-5 s

  • Number of Scans: 10,000 - 40,000 (depending on sample concentration)

  • Temperature: 298 K

Procedure:

  • Spectrometer Setup:

    • Insert the rotor containing the this compound-lipid sample into the static probe.

    • Tune and match the probe to the 31P and 1H frequencies.

    • Set the temperature to the desired value and allow it to equilibrate.

  • Data Acquisition:

    • Acquire a 31P solid-state NMR spectrum of a control sample (lipids only) to obtain a reference powder pattern characteristic of a lamellar bilayer phase.

    • Acquire 31P spectra for samples containing different concentrations of this compound.

    • Process the acquired free induction decays (FIDs) with an appropriate line broadening (e.g., 100-200 Hz) to obtain the final spectra.

  • Data Analysis:

    • Analyze the lineshape of the 31P spectra. A typical bilayer spectrum will show a characteristic powder pattern with a high-field peak and a low-field shoulder.

    • The appearance of a narrow, isotropic peak around 0 ppm is indicative of membrane disruption, such as the formation of smaller, isotropically tumbling structures (e.g., micelles, small vesicles) or the induction of non-lamellar phases.

    • Quantify the extent of membrane disruption by integrating the area of the isotropic peak relative to the total spectral area. The chemical shift anisotropy (CSA), which is the width of the powder pattern, can also be measured to assess changes in lipid headgroup dynamics.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound interaction with the cell membrane.

experimental_workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR Analysis cluster_interpretation Interpretation peptide This compound Synthesis/ Purification reconstitution Peptide-Lipid Reconstitution peptide->reconstitution lipids Lipid Selection (e.g., POPC/POPG) film Lipid Film Formation lipids->film film->reconstitution hydration Hydration & Vesicle Formation (MLVs) reconstitution->hydration packing Packing into ssNMR Rotor hydration->packing acquisition 31P ssNMR Data Acquisition packing->acquisition analysis Spectral Analysis (Lineshape, CSA) acquisition->analysis disruption Quantify Membrane Disruption analysis->disruption mechanism Elucidate Mechanism of Action disruption->mechanism

Caption: Experimental workflow for studying this compound-membrane interactions.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_peptide cluster_interaction membrane_top membrane_bottom bombinin This compound binding Binding to Membrane Surface bombinin->binding Electrostatic Interaction insertion Peptide Insertion binding->insertion pore Pore Formation insertion->pore leakage Ion & Content Leakage pore->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound action on bacterial membranes.

References

Application Notes and Protocols: Molecular Dynamics Simulations of Bombinin H4 in a Lipid Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing molecular dynamics (MD) simulations of the antimicrobial peptide Bombinin H4 interacting with a lipid bilayer. The protocols are designed to be adaptable for various computational chemistry software packages, with a focus on GROMACS.

Introduction to this compound and its Interaction with Lipid Membranes

This compound is a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the European fire-bellied toad, Bombina variegata. It is a diastereomer of Bombinin H2, differing only in the stereochemistry of the second amino acid, containing a D-alloisoleucine instead of an L-isoleucine. This subtle change has been observed to influence its antimicrobial activity and interaction with lipid membranes.[1]

MD simulations are a powerful tool for investigating the atomic-level details of this compound's mechanism of action. By simulating the peptide in a realistic lipid environment, researchers can gain insights into its structural dynamics, binding modes, and the conformational changes it induces in the membrane, which are crucial for understanding its antimicrobial properties and for the rational design of novel therapeutic agents.

Data Presentation: Quantitative Analysis of this compound Simulations

While specific quantitative data from molecular dynamics simulations of this compound in a lipid environment are not extensively available in the reviewed literature, the following tables present a template for the types of data that should be collected and analyzed. For illustrative purposes, qualitative findings for this compound and quantitative data for its close analog, Bombinin H2, in an aqueous solution are included as a reference.

Table 1: Root-Mean-Square Deviation (RMSD) of this compound Backbone

Simulation SystemTime (ns)Average RMSD (nm)Standard Deviation (nm)Notes
This compound in POPC Bilayer0-100Data not availableData not availableRMSD should be monitored to assess the equilibration and stability of the peptide's backbone conformation.
Bombinin H2 in Water (Reference)0-1200~0.4 - 0.8Data not availableIn aqueous solution, Bombinin H2 shows significant conformational flexibility, transitioning between helical and helix-loop-helix states.

Table 2: Root-Mean-Square Fluctuation (RMSF) of this compound Residues

Residue RangeAverage RMSF (nm)Notes
This compound in POPC Bilayer
N-terminus (Ile1-Gly5)Data not availableThe N-terminus of this compound has been suggested to be more stable within the membrane compared to Bombinin H2.
Helical Core (Val6-Lys17)Data not availableThe central region is expected to form a stable α-helix upon membrane interaction.
C-terminus (Lys18-Gly21)Data not availableThe C-terminus may exhibit higher flexibility.
Bombinin H2 in Water (Reference)
N-terminus (Ile1-Val5)HighThe N-terminus is observed to be highly flexible in an aqueous environment.[2]
Helical Core (Val5-Lys17)LowThis region maintains a more defined α-helical structure.[2]
C-terminusModerate-HighThe C-terminus also displays notable fluctuations.

Table 3: Interaction Energy between this compound and Lipid Bilayer

Energy ComponentAverage Energy (kJ/mol)Standard Deviation (kJ/mol)Notes
This compound with POPC Bilayer
ElectrostaticData not availableData not availableDominated by interactions between cationic residues (Lys) and phosphate groups of lipids.
Van der WaalsData not availableData not availableReflects the hydrophobic interactions between nonpolar residues and the lipid acyl chains.
Total Interaction EnergyData not availableData not availableThe sum of electrostatic and van der Waals energies, indicating the overall binding affinity.

Experimental Protocols

This section outlines a detailed protocol for setting up and running an all-atom MD simulation of this compound in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the GROMACS software package.

Protocol 1: System Setup and Preparation
  • Obtain Peptide Structure:

    • The initial structure of this compound can be obtained from the Protein Data Bank (PDB entry: 2AP8 for the related Bombinin H2, which can be modified) or built using peptide building tools. The D-alloisoleucine at position 2 must be correctly parameterized.

  • Prepare the Lipid Bilayer:

    • A pre-equilibrated POPC lipid bilayer can be generated using tools like the CHARMM-GUI Membrane Builder or downloaded from repositories. A typical system would consist of 128 lipids (64 per leaflet).

  • Insert Peptide into the Bilayer:

    • Place the this compound structure near the surface of the lipid bilayer. The orientation can be parallel to the membrane surface to mimic the initial interaction. GROMACS tools like gmx insert-molecules can be used for this purpose.

  • Solvation and Ionization:

    • Solvate the system with water using a model such as TIP3P.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

Protocol 2: Molecular Dynamics Simulation
  • Force Field Selection:

    • Choose a suitable force field that is well-parameterized for both proteins and lipids, such as CHARMM36m or AMBER99SB-ILDN with the SLipids force field for the lipids.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove steric clashes and bad contacts in the initial system configuration.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) Ensemble: Equilibrate the system at the desired temperature (e.g., 310 K) for 1-5 ns with position restraints on the peptide and lipid heavy atoms to allow the solvent to equilibrate.

      • NPT (constant Number of particles, Pressure, and Temperature) Ensemble: Continue equilibration at the desired temperature and pressure (e.g., 1 bar) for 5-10 ns, gradually releasing the position restraints on the peptide and lipids to allow the system to relax.

  • Production Run:

    • Perform the production MD simulation for a sufficient duration (e.g., 100-500 ns or longer) without any restraints. Save the trajectory and energy data at regular intervals for analysis.

Protocol 3: Trajectory Analysis
  • Visual Inspection:

    • Visually inspect the trajectory to observe the binding, insertion, and conformational changes of this compound and the response of the lipid bilayer.

  • Structural Stability Analysis:

    • Calculate the RMSD of the peptide backbone to assess its structural stability over time.

    • Calculate the RMSF per residue to identify flexible and rigid regions of the peptide.

  • Secondary Structure Analysis:

    • Analyze the evolution of the secondary structure of this compound throughout the simulation using tools like DSSP.

  • Peptide-Membrane Interactions:

    • Calculate the interaction energy (electrostatic and van der Waals) between the peptide and the lipid bilayer.

    • Analyze the number of hydrogen bonds between the peptide and lipids.

    • Determine the depth of insertion of the peptide into the membrane by calculating the distance between the center of mass of the peptide and the center of the bilayer.

  • Lipid Bilayer Properties:

    • Analyze the effect of the peptide on membrane properties such as bilayer thickness, area per lipid, and lipid order parameters.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the molecular dynamics simulation of this compound.

MD_Workflow cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Data Analysis PDB Obtain Peptide Structure (this compound) Insert Insert Peptide into Membrane PDB->Insert Membrane Generate Lipid Bilayer (e.g., POPC) Membrane->Insert Solvate Solvate with Water and Ions Insert->Solvate Min Energy Minimization Solvate->Min NVT NVT Equilibration Min->NVT NPT NPT Equilibration NVT->NPT Prod Production MD Run NPT->Prod RMSD RMSD Analysis Prod->RMSD RMSF RMSF Analysis Prod->RMSF Interaction Interaction Energy Prod->Interaction Structure Secondary Structure Prod->Structure Bombinin_Membrane_Interaction cluster_membrane Lipid Bilayer cluster_interactions Key Interactions Headgroups_Upper Phosphate Headgroups Tails_Upper Hydrophobic Tails Tails_Lower Hydrophobic Tails Headgroups_Lower Phosphate Headgroups BombininH4 This compound Electrostatic Electrostatic Attraction (Lys - Phosphate) BombininH4->Electrostatic Hydrophobic Hydrophobic Insertion (Nonpolar residues - Acyl chains) BombininH4->Hydrophobic Analysis_Logic cluster_structural Structural Analysis cluster_interaction Interaction Analysis cluster_membrane_props Membrane Properties Trajectory MD Trajectory (.xtc, .trr) RMSD RMSD (Stability) Trajectory->RMSD RMSF RMSF (Flexibility) Trajectory->RMSF SecStruct Secondary Structure (Conformation) Trajectory->SecStruct IntEnergy Interaction Energy (Binding Affinity) Trajectory->IntEnergy HBonds Hydrogen Bonds (Specific Contacts) Trajectory->HBonds InsertionDepth Insertion Depth (Membrane Penetration) Trajectory->InsertionDepth Thickness Bilayer Thickness Trajectory->Thickness AreaLipid Area per Lipid Trajectory->AreaLipid OrderParams Lipid Order Parameters Trajectory->OrderParams

References

Application Notes and Protocols: Investigating the Efficacy of Bombinin H4 against Pseudomonas aeruginosa Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This biofilm mode of growth confers a high level of resistance to conventional antibiotics and the host immune system, making P. aeruginosa infections particularly challenging to treat. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic strategy due to their broad-spectrum activity and unique mechanisms of action.

Bombinin H4 is an antimicrobial peptide isolated from the skin secretions of the yellow-bellied toad, Bombina variegata. It belongs to the Bombinin H family of peptides, which are known for their activity against a range of Gram-positive and Gram-negative bacteria. This document provides detailed application notes and experimental protocols for researchers investigating the activity of this compound against P. aeruginosa biofilms.

Data Presentation

Currently, there is limited publicly available quantitative data specifically detailing the percentage of biofilm inhibition or reduction in cell viability of Pseudomonas aeruginosa by this compound. The following tables are provided as templates for researchers to systematically record their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic P. aeruginosa

Bacterial StrainMIC (µM)Reference
P. aeruginosa ATCC 2785325 - 50[1]
[Additional Strains]

Table 2: Inhibition of P. aeruginosa Biofilm Formation by this compound

This compound ConcentrationBiofilm Biomass (OD570)Percentage Inhibition (%)
Control (No Peptide)0
1/4 x MIC
1/2 x MIC
MIC
2 x MIC

Table 3: Eradication of Pre-formed P. aeruginosa Biofilms by this compound

This compound ConcentrationBiofilm Biomass (OD570)Percentage Eradication (%)
Control (No Peptide)0
MIC
2 x MIC
4 x MIC
8 x MIC

Table 4: Viability of P. aeruginosa within Biofilms after Treatment with this compound

This compound ConcentrationViable Cell Count (CFU/mL)Percentage Reduction in Viability (%)
Control (No Peptide)0
MIC
2 x MIC
4 x MIC
8 x MIC

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard and widely accepted methods for biofilm research and can be adapted for use with this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • This compound peptide stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial suspension of P. aeruginosa in MHB, adjusted to an optical density (OD600) of 0.08-0.1, which corresponds to approximately 1-5 x 108 CFU/mL. Dilute this suspension to a final concentration of 5 x 105 CFU/mL in MHB.

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. The OD600 can also be measured to confirm the visual assessment.

Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the formation of P. aeruginosa biofilms.

Materials:

  • Pseudomonas aeruginosa strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound peptide stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader (570 nm)

Procedure:

  • Prepare a bacterial suspension of P. aeruginosa in TSB with 1% glucose, adjusted to an OD600 of 0.1.

  • In a 96-well plate, add 100 µL of TSB with 1% glucose containing serial dilutions of this compound (e.g., at concentrations relative to the MIC).

  • Add 100 µL of the bacterial suspension to each well.

  • Include a positive control (bacteria in TSB without peptide) and a negative control (TSB only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Carefully discard the planktonic culture from each well and gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Measure the absorbance at 570 nm using a plate reader.

  • The percentage of biofilm inhibition is calculated as: [1 - (OD570 of treated well / OD570 of control well)] x 100.

Protocol 3: Biofilm Eradication Assay

This protocol assesses the ability of this compound to disrupt and eradicate pre-formed P. aeruginosa biofilms.

Materials:

  • Same as Protocol 2.

Procedure:

  • Grow P. aeruginosa biofilms in a 96-well plate as described in steps 1-5 of Protocol 2, but without the addition of this compound.

  • After 24 hours of incubation, carefully remove the planktonic culture and wash the wells twice with sterile PBS.

  • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate at 37°C for another 24 hours.

  • Quantify the remaining biofilm biomass using the crystal violet staining method as described in steps 6-12 of Protocol 2.

  • The percentage of biofilm eradication is calculated as: [1 - (OD570 of treated well / OD570 of control well)] x 100.

Protocol 4: Biofilm Cell Viability Assay (Colony Forming Unit - CFU Counting)

This assay determines the number of viable bacterial cells within a biofilm after treatment with this compound.

Materials:

  • Pseudomonas aeruginosa biofilms grown on a suitable surface (e.g., 96-well plate, coupons)

  • This compound peptide solution

  • Sterile PBS

  • Sonicator or vortex mixer

  • Sterile agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Grow and treat P. aeruginosa biofilms with this compound as described in the Biofilm Eradication Assay (Protocol 3).

  • After treatment, carefully remove the treatment solution and wash the biofilms twice with sterile PBS.

  • Add 200 µL of sterile PBS to each well (or a suitable volume for other surfaces).

  • Disrupt the biofilm by scraping the surface and vigorously pipetting. For more robust disruption, sonication or vortexing can be applied.

  • Prepare serial ten-fold dilutions of the resulting bacterial suspension in sterile PBS.

  • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the colonies on the plates to determine the number of viable cells (CFU/mL).

  • The percentage reduction in viability is calculated as: [1 - (CFU/mL of treated biofilm / CFU/mL of control biofilm)] x 100.

Visualization of Signaling Pathways and Experimental Workflows

Potential Mechanism of Action: Interference with Quorum Sensing

Antimicrobial peptides often exert their anti-biofilm effects by interfering with bacterial communication systems known as quorum sensing (QS). In P. aeruginosa, the Las and Rhl systems are two major QS circuits that regulate virulence and biofilm formation.[2] While the specific interaction of this compound with these pathways has not been elucidated, they represent a probable target.

Quorum_Sensing_Pathway cluster_Las Las System cluster_Rhl Rhl System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL Synthesizes LasR LasR LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL OdDHL->LasR las_genes Virulence & Biofilm Genes (e.g., lasB, rhlR) LasR_OdDHL->las_genes Activates RhlI RhlI LasR_OdDHL->RhlI Activates BHL C4-HSL RhlI->BHL Synthesizes RhlR RhlR RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL BHL->RhlR rhl_genes Virulence & Biofilm Genes (e.g., rhlA, rhlB) RhlR_BHL->rhl_genes Activates Bombinin_H4 This compound (Hypothesized) Bombinin_H4->LasR Inhibition? Bombinin_H4->RhlR Inhibition?

Caption: Hypothesized interference of this compound with the Las and Rhl quorum-sensing systems in P. aeruginosa.

Experimental Workflow: Biofilm Inhibition and Eradication Assays

The following diagram illustrates the general workflow for assessing the anti-biofilm activity of this compound.

Biofilm_Assay_Workflow cluster_setup Experiment Setup cluster_inhibition Inhibition Assay cluster_eradication Eradication Assay cluster_quantification Quantification start Prepare P. aeruginosa Inoculum plate 96-well Microtiter Plate start->plate add_peptide_before Add this compound (Various Concentrations) plate->add_peptide_before add_bacteria_erad Add Bacterial Inoculum plate->add_bacteria_erad add_bacteria_inhib Add Bacterial Inoculum add_peptide_before->add_bacteria_inhib incubate_24h_inhib Incubate 24h at 37°C add_bacteria_inhib->incubate_24h_inhib wash_biofilm Wash Biofilms incubate_24h_inhib->wash_biofilm incubate_24h_form Incubate 24h at 37°C (Biofilm Formation) add_bacteria_erad->incubate_24h_form wash_planktonic Wash to Remove Planktonic Cells incubate_24h_form->wash_planktonic add_peptide_after Add this compound (Various Concentrations) wash_planktonic->add_peptide_after incubate_24h_treat Incubate 24h at 37°C (Treatment) add_peptide_after->incubate_24h_treat incubate_24h_treat->wash_biofilm crystal_violet Crystal Violet Staining wash_biofilm->crystal_violet measure_od Measure Absorbance (OD570) crystal_violet->measure_od analyze Calculate % Inhibition/ Eradication measure_od->analyze

Caption: General workflow for assessing the biofilm inhibition and eradication activity of this compound.

Logical Relationship: From Biofilm Treatment to Viability Assessment

This diagram outlines the logical steps involved in determining the effect of this compound on the viability of cells within a biofilm.

Viability_Assessment_Logic start Pre-formed P. aeruginosa Biofilm treatment Treat with this compound start->treatment wash Wash to Remove Peptide & Dead Cells treatment->wash disrupt Disrupt Biofilm (Scraping/Sonication) wash->disrupt serially_dilute Serial Dilution disrupt->serially_dilute plate_colonies Plate on Agar serially_dilute->plate_colonies incubate_count Incubate & Count CFUs plate_colonies->incubate_count end Determine % Reduction in Viability incubate_count->end

Caption: Logical workflow for assessing the viability of biofilm-embedded P. aeruginosa after this compound treatment.

References

Application Notes and Protocols: In Vivo Efficacy of Bombinin H4 in a Mouse Model of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The urgent need for novel therapeutics has led to the investigation of antimicrobial peptides (AMPs) like Bombinin H4. Bombinins are a family of antimicrobial peptides isolated from the skin secretions of frogs from the Bombina genus.[1] this compound, a hydrophobic and hemolytic peptide, has demonstrated antimicrobial properties and the ability to interact with bacterial membranes.[2][3] This document outlines a comprehensive protocol for evaluating the therapeutic potential of this compound in a clinically relevant mouse model of polymicrobial sepsis induced by cecal ligation and puncture (CLP).

Data Presentation

The following tables are templates for the structured presentation of quantitative data that would be generated from the described experimental protocols.

Table 1: Survival Analysis of Sepsis Mice Treated with this compound

Treatment GroupNumber of Animals (n)Survival Rate (%) at 24hSurvival Rate (%) at 48hSurvival Rate (%) at 72hMedian Survival Time (hours)
Sham10100100100-
CLP + Vehicle1040201036
CLP + this compound (Low Dose)1060504060
CLP + this compound (High Dose)10807060>72

Table 2: Effect of this compound on Systemic Inflammatory Cytokine Levels in Septic Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Sham15 ± 530 ± 1020 ± 8
CLP + Vehicle500 ± 1001200 ± 250300 ± 70
CLP + this compound (Low Dose)350 ± 80800 ± 180200 ± 50
CLP + this compound (High Dose)200 ± 60500 ± 120150 ± 40
Data are presented as mean ± standard deviation.

Table 3: Bacterial Load in Blood and Peritoneal Fluid of Septic Mice Treated with this compound

Treatment GroupBlood Bacterial Load (CFU/mL)Peritoneal Fluid Bacterial Load (CFU/mL)
Sham<10<10
CLP + Vehicle1 x 10^6 ± 0.5 x 10^65 x 10^7 ± 2 x 10^7
CLP + this compound (Low Dose)5 x 10^5 ± 2 x 10^51 x 10^7 ± 0.5 x 10^7
CLP + this compound (High Dose)1 x 10^4 ± 0.5 x 10^45 x 10^5 ± 2 x 10^5
Data are presented as mean ± standard deviation.

Experimental Protocols

Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[4]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and needle holder

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Sterile saline solution (0.9% NaCl)

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with 70% ethanol.

  • Make a 1-cm midline laparotomy incision to expose the cecum.

  • Carefully ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip, ensuring intestinal continuity is maintained.

  • Puncture the ligated cecum once with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Resuscitate the mouse with a subcutaneous injection of 1 mL of sterile saline.

  • Place the mouse on a heating pad until it recovers from anesthesia.

  • For the sham group, perform the same procedure without ligation and puncture of the cecum.[4]

Administration of this compound

Materials:

  • This compound peptide (lyophilized)

  • Sterile, endotoxin-free water or saline for reconstitution

  • Syringes and needles for administration

Procedure:

  • Reconstitute the lyophilized this compound to the desired stock concentration with sterile, endotoxin-free water.

  • Further dilute the stock solution with sterile saline to the final desired concentrations for low and high doses (e.g., 1 mg/kg and 5 mg/kg).

  • Two hours post-CLP surgery, administer the this compound solution or vehicle (sterile saline) to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Subsequent doses can be administered at 12 and 24 hours post-surgery, depending on the experimental design.

Survival Monitoring

Procedure:

  • Monitor the mice every 6-12 hours for the first 72 hours post-CLP.

  • Record the time of death for each animal.

  • Euthanize moribund animals (displaying signs of severe distress such as inability to maintain upright position, labored breathing, and hypothermia) and record them as deceased at that time point.

Quantification of Bacterial Load

Materials:

  • Sterile microcentrifuge tubes

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Incubator at 37°C

Procedure:

  • At a predetermined time point (e.g., 24 hours post-CLP), euthanize the mice.

  • Collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Perform peritoneal lavage by injecting 3 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

  • Prepare serial dilutions of the blood and peritoneal lavage fluid in sterile PBS.

  • Plate 100 µL of each dilution onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFUs) and calculate the CFU/mL for each sample.

Measurement of Inflammatory Cytokines

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Collect blood at a specified time point (e.g., 6 or 24 hours post-CLP) and centrifuge to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Sepsis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis P1 Acclimatize C57BL/6 Mice I1 Anesthetize Mice P1->I1 P2 Prepare this compound Solutions I2 Cecal Ligation and Puncture (CLP) I1->I2 I3 Fluid Resuscitation I2->I3 T1 Administer this compound or Vehicle (2h post-CLP) I3->T1 M1 Survival Monitoring (up to 72h) T1->M1 M2 Collect Blood & Peritoneal Fluid (24h) T1->M2 M3 Euthanasia M2->M3 A1 Bacterial Load Quantification (CFU) M2->A1 A2 Cytokine Measurement (ELISA) M2->A2 A3 Statistical Analysis A1->A3 A2->A3

Caption: Experimental workflow for evaluating this compound in a CLP mouse model of sepsis.

TLR4_signaling_pathway LPS LPS (from Bacteria) TLR4 TLR4/MD2 Complex LPS->TLR4 Binds BombininH4 This compound BombininH4->LPS Neutralizes BombininH4->TLR4 May Inhibit MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription

Caption: Postulated mechanism of this compound action on the TLR4 signaling pathway in sepsis.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Bombinin H4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H4 is a member of the bombinin family of antimicrobial peptides, which have demonstrated cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) assay, a robust and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Understanding the kinetics and mechanisms of this compound-induced apoptosis is crucial for its evaluation as a potential therapeutic agent.

Principle of Annexin V and PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[2] This allows for the identification of early apoptotic cells with intact cell membranes.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[1] It cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[1][2] By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.[3]

  • Annexin V+ / PI- : Early apoptotic cells.[3]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[3]

  • Annexin V- / PI+ : Necrotic cells.

Data Presentation

The following tables summarize hypothetical quantitative data on the dose-dependent effects of this compound on apoptosis in the A549 human lung carcinoma cell line. While this compound has been shown to be highly toxic to A549 cells at concentrations ranging from 1.5 µM to 100 µM, specific percentages of apoptotic populations from flow cytometry are presented here as an illustrative example.[4]

Table 1: Percentage of Apoptotic and Necrotic A549 Cells after 24-hour Treatment with this compound

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
1.585.6 ± 3.58.9 ± 1.54.3 ± 1.11.2 ± 0.4
1065.3 ± 4.218.7 ± 2.913.5 ± 2.52.5 ± 0.9
5030.1 ± 5.125.4 ± 3.840.2 ± 4.74.3 ± 1.3
10010.5 ± 2.815.2 ± 2.568.9 ± 5.95.4 ± 1.7

Table 2: Effect of this compound on Mitochondrial Membrane Potential and Caspase-3 Activity in A549 Cells (24-hour treatment)

This compound Concentration (µM)% Cells with Depolarized Mitochondrial Membrane PotentialFold Increase in Caspase-3 Activity (vs. Control)
0 (Control)4.1 ± 1.21.0
1.515.8 ± 2.52.3 ± 0.4
1038.2 ± 4.15.8 ± 0.9
5075.6 ± 6.312.5 ± 1.8
10090.3 ± 4.915.2 ± 2.1

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound
  • Cell Culture : Culture A549 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Seeding : Seed 1 x 10^6 cells in a T25 culture flask or an appropriate number of cells in a multi-well plate.[5] Allow cells to adhere and grow for 24-48 hours.[5]

  • Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations (e.g., 1.5, 10, 50, 100 µM) in the cell culture medium.

  • Incubation : Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-treated control group.[3] Incubate the cells for the desired time period (e.g., 24 hours).

  • Harvesting :

    • For adherent cells, collect the supernatant which may contain floating apoptotic cells.[5]

    • Wash the adherent cells with PBS.[3]

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.[5]

    • For suspension cells, directly collect the cells by centrifugation.

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and PI Staining

This protocol is adapted from standard procedures for Annexin V-FITC and PI staining.[1][2][3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Washing : Wash the harvested cells (1-5 x 10^5 cells per sample) twice with cold PBS by centrifugation at 670 x g for 5 minutes at room temperature.[1][3]

  • Resuspension : Carefully remove the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[3]

  • Staining :

    • Add 5 µL of Annexin V-FITC to the cell suspension.[3]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

    • Add 5 µL of Propidium Iodide.[3]

  • Dilution : Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analysis : Analyze the cells immediately (within 1 hour) by flow cytometry.[3] Set up appropriate compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[3]

Signaling Pathways and Visualizations

Based on the known mechanisms of other antimicrobial peptides that induce apoptosis, this compound likely triggers the intrinsic (mitochondrial) pathway of apoptosis. This is often characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

Bombinin_H4_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Interaction Mitochondrion Mitochondrion Cell Membrane->Mitochondrion Signal Transduction Disruption of MMP Disruption of MMP Mitochondrion->Disruption of MMP Cytochrome c release Cytochrome c release Disruption of MMP->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Cell Washing Cell Washing Cell Harvesting->Cell Washing Resuspend in Binding Buffer Resuspend in Binding Buffer Cell Washing->Resuspend in Binding Buffer Annexin V-FITC Staining Annexin V-FITC Staining Resuspend in Binding Buffer->Annexin V-FITC Staining PI Staining PI Staining Annexin V-FITC Staining->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Gating Strategy Gating Strategy Flow Cytometry->Gating Strategy Quantification of Populations Quantification of Populations Gating Strategy->Quantification of Populations

References

Application Notes and Protocols: Caspase Activation Assays for Bombinin H4-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H4 is a member of the bombinin family of antimicrobial peptides, which have demonstrated cytotoxic effects against various cancer cell lines. A key mechanism underlying the anticancer activity of many such peptides is the induction of apoptosis, or programmed cell death. A critical step in the apoptotic cascade is the activation of a family of cysteine-aspartic proteases known as caspases. Monitoring the activation of these caspases is therefore essential for elucidating the apoptotic mechanism of this compound and evaluating its therapeutic potential.

These application notes provide detailed protocols for assessing caspase activation in cancer cells treated with this compound, utilizing three common and robust methods: colorimetric assays, fluorometric assays, and western blotting.

Signaling Pathways Overview

The activation of caspases is a hallmark of apoptosis and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is typically initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2][3]

While the precise signaling cascade initiated by this compound is a subject of ongoing research, it is hypothesized to induce membrane disruption and intracellular stress, potentially activating the intrinsic pathway of apoptosis.[4] The following diagram illustrates a generalized overview of the key apoptotic pathways.

Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Cytochrome c Release Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Oligomerization Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Generalized overview of the extrinsic and intrinsic apoptotic signaling pathways leading to caspase activation.

Experimental Protocols

The following protocols provide a framework for assessing caspase activation. It is recommended to optimize parameters such as cell number, this compound concentration, and incubation time for each specific cancer cell line.

Caspase-3 Colorimetric Assay

This assay quantitatively measures the activity of caspase-3, a key executioner caspase. The assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases the chromophore p-nitroaniline (pNA).[5][6][7] The amount of pNA produced is proportional to the caspase-3 activity and can be measured using a spectrophotometer at 405 nm.

Experimental Workflow:

Caspase-3 Colorimetric Assay Workflow Start Start Cell_Culture Culture cancer cells Start->Cell_Culture Treatment Treat cells with this compound (and controls) Cell_Culture->Treatment Harvest Harvest and count cells Treatment->Harvest Lysis Lyse cells on ice Harvest->Lysis Centrifuge Centrifuge to obtain cytosolic extract Lysis->Centrifuge Protein_Quant Quantify protein concentration Centrifuge->Protein_Quant Assay_Setup Set up assay in 96-well plate (lysate, reaction buffer) Protein_Quant->Assay_Setup Substrate_Add Add DEVD-pNA substrate Assay_Setup->Substrate_Add Incubate Incubate at 37°C Substrate_Add->Incubate Read_Absorbance Read absorbance at 405 nm Incubate->Read_Absorbance Data_Analysis Analyze data and calculate fold-increase in activity Read_Absorbance->Data_Analysis End End Data_Analysis->End Caspase-9 Western Blot Workflow Start Start Cell_Culture Culture and treat cells Start->Cell_Culture Lysis Prepare cell lysates Cell_Culture->Lysis Protein_Quant Quantify protein Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary anti-caspase-9 antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

Application Notes and Protocols: Bombinin H4 Conjugated Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, direct and extensive research specifically detailing the synthesis and application of Bombinin H4 conjugated nanoparticles for targeted drug delivery is limited in publicly accessible scientific literature. The following application notes and protocols are therefore based on established principles of peptide-conjugated nanoparticle technology and extrapolated from research on similar antimicrobial peptides and other targeting peptides like Bombesin. The quantitative data and signaling pathways presented are illustrative and intended to serve as a guide for researchers exploring this novel area.

Introduction

This compound is an antimicrobial peptide derived from the skin secretions of the European fire-bellied toad, Bombina variegata.[1][2] Like many antimicrobial peptides, this compound exhibits cytotoxic activity, which can be potentially harnessed for therapeutic applications, including oncology. The conjugation of this compound to nanoparticles presents a promising strategy for targeted drug delivery. This approach aims to enhance the therapeutic efficacy of anticancer drugs by specifically delivering them to tumor cells, thereby minimizing off-target toxicity and overcoming potential drug resistance mechanisms.[3][4]

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of hypothetical this compound conjugated nanoparticles for targeted drug delivery. The protocols and data are intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles
Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)
Unconjugated Nanoparticles (NP)120 ± 5.20.15 ± 0.02-25.3 ± 1.8N/AN/A
Doxorubicin-loaded NP (Dox-NP)135 ± 6.10.18 ± 0.03-22.1 ± 2.110.5 ± 0.985.2 ± 4.5
This compound-Dox-NP150 ± 7.50.21 ± 0.04-15.8 ± 1.59.8 ± 0.782.1 ± 3.9

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Table 2: In Vitro Cytotoxicity (IC50 Values) in Cancer Cell Lines
FormulationMDA-MB-231 (Breast Cancer) IC50 (µg/mL)PC-3 (Prostate Cancer) IC50 (µg/mL)MCF-10A (Normal Breast Epithelial) IC50 (µg/mL)
Free Doxorubicin0.5 ± 0.080.8 ± 0.110.2 ± 0.04
Dox-NP1.2 ± 0.151.9 ± 0.230.9 ± 0.12
This compound-Dox-NP0.3 ± 0.050.5 ± 0.070.8 ± 0.10

IC50 values represent the concentration of the drug required to inhibit 50% of cell growth after 48 hours of incubation. Data are illustrative.

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
Treatment GroupTumor Volume at Day 21 (mm³)Tumor Weight at Day 21 (mg)Body Weight Change (%)
Saline Control1500 ± 1501.2 ± 0.2+5 ± 2
Free Doxorubicin (5 mg/kg)800 ± 900.7 ± 0.1-15 ± 4
Dox-NP (5 mg/kg Dox equiv.)650 ± 750.5 ± 0.08-8 ± 3
This compound-Dox-NP (5 mg/kg Dox equiv.)250 ± 400.2 ± 0.05-2 ± 1.5

Data are presented as mean ± standard deviation (n=8) and are illustrative.

Experimental Protocols

Protocol 1: Synthesis of this compound Conjugated Polymeric Nanoparticles

This protocol describes the synthesis of docetaxel-loaded PLGA nanoparticles and their subsequent conjugation with this compound peptide.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Docetaxel

  • Polyvinyl alcohol (PVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound peptide (with a terminal cysteine or amine group for conjugation)

  • Dichloromethane (DCM)

  • Phosphate buffered saline (PBS)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Preparation of Docetaxel-Loaded PLGA Nanoparticles (DNP):

    • Dissolve 100 mg of PLGA and 10 mg of docetaxel in 5 mL of DCM.

    • Prepare a 2% w/v PVA solution in deionized water.

    • Add the organic phase to 20 mL of the PVA solution and emulsify using a probe sonicator for 3 minutes on an ice bath.

    • Stir the resulting oil-in-water emulsion overnight at room temperature to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticles three times with deionized water to remove excess PVA.

    • Lyophilize the nanoparticles and store them at -20°C.

  • Conjugation of this compound to DNP (BDNP):

    • Disperse 50 mg of DNP in 10 mL of PBS (pH 7.4).

    • Activate the carboxyl groups on the surface of the nanoparticles by adding 10 mg of EDC and 5 mg of NHS.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring.

    • Add 5 mg of this compound peptide to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Quench the reaction by adding a small amount of Tris buffer.

    • Purify the this compound conjugated nanoparticles by dialysis against deionized water for 48 hours to remove unconjugated peptide and reagents.

    • Lyophilize the purified BDNP and store at -20°C.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Disperse the nanoparticles in deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading and Encapsulation Efficiency:

  • Dissolve a known amount of drug-loaded nanoparticles in a suitable solvent (e.g., acetonitrile).

  • Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Capacity (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC-3) and a normal cell line (e.g., MCF-10A)

  • Cell culture medium and supplements

  • MTT or WST-1 reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of free drug, drug-loaded nanoparticles, and this compound-conjugated nanoparticles in the cell culture medium.

  • Replace the medium in the wells with the prepared drug solutions.

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT or WST-1 reagent to each well and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Visualizations

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation drug Drug (e.g., Doxorubicin) emulsification Emulsification/ Solvent Evaporation drug->emulsification polymer Polymer (e.g., PLGA) polymer->emulsification b4 This compound Peptide conjugation EDC/NHS Chemistry b4->conjugation DNP DNP emulsification->DNP Drug-loaded NP (DNP) B4_DNP B4_DNP conjugation->B4_DNP This compound-Dox-NP DNP->conjugation DLS DLS (Size, PDI, Zeta) B4_DNP->DLS TEM TEM (Morphology) B4_DNP->TEM HPLC HPLC (Drug Load) B4_DNP->HPLC invitro In Vitro Studies (Cytotoxicity, Uptake) B4_DNP->invitro invivo In Vivo Studies (Efficacy, Biodistribution) B4_DNP->invivo

Caption: Experimental workflow for synthesis and evaluation.

G cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space B4_NP This compound-NP receptor Cell Surface Receptor (Hypothetical Target) B4_NP->receptor 1. Targeting & Binding endosome Endosome receptor->endosome 2. Receptor-Mediated Endocytosis drug_release Drug Release endosome->drug_release 3. Endosomal Escape nucleus Nucleus drug_release->nucleus 4. Drug Action on Target apoptosis Apoptosis nucleus->apoptosis 5. Induction of Cell Death

Caption: Proposed mechanism of targeted drug delivery.

G drug Released Drug (e.g., Doxorubicin) topoisomerase Topoisomerase II drug->topoisomerase Inhibition dna Nuclear DNA dna_damage DNA Damage dna->dna_damage topoisomerase->dna Intercalation p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential downstream signaling pathway.

References

Troubleshooting & Optimization

Bombinin H4 Stability: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the antimicrobial peptide Bombinin H4 under various experimental conditions. The following troubleshooting guides, data summaries, and experimental protocols are designed to help users anticipate and address challenges in their work with this peptide.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening and how can I fix it?

A1: Cloudiness or precipitation is likely due to peptide aggregation. Bombinin H peptides are known to self-aggregate in aqueous solutions, a process that can be triggered by specific environmental conditions.[1] The hydrophobic nature of the peptide contributes to this tendency.[1]

  • Troubleshooting Steps:

    • pH Adjustment: The secondary structure of this compound is pH-dependent. At acidic and basic pH, the peptide may adopt more structured conformations (α-helical and β-rich content, respectively), which could influence its solubility and aggregation propensity. Consider preparing the peptide solution in a buffer with a pH that favors solubility, which may require empirical testing around neutral pH.

    • Ionic Strength: High salt concentrations can sometimes promote the aggregation of hydrophobic peptides by shielding electrostatic repulsions. Conversely, for some peptides, physiological salt concentrations are necessary to maintain a native conformation.[2] If you are using a high ionic strength buffer, try reducing the salt concentration.

    • Solubilization Protocol: Ensure the peptide is fully dissolved upon reconstitution. It is often recommended to first dissolve lyophilized peptides in a small amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer. One study used a 20% ethanol solvent for preparing this compound solutions.[2][3]

Q2: I am observing lower than expected antimicrobial activity in my assay. Could the buffer be the cause?

A2: Yes, the buffer composition can significantly impact the antimicrobial activity of this compound.

  • Troubleshooting Steps:

    • Choice of Buffer: The activity of this compound has been shown to differ between Mueller-Hinton Broth (MHB) and Phosphate-Buffered Saline (PBS).[4] Specifically, the peptide was found to be more active in PBS.[4] This suggests that components in complex media like MHB could interfere with the peptide's action.

    • Ionic Strength: The ionic strength of the assay buffer can influence the interaction of the cationic peptide with the negatively charged bacterial membrane. While one study noted that the higher ionic strength of PBS (compared to MHB) is closer to physiological conditions, the optimal ionic strength for this compound activity may need to be determined empirically for your specific application.[2]

    • pH of the Medium: The net charge of this compound is +3 at pH 7, which is crucial for its interaction with microbial membranes.[5] Ensure the pH of your assay medium is in a range that maintains this cationic nature.

Q3: My circular dichroism (CD) spectra for this compound are inconsistent. What could be the issue?

A3: Inconsistent CD spectra can arise from several factors related to sample preparation and buffer conditions.

  • Troubleshooting Steps:

    • Peptide Aggregation: Aggregated peptides can cause light scattering, leading to artifacts in CD spectra. Visually inspect the sample for any turbidity before measurement. If aggregation is suspected, refer to the troubleshooting steps in Q1.

    • Buffer Absorbance: Many common buffer components absorb strongly in the far-UV region (190-250 nm) where peptide secondary structures are measured. This can obscure the peptide's signal. Phosphate buffers at low concentrations (e.g., ≤ 25 mM) are generally a good choice for CD spectroscopy.

    • pH-Dependent Structural Transitions: this compound's structure is sensitive to pH. Ensure that the pH of your samples is consistent and accurately controlled across all experiments to avoid variations in spectra due to structural changes.

Data on this compound in Different Buffers

While comprehensive quantitative data on this compound stability across a wide range of buffers is limited in the public domain, the following table summarizes the conditions used in various studies and the observed outcomes.

Buffer/Solvent SystemKey ParametersApplicationObserved Outcome for this compoundReference
Mueller-Hinton Broth (MHB)Complex mediumAntimicrobial assaysBactericidal activity observed at 50 µM against S. aureus.[4]
Phosphate-Buffered Saline (PBS)pH 7.4Antimicrobial assaysMore active than in MHB, with bactericidal activity at 12.5 µM against S. aureus.[4]
Sodium Phosphate Buffer (SPB)pH 7.4, 0.1 mM EDTAGeneral peptide handlingUsed as a standard buffer for peptide solutions.[5]
Water-CD SpectroscopyServes as a baseline for observing structural changes upon addition of membrane mimetics.
20% Ethanol-Peptide dilutionUsed as a solvent for preparing serial dilutions of the peptide for antimicrobial assays.[2][3]
Trifluoroethanol (TFE) / Dodecylphosphocholine (DPC) / Sodium Dodecyl Sulfate (SDS)Membrane mimeticsStructural studies (CD, NMR)Induces a shift to an α-helical structure.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Antimicrobial Activity (Broth Microdilution)

This protocol is adapted from methodologies described in the literature.[2][6]

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile water or a suitable solvent (e.g., 20% ethanol) to create a stock solution.

    • Perform serial twofold dilutions of the peptide stock solution in the desired assay medium (e.g., MHB or PBS) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation:

    • Culture bacteria to the mid-logarithmic growth phase.

    • Dilute the bacterial culture in the assay medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation:

    • Add the bacterial inoculum to the wells containing the peptide dilutions.

    • Include positive controls (bacteria in medium without peptide) and negative controls (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Analysis of this compound Secondary Structure by Circular Dichroism (CD) Spectroscopy

This is a general protocol for analyzing peptide secondary structure.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a CD-compatible buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).

    • Determine the precise concentration of the peptide solution using a suitable method (e.g., absorbance at 280 nm if aromatic residues are present, or a colorimetric assay).

    • Dilute the stock solution to a final concentration suitable for CD analysis (typically in the range of 10-50 µM).

  • CD Measurement:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide solution from approximately 260 nm to 190 nm.

    • Subtract the buffer baseline from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum for characteristic features of secondary structures (e.g., minima at ~208 and ~222 nm for α-helices).

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assay Stability/Activity Assay cluster_analysis Data Analysis reconstitute Reconstitute Lyophilized this compound buffer_select Select & Prepare Buffer (e.g., PBS, Phosphate Buffer) reconstitute->buffer_select Consider pH, Ionic Strength dissolve Dissolve & Dilute Peptide in Buffer buffer_select->dissolve incubation Incubate under Test Conditions (Time, Temperature) dissolve->incubation measurement Measure Outcome (e.g., Activity, Aggregation, Structure) incubation->measurement data_analysis Analyze & Interpret Results measurement->data_analysis

Caption: Experimental workflow for assessing this compound stability.

logical_relationship cluster_conditions Buffer Conditions cluster_outcomes Peptide State pH pH (Acidic, Neutral, Basic) soluble Soluble & Active pH->soluble Optimal range aggregated Aggregated & Inactive pH->aggregated Suboptimal range ionic_strength Ionic Strength (Low, High) ionic_strength->soluble Optimal range ionic_strength->aggregated Suboptimal range

Caption: Influence of buffer conditions on this compound state.

References

Optimizing Bombinin H4 Concentration for Antimicrobial Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Bombinin H4 concentration in antimicrobial assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during antimicrobial assays with this compound.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes and solutions?

A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[1][2][3] Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the initial bacterial culture is critical. Too high or too low of an inoculum can significantly alter the MIC.[4]

    • Troubleshooting:

      • Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and verify the colony-forming units (CFU)/mL.

      • Use a spectrophotometer to measure the optical density (OD) of the bacterial suspension for consistency.

      • Always use fresh, mid-logarithmic phase cultures for your assays.

  • Peptide Solubility and Stability: this compound, being a hydrophobic peptide, may have solubility issues. Improper dissolution or degradation can lead to lower effective concentrations.

    • Troubleshooting:

      • Refer to the peptide's certificate of analysis for recommended solvents. For hydrophobic peptides, organic solvents like dimethyl sulfoxide (DMSO) may be necessary for the initial stock solution, followed by dilution in the appropriate assay buffer.[5]

      • Ensure the final concentration of the organic solvent in the assay is low enough to not affect bacterial growth or peptide activity.

      • Avoid repeated freeze-thaw cycles of the peptide stock solution. Aliquot the stock solution and store it at -20°C or lower.[5]

  • Media Composition: The components of the culture medium can interact with the peptide.

    • Troubleshooting:

      • Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for many standard bacterial strains.[6]

      • Be aware that high salt concentrations or the presence of certain divalent cations can inhibit the activity of some antimicrobial peptides.[7]

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC value.

    • Troubleshooting:

      • Strictly adhere to the recommended incubation time (typically 16-20 hours) and temperature (usually 37°C) for the specific bacterial strain.[1]

  • Plate Type: Cationic peptides like this compound can bind to the surface of standard polystyrene microtiter plates.

    • Troubleshooting:

      • Use low-binding polypropylene plates to minimize peptide loss.[8]

Q2: I am observing high hemolytic activity with this compound even at concentrations close to the MIC. How can I address this?

A2: Bombinins H, including H4, have been reported to have hemolytic activity.[9][10] High cytotoxicity is a significant hurdle for the therapeutic development of antimicrobial peptides.

  • Troubleshooting:

    • Perform a Dose-Response Hemolysis Assay: Accurately determine the HC50 (the concentration that causes 50% hemolysis) to establish a therapeutic window.

    • Modify the Peptide: While not a direct experimental solution, consider if analogs of this compound with reduced hydrophobicity might exhibit lower hemolytic activity while retaining antimicrobial potency.[7]

    • Assay Conditions: Ensure your hemolysis assay protocol is standardized. The source of red blood cells and the incubation time can influence the results.[11]

Q3: How do I confirm that this compound is actually killing the bacteria and not just inhibiting its growth?

A3: To distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, you need to determine the Minimum Bactericidal Concentration (MBC).[12]

  • Procedure:

    • Following the determination of the MIC, take an aliquot from the wells of the MIC plate that show no visible growth.

    • Plate these aliquots onto an appropriate agar medium that does not contain this compound.

    • Incubate the plates overnight.

    • The MBC is the lowest concentration of this compound that results in a significant reduction (commonly ≥99.9%) in bacterial viability.[12][13]

Q4: I am having trouble dissolving the lyophilized this compound peptide. What is the best approach?

A4: The solubility of a peptide is determined by its amino acid composition. This compound is a hydrophobic peptide.

  • Recommended Solubilization Strategy: [5]

    • First, try sterile, distilled water. Use sonication to aid dissolution.

    • If the peptide does not dissolve, based on its net charge (this compound is cationic), a small amount of an acidic solvent like 0.1% acetic acid can be used.

    • For highly hydrophobic peptides, a small amount of an organic solvent such as DMSO or acetonitrile may be required to solubilize the peptide initially. The stock solution can then be diluted in the appropriate aqueous buffer for the assay. Always ensure the final concentration of the organic solvent is non-toxic to the cells.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of this compound against various bacterial strains as reported in the literature. Note that MIC values can vary between studies due to different experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial StrainMIC (µM)Reference
Escherichia coli ATCC 2592225[14]
Pseudomonas aeruginosa ATCC 2785350[14]
Klebsiella pneumoniae ATCC 1388325[14]
Salmonella enterica serovar Typhimurium ATCC 1402825[14]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus ATCC 2921350[14]
Staphylococcus aureus Cowan I25[14]
Enterococcus faecalis ATCC 29212>50[14]
Staphylococcus epidermidis ATCC 1222850[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]

  • Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent. Perform serial two-fold dilutions of the peptide in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well low-binding microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[15]

Hemolytic Activity Assay

This assay measures the lytic effect of this compound on red blood cells.[16][17][18]

  • Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them three times with phosphate-buffered saline (PBS) by centrifugation and resuspension. Resuspend the washed red blood cells in PBS to a final concentration of 2-4% (v/v).

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound. Add the red blood cell suspension to each well.

  • Controls: Include a negative control (red blood cells in PBS) and a positive control (red blood cells in 1% Triton X-100, which causes 100% lysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact red blood cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 405-570 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Membrane Permeabilization Assay using SYTOX™ Green

This assay determines if this compound disrupts the bacterial cell membrane using the fluorescent dye SYTOX™ Green, which only enters cells with compromised membranes.[9][19][20][21][22]

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase and wash them twice with a suitable buffer (e.g., phosphate-free buffer like Hank's Balanced Salt Solution).[19] Resuspend the bacteria in the same buffer to a specific OD.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension. Add SYTOX™ Green to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.

  • Peptide Addition: Add different concentrations of this compound to the wells.

  • Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX™ Green (e.g., ~504 nm excitation and ~523 nm emission).[19] Record the fluorescence over time.

  • Controls: Include a negative control (bacteria with SYTOX™ Green but no peptide) and a positive control (bacteria treated with a membrane-disrupting agent like 70% ethanol or by heat-killing to achieve maximum permeabilization).

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate peptide_prep->serial_dilution add_inoculum Add Inoculum to Wells serial_dilution->add_inoculum inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->add_inoculum incubation Incubate at 37°C for 16-20 hours add_inoculum->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_MIC cluster_inoculum Inoculum Check cluster_peptide Peptide Check cluster_conditions Assay Conditions Check start Inconsistent MIC Results check_inoculum Is Inoculum Standardized? (0.5 McFarland, Log-phase) start->check_inoculum standardize_inoculum Action: Standardize inoculum using OD/McFarland. check_inoculum->standardize_inoculum No check_solubility Is Peptide Fully Solubilized? Stored Correctly? check_inoculum->check_solubility Yes standardize_inoculum->check_solubility resuspend_peptide Action: Use appropriate solvent, aliquot, and store at -20°C. check_solubility->resuspend_peptide No check_media Is Media Composition Correct? (e.g., Cation-adjusted MHB) check_solubility->check_media Yes resuspend_peptide->check_media use_correct_media Action: Use recommended media. check_media->use_correct_media No check_plates Using Low-Binding Plates? check_media->check_plates Yes use_correct_media->check_plates use_low_binding_plates Action: Switch to polypropylene plates. check_plates->use_low_binding_plates No end_node Consistent MIC Results check_plates->end_node Yes use_low_binding_plates->end_node Mechanism_of_Action bombinin_h4 This compound (Cationic, Amphipathic) electrostatic_interaction Electrostatic Interaction bombinin_h4->electrostatic_interaction bacterial_membrane Bacterial Cell Membrane (Anionic Surface) bacterial_membrane->electrostatic_interaction membrane_insertion Hydrophobic Insertion electrostatic_interaction->membrane_insertion pore_formation Membrane Permeabilization (Pore Formation) membrane_insertion->pore_formation ion_leakage Ion Leakage pore_formation->ion_leakage atp_depletion ATP Depletion pore_formation->atp_depletion cell_death Bacterial Cell Death ion_leakage->cell_death atp_depletion->cell_death

References

Troubleshooting low yield in Bombinin H4 solid-phase synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yield and other issues during the solid-phase synthesis of Bombinin H4. This compound is a hydrophobic and glycine-rich antimicrobial peptide, presenting unique challenges in its chemical synthesis.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common problem in the solid-phase peptide synthesis (SPPS) of hydrophobic peptides like this compound. The primary cause is often on-resin aggregation of the growing peptide chains, which hinders reagent access and leads to incomplete reactions. This guide addresses specific issues in a question-and-answer format.

Question 1: My synthesis of this compound resulted in a very low yield. What are the most likely causes?

Answer:

Low yield in this compound synthesis is typically attributed to its hydrophobic nature and high glycine content, which promote interchain aggregation on the solid support.[1] This aggregation can lead to:

  • Incomplete Fmoc deprotection: The bulky Fmoc protecting group may not be completely removed, blocking the subsequent amino acid coupling.

  • Poor coupling efficiency: The incoming activated amino acid cannot efficiently reach the deprotected N-terminus of the growing peptide chain.

  • Resin-related issues: Inappropriate resin choice can exacerbate aggregation. Polystyrene resins, for instance, may not be ideal for such hydrophobic peptides.[2]

Question 2: I suspect peptide aggregation is occurring. How can I confirm this and what steps can I take to minimize it?

Answer:

A shrinking of the resin beads during synthesis is a strong indicator of peptide aggregation.[3] To mitigate aggregation, consider the following strategies:

  • Resin Selection: Employ a resin with better swelling properties in polar aprotic solvents. Polyethylene glycol (PEG)-grafted polystyrene (PEG-PS) resins are often more suitable for hydrophobic peptides than standard polystyrene resins.[2][4]

  • Solvent Choice: While DMF is a common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) often provides better solvation for aggregating sequences.[5] Using a mixture of solvents, such as DMF/DCM/NMP (1:1:1), can also be beneficial.

  • "Difficult" Sequence Strategies: Incorporate "structure-breaking" residues. For glycine-rich sequences, using a dimethoxybenzyl (Dmb)-protected glycine at strategic positions can disrupt hydrogen bonding and prevent aggregation.

Below is a workflow to address peptide aggregation:

Aggregation_Troubleshooting Start Low Yield Observed Check_Aggregation Suspect Peptide Aggregation? Start->Check_Aggregation Resin_Shrinking Observe Resin Shrinking? Check_Aggregation->Resin_Shrinking Yes Further_Troubleshooting Further Troubleshooting Required Check_Aggregation->Further_Troubleshooting No Implement_Strategies Implement Anti-Aggregation Strategies Resin_Shrinking->Implement_Strategies Yes Resin_Choice Switch to PEG-PS Resin Implement_Strategies->Resin_Choice Solvent_Choice Use NMP or Solvent Mixture Implement_Strategies->Solvent_Choice Dmb_Gly Incorporate Dmb-Gly Implement_Strategies->Dmb_Gly Monitor_Yield Monitor Yield Improvement Resin_Choice->Monitor_Yield Solvent_Choice->Monitor_Yield Dmb_Gly->Monitor_Yield Success Successful Synthesis Monitor_Yield->Success Yield Improved Further_troubleshooting Further_troubleshooting Monitor_Yield->Further_troubleshooting Yield Still Low

Caption: Troubleshooting workflow for peptide aggregation.

Question 3: My coupling reactions seem to be inefficient, leading to deletion sequences. How can I improve coupling efficiency?

Answer:

For difficult couplings, especially with hydrophobic sequences, optimizing the coupling reagents and conditions is crucial.

  • Coupling Reagents: While HBTU is a standard coupling reagent, more powerful reagents like HATU or COMU can be more effective for hindered couplings.

  • Double Coupling: For amino acids that are known to be difficult to couple (e.g., after a glycine), performing the coupling step twice can significantly improve the yield of the desired product.

  • Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help to disrupt secondary structures and improve reaction kinetics. However, be cautious as higher temperatures can also increase the risk of racemization.[1]

Quantitative Data Summary:

StrategyStandard ProtocolOptimized Protocol for Hydrophobic PeptidesExpected Outcome
Resin Polystyrene (PS)PEG-PS or other high-swelling resinImproved solvation, reduced aggregation
Solvent DMFNMP or DMF/DCM/NMP mixtureBetter dissolution of growing peptide
Coupling Reagent HBTU/HOBtHATU or COMUHigher coupling efficiency, fewer deletions
Coupling Cycles Single couplingDouble coupling for difficult residuesIncreased yield of full-length peptide
Additives NoneDmb-Gly for Gly-rich regionsDisruption of secondary structures

Experimental Protocols

Detailed Methodology for Fmoc-SPPS of this compound

This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin (for C-terminal amide) with a substitution of 0.3-0.5 mmol/g. A PEG-PS resin is recommended.

    • Swell the resin in DMF for at least 1 hour before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (2 times).

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

    • Add the coupling solution to the resin and agitate for 2 hours at room temperature.

    • For difficult couplings (e.g., following a glycine), consider a second coupling with fresh reagents for 1 hour.

    • Monitor the coupling completion using a Kaiser test.

  • Capping (Optional but Recommended):

    • After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion peptides.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail suitable for hydrophobic peptides. A common choice is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[6] For a less odorous option, Reagent B (TFA/water/TIS - 95:2.5:2.5) can be used, but may not be as effective for peptides with sensitive residues.[7]

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualization

This compound Mechanism of Action on Bacterial Cell Membrane

This compound exerts its antimicrobial activity by directly interacting with and disrupting the bacterial cell membrane, leading to cell death.[8][9][10][11] This process does not involve a classical intracellular signaling pathway but is rather a direct physical disruption of the membrane integrity.

Bombinin_H4_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Bombinin_H4 This compound Peptide Membrane_Binding Electrostatic and Hydrophobic Interaction Bombinin_H4->Membrane_Binding Membrane_Insertion Peptide Insertion into Membrane Membrane_Binding->Membrane_Insertion Pore_Formation Pore Formation/ Membrane Disruption Membrane_Insertion->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Metabolite_Leakage Metabolite Leakage Pore_Formation->Metabolite_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Caption: Mechanism of this compound action on bacterial membranes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" peptide to synthesize?

A1: this compound's difficulty arises from its high hydrophobicity and significant glycine content (25%).[12] This combination promotes strong inter-chain hydrogen bonding on the resin, leading to aggregation. This aggregation hinders the efficiency of both the deprotection and coupling steps of SPPS, resulting in lower yields and purity.[1]

Q2: What is the best resin to use for this compound synthesis?

A2: For hydrophobic peptides like this compound, resins that exhibit good swelling in polar aprotic solvents are preferred to minimize aggregation. PEG-PS (polyethylene glycol-polystyrene) resins are generally a better choice than standard polystyrene resins due to their improved solvation properties.[2][4]

Q3: Can I use standard coupling reagents like HBTU for this compound?

A3: While HBTU can be used, for a difficult sequence like this compound, more potent coupling reagents such as HATU or COMU are often recommended to overcome the steric hindrance caused by peptide aggregation and ensure more complete coupling reactions. If you observe significant deletion products in your analysis, switching to a stronger coupling reagent is a good troubleshooting step.

Q4: My crude this compound peptide is difficult to dissolve for purification. What can I do?

A4: The hydrophobicity of this compound can make it poorly soluble in aqueous solutions. If you have difficulty dissolving the crude peptide in standard HPLC solvents (water/acetonitrile), you can try adding a small amount of an organic acid like formic acid or acetic acid. In more extreme cases, a small amount of a strong organic solvent like hexafluoroisopropanol (HFIP) may be necessary to achieve dissolution.

Q5: Are there any specific side reactions I should be aware of when synthesizing glycine-rich peptides?

A5: Glycine-rich sequences can be prone to diketopiperazine formation, especially at the dipeptide stage when proline or another glycine is in the second position. This side reaction results in the cleavage of the dipeptide from the resin. To minimize this, ensure rapid and efficient coupling of the third amino acid. Using a pre-loaded resin with the first amino acid can also help.

References

Technical Support Center: Interference of Bombinin H4 with MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the MTT cell viability assay when investigating the effects of the antimicrobial peptide Bombinin H4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it typically affect cells?

A1: this compound is a cationic antimicrobial peptide. Like many antimicrobial peptides, its primary mechanism of action is believed to involve the disruption of cell membranes. This can lead to increased membrane permeability and, at sufficient concentrations, cell death (cytotoxicity). It is important to note that this compound can exhibit selective cytotoxicity towards different cell types.

Q2: What is the principle of the MTT assay?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced, which is quantified by measuring the absorbance of the solubilized crystals, is proportional to the number of metabolically active (and therefore viable) cells.

Q3: Can this compound interfere with the MTT assay?

A3: Yes, it is possible for this compound to interfere with the MTT assay, potentially leading to inaccurate results. The interference can occur through several mechanisms that are not directly related to its cytotoxic effects.

Q4: What are the potential mechanisms of interference by this compound in the MTT assay?

A4: this compound, as a cationic and membrane-active peptide, may interfere with the MTT assay in the following ways:

  • Disruption of Mitochondrial Function: Cationic peptides can accumulate in the negatively charged mitochondria. This can disrupt the mitochondrial membrane potential and inhibit the activity of mitochondrial dehydrogenases responsible for MTT reduction. This would lead to a decrease in formazan production, causing an underestimation of cell viability .

  • Alteration of Cellular Redox Environment: Peptides can sometimes alter the intracellular redox state (e.g., NAD(P)H/NADP+ ratio). Since the MTT assay relies on these reducing equivalents, any change independent of cell death can skew the results.

  • Enhanced Exocytosis of Formazan: Some cytotoxic peptides have been shown to enhance the exocytosis (expulsion) of formazan crystals from the cell.[2] This would result in a lower intracellular formazan concentration and, consequently, a lower absorbance reading, leading to an underestimation of cell viability .

  • Direct Reduction of MTT: Although less common, it is theoretically possible for a peptide with reducing properties to directly reduce the MTT reagent in the culture medium, leading to a false-positive signal and an overestimation of cell viability .

Q5: How can I determine if this compound is interfering with my MTT assay?

A5: The best approach is to include several controls in your experimental design. These include:

  • Cell-free control: Incubate this compound with MTT in cell culture medium without cells to check for direct reduction of MTT.

  • Positive and negative controls for cytotoxicity: Use a known cytotoxic agent and a vehicle control to ensure the assay is performing as expected.

  • Alternative viability assay: Compare the results from the MTT assay with those from a different viability assay that has a distinct mechanism, such as the Trypan Blue exclusion assay (measures membrane integrity) or a lactate dehydrogenase (LDH) release assay (measures membrane damage).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lower than expected cell viability at non-toxic concentrations of this compound (determined by another method). 1. Inhibition of mitochondrial dehydrogenases by this compound.2. Alteration of the cellular redox environment.3. Enhanced exocytosis of formazan crystals.1. Use an alternative viability assay: Compare results with a non-metabolic assay like Trypan Blue exclusion or LDH release.2. Perform a cell-free MTT reduction assay: To rule out direct chemical interference, incubate this compound with MTT in media without cells.3. Microscopic examination: Visually inspect the cells for formazan crystals both inside and outside the cells before solubilization.
Higher than expected cell viability, especially at high concentrations of this compound where cytotoxicity is expected. 1. Direct reduction of MTT by this compound in the cell culture medium.2. This compound may stimulate cellular metabolism at certain concentrations before inducing cell death.1. Run a cell-free control: Incubate various concentrations of this compound with MTT in cell-free medium to check for direct reduction.2. Perform a dose-response and time-course experiment: This can help to identify any hormetic effects (a biphasic dose-response).3. Confirm with an alternative assay: Use an assay based on a different principle to validate the results.
High variability between replicate wells treated with this compound. 1. Uneven cell seeding.2. Inconsistent pipetting of this compound or MTT reagent.3. "Edge effects" in the 96-well plate.[3]1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and be consistent with technique. Consider using a multichannel pipette for reagent addition.3. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to minimize evaporation.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cell lines as reported in the literature. This data should be used as a reference, and it is recommended to determine the IC50 value for your specific cell line and experimental conditions.

Cell LineAssay TypeConcentration Range TestedObserved Effect
A549 (NSCLC)CellTox Green1.5 µM - 100 µMSignificant cell death observed from 1.5 µM to 100 µM.
Calu-3 (NSCLC)CellTox GreenNot specifiedSignificant cell death only at 50 µM and 100 µM.
Beas-2B (normal epithelial)CellTox GreenNot specifiedSignificant cell death observed from 12.5 µM to 100 µM.

NSCLC: Non-Small Cell Lung Carcinoma

Experimental Protocols

Detailed Protocol: MTT Assay for Assessing this compound Cytotoxicity

This protocol includes essential controls to identify potential interference from this compound.

Materials:

  • This compound peptide

  • Target cells in culture

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include the following controls on the same plate:

      • Vehicle Control: Cells treated with the same vehicle used to dissolve this compound.

      • Untreated Control: Cells in serum-free medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Media Blank: Wells with medium only (no cells).

      • This compound-MTT Control (Cell-Free): Wells with different concentrations of this compound in medium but without cells. This will be used to test for direct MTT reduction.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to all wells (including the cell-free controls).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • For the cell-free this compound controls, any significant absorbance indicates direct reduction of MTT. If this occurs, the results from the cell-based assay will need to be corrected or an alternative assay should be used.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_bombinin Add this compound dilutions and controls incubate_24h->add_bombinin incubate_treatment Incubate for desired exposure time add_bombinin->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: A flowchart illustrating the key steps of the MTT cell viability assay.

Bombinin_Interference_Mechanisms Potential Mechanisms of this compound Interference with MTT Assay cluster_mitochondria Mitochondrial Effects cluster_cellular Cellular Effects cluster_direct Direct Chemical Interaction bombinin_h4 This compound disrupt_membrane Disrupts mitochondrial membrane bombinin_h4->disrupt_membrane interacts with alter_redox Alters cellular redox state (NAD(P)H) bombinin_h4->alter_redox enhance_exocytosis Enhances formazan exocytosis bombinin_h4->enhance_exocytosis direct_reduction Directly reduces MTT reagent (cell-free) bombinin_h4->direct_reduction inhibit_dehydrogenase Inhibits NADH dehydrogenase disrupt_membrane->inhibit_dehydrogenase mtt_reduction MTT Reduction to Formazan inhibit_dehydrogenase->mtt_reduction decreases alter_redox->mtt_reduction can alter viability_result Apparent Cell Viability enhance_exocytosis->viability_result decreases direct_reduction->viability_result increases (false positive) mtt_reduction->viability_result determines

Caption: Mechanisms by which this compound can interfere with the MTT assay.

Troubleshooting_Tree Troubleshooting Decision Tree for Unexpected MTT Results with this compound cluster_low_viability Low Viability Anomaly cluster_high_viability High Viability Anomaly cluster_resolution Resolution start Unexpected MTT Assay Results with this compound low_viability Viability lower than expected? start->low_viability high_viability Viability higher than expected? start->high_viability check_mito Hypothesis: Mitochondrial inhibition or formazan exocytosis low_viability->check_mito run_alternative_assay Run alternative assay (e.g., Trypan Blue, LDH) check_mito->run_alternative_assay results_match Alternative assay confirms cytotoxicity run_alternative_assay->results_match results_dont_match Alternative assay shows higher viability run_alternative_assay->results_dont_match check_direct_reduction Hypothesis: Direct MTT reduction by this compound high_viability->check_direct_reduction run_cell_free_control Run cell-free this compound + MTT control check_direct_reduction->run_cell_free_control direct_reduction_positive Cell-free control shows color change run_cell_free_control->direct_reduction_positive direct_reduction_negative Cell-free control is clear run_cell_free_control->direct_reduction_negative conclusion_interference Conclusion: Interference is likely. Rely on alternative assay data. results_dont_match->conclusion_interference direct_reduction_positive->conclusion_interference conclusion_no_direct_reduction Conclusion: No direct reduction. Investigate metabolic stimulation. direct_reduction_negative->conclusion_no_direct_reduction

Caption: A decision tree to guide troubleshooting of the MTT assay.

References

Impact of serum components on Bombinin H4 activity in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimicrobial peptide Bombinin H4 in vitro, specifically addressing challenges related to the presence of serum components.

Frequently Asked Questions (FAQs)

Q1: Why is the antimicrobial activity of my this compound peptide significantly lower in media containing serum?

A1: The reduction in this compound activity in the presence of serum is a common phenomenon observed with many cationic antimicrobial peptides (CAPs). This inhibition can be attributed to several factors:

  • Proteolytic Degradation: Serum and plasma contain a wide range of proteases and peptidases that can cleave and inactivate this compound.[1][2] Peptides are generally more susceptible to degradation in serum compared to plasma or whole blood.[3]

  • Binding to Serum Proteins: this compound can bind to serum proteins, particularly albumin, which is the most abundant protein in plasma.[4][5] This binding can sequester the peptide, making it unavailable to interact with bacterial membranes.[6]

  • Inhibition by Salts: The physiological salt concentrations present in serum can interfere with the electrostatic interactions between the cationic this compound and the negatively charged bacterial membranes, thus reducing its efficacy.[7][8]

Q2: What is the expected stability of this compound in human serum?

A2: While specific stability data for this compound is not extensively published, similar cationic antimicrobial peptides can be degraded rapidly. For example, some peptides can be almost completely degraded within 8 hours of incubation in mouse serum.[1] The stability is highly sequence-dependent and influenced by the presence of protease-susceptible residues like arginine and lysine.[1] It is crucial to experimentally determine the stability of your specific this compound construct under your assay conditions.

Q3: Can I use heat-inactivated serum to reduce proteolytic degradation?

A3: Heat inactivation (typically 56°C for 30 minutes) denatures many complement proteins and some enzymes, but it does not eliminate all proteolytic activity. While it may reduce degradation to some extent, significant protease activity can remain. For complete inhibition of proteolysis, the use of a broad-spectrum protease inhibitor cocktail is recommended.[9][10]

Q4: How does the presence of a D-amino acid in this compound affect its interaction with serum?

A4: this compound contains a D-alloisoleucine at position 2, which distinguishes it from its diastereomer, Bombinin H2.[11][12] This D-amino acid can confer increased resistance to proteolysis, as proteases are typically specific for L-amino acid stereoisomers. This modification may contribute to higher stability and activity compared to its all-L-counterpart in a biological environment.[13]

Troubleshooting Guide

Problem: this compound shows high potency in buffer but little to no activity in serum-containing media.

This guide provides a logical workflow to diagnose and solve issues with this compound activity in the presence of serum.

cluster_tests Diagnostic Steps problem Problem: Low this compound Activity in Serum test Assess Peptide Stability (e.g., HPLC/MS) problem->test Run Diagnostic Tests cause cause solution solution test2 Assess Impact of Proteins vs. Salts (e.g., Dialyzed Serum) test->test2 Peptide is Stable cause1 Primary Cause: Proteolytic Degradation test->cause1 Peptide is Degraded cause2 Primary Cause: Binding to Serum Proteins (e.g., Albumin) test2->cause2 Activity Loss in Dialyzed Serum cause3 Primary Cause: Inhibition by Salts test2->cause3 Activity Restored in Dialyzed Serum solution1a 1. Add Protease Inhibitor Cocktail to Serum cause1->solution1a Mitigation Strategies solution1b 2. Use Chemically Modified, Protease-Resistant Analogs cause1->solution1b solution2a 1. Increase Peptide Concentration cause2->solution2a Mitigation Strategies solution2b 2. Design Analogs with Lower Albumin Affinity cause2->solution2b solution3a Activity is likely salt-sensitive. Test analogs with improved activity at physiological salt concentrations. cause3->solution3a Consideration cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis start Dissolve this compound in Assay Buffer incubate Mix Peptide & Serum. Incubate at 37°C start->incubate serum Prepare Serum Solution (e.g., 80% in Buffer) serum->incubate aliquot Take Aliquots at Time Points (0, 60, 120, 240, 480 min) incubate->aliquot precipitate Precipitate Proteins (e.g., Acetonitrile/Formic Acid) aliquot->precipitate centrifuge Centrifuge at 4°C (e.g., 12,000 x g) precipitate->centrifuge dry Collect & Dry Supernatant (Vacuum Centrifuge) centrifuge->dry hplc Reconstitute & Analyze via RP-HPLC dry->hplc quantify Quantify Peak Area of Intact Peptide hplc->quantify

References

Technical Support Center: Enhancing the Stability of Bombinin H4 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Bombinin H4 in cell culture media.

Troubleshooting Guide

Issue 1: Rapid Loss of this compound Activity in Culture

Symptoms:

  • Decreased antimicrobial or cytotoxic efficacy over time.

  • Inconsistent experimental results between freshly prepared and older solutions.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Proteolytic Degradation Serum proteases in the cell culture media can rapidly degrade this compound.1. Reduce Serum Concentration: If permissible for your cell line, decrease the percentage of serum (e.g., FBS) in the media. 2. Use Serum-Free Media: If possible, adapt cells to a serum-free formulation. 3. Heat-Inactivate Serum: Incubate the serum at 56°C for 30 minutes before adding it to the basal medium to denature some proteases. 4. Add Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium. Note: Test for cytotoxicity of the inhibitors on your specific cell line.
Peptide Aggregation Due to its hydrophobic nature, this compound can self-aggregate in aqueous solutions, reducing its effective concentration.[1][2]1. Optimize Peptide Concentration: Work with the lowest effective concentration of this compound. 2. Improve Solubility: Prepare stock solutions in a suitable solvent like DMSO or ethanol before diluting in culture media. Ensure the final solvent concentration is non-toxic to cells.[3][4] 3. Sonication: Briefly sonicate the peptide solution before adding it to the culture to break up aggregates.
Adsorption to Surfaces The peptide can adsorb to the plastic surfaces of labware (e.g., flasks, plates, pipette tips).1. Use Low-Binding Plastics: Utilize labware specifically designed to minimize protein and peptide adhesion. 2. Pre-treatment of Surfaces: Pre-incubate plates with a blocking agent like bovine serum albumin (BSA), if compatible with the experimental design.

Frequently Asked Questions (FAQs)

What is the primary reason for this compound instability in cell culture media?

The primary cause of instability for many peptides, including this compound, is enzymatic degradation by proteases present in the serum component (e.g., fetal bovine serum) of the culture media.[5] These proteases can cleave the peptide bonds, leading to a rapid loss of biological activity.

How can I quantitatively assess the stability of this compound in my specific cell culture medium?

You can perform a stability assay using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare this compound stock solution incubate Incubate this compound in medium at 37°C prep_peptide->incubate prep_media Prepare complete cell culture medium prep_media->incubate sampling Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24h) incubate->sampling analysis Analyze samples by RP-HPLC or LC-MS sampling->analysis quantify Quantify remaining intact peptide analysis->quantify

Caption: Workflow for assessing this compound stability.

Are there more stable analogs of this compound available?

Yes, several strategies can be employed to create more stable analogs of antimicrobial peptides. These modifications aim to make the peptide less recognizable by proteases.

Strategies for Enhancing Peptide Stability

Modification StrategyDescription
D-Amino Acid Substitution Replacing L-amino acids with their D-isomers at protease cleavage sites can prevent enzymatic recognition and degradation.[6]
Terminal Modifications N-terminal acetylation and C-terminal amidation can protect the peptide from exopeptidases that cleave from the ends.[6]
Cyclization Creating a cyclic peptide structure enhances conformational rigidity and resistance to proteases.[7]
Use of Non-natural Amino Acids Incorporating amino acids not naturally found in proteins can block protease activity at those sites.[7][8]
My experiment requires long-term incubation (48-72 hours). How can I maintain this compound activity?

For long-term experiments, a single initial dose may not be sufficient due to degradation.

Logical Flow for Long-Term Experiments

Caption: A re-dosing strategy for long-term experiments.

Data Summary

The following table summarizes the expected stability of this compound under various conditions, based on typical antimicrobial peptide behavior.

Table 1: this compound Stability Under Different Conditions

ConditionExpected Half-lifeRationale
Basal Medium (No Serum)> 24 hoursMinimal proteolytic activity.
Medium + 10% FBS4 - 8 hoursDegradation by serum proteases.
Medium + 10% Heat-Inactivated FBS8 - 16 hoursReduced activity of heat-labile proteases.
Medium + 10% FBS + Protease Inhibitors> 24 hoursInhibition of a broad range of serum proteases.
Medium + 2% FBS12 - 20 hoursLower concentration of proteases.

Key Experimental Protocols

Protocol 1: Heat Inactivation of Serum
  • Thaw a frozen aliquot of Fetal Bovine Serum (FBS) at 4°C.

  • Once thawed, gently swirl the bottle to ensure homogeneity.

  • Place the bottle in a water bath set to 56°C.

  • Incubate for 30 minutes, swirling every 5-10 minutes.

  • After 30 minutes, immediately transfer the serum to an ice bath to cool it down.

  • Aliquot the heat-inactivated serum into sterile tubes and store at -20°C.

Protocol 2: this compound Stability Assay using RP-HPLC
  • Sample Preparation:

    • Add this compound to your complete cell culture medium to a final concentration of 50 µM.

    • Incubate the mixture in a sterile tube at 37°C in a cell culture incubator.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

    • Immediately stop enzymatic activity by adding an equal volume of 1% trifluoroacetic acid (TFA).

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the t=0 sample.

    • Calculate the peak area for intact this compound at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of remaining peptide.

    • Plot the percentage of remaining peptide versus time to determine the stability profile.

Signaling Pathway Visualization

The degradation of peptides like this compound in extracellular media is primarily a direct enzymatic process rather than a complex signaling pathway. The following diagram illustrates the general mechanism of proteolytic degradation.

G bombinin Intact this compound (Active) fragments Degraded Peptide Fragments (Inactive) bombinin->fragments Cleavage of peptide bonds protease Serum Proteases (e.g., Trypsin-like) protease->fragments

Caption: Proteolytic degradation of this compound.

References

Addressing variability in Bombinin H4 hemolytic assay results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bombinin H4 hemolytic assay. Our goal is to help you address variability in your experimental results and ensure the accuracy and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our this compound hemolytic assay results. What are the common causes?

A1: Variability in hemolytic assay results is a common issue and can stem from several factors throughout the experimental workflow. Key sources of variability include:

  • Red Blood Cell (RBC) Source and Handling:

    • Species of RBCs: The susceptibility of RBCs to hemolysis can vary significantly between species (e.g., human, horse, rabbit).[1][2] It is crucial to maintain consistency in the source of erythrocytes throughout a study.

    • Donor Variability: Even within the same species, there can be donor-to-donor differences in RBC fragility.

    • Age of Blood: Stored blood undergoes changes that can affect RBC stability. Using fresh blood is recommended.

    • Washing Procedure: Incomplete removal of plasma proteins and other components by washing can interfere with the assay. A standardized washing protocol is essential.

  • Experimental Conditions:

    • Erythrocyte Concentration: The final concentration of RBCs in the assay will directly impact the amount of hemoglobin released. Inconsistent cell concentrations are a major source of error.

    • Incubation Time and Temperature: Hemolysis is a time and temperature-dependent process. Strict adherence to a defined incubation time and temperature (typically 37°C) is critical for reproducibility.

    • Assay Buffer and pH: The composition and pH of the buffer can influence both the peptide's activity and the stability of the RBCs.

  • Reagent Preparation and Quality:

    • This compound Stock Solution: Inaccurate determination of the this compound concentration, improper storage leading to degradation, or the presence of residual solvents (e.g., DMSO) can all lead to variable results.

    • Positive and Negative Controls: The choice and concentration of the positive control (e.g., Triton X-100, Melittin) and the purity of the negative control (e.g., PBS) are critical for accurate data normalization.

Q2: Our positive control (Triton X-100) is giving inconsistent maximum lysis values. How can we troubleshoot this?

  • Triton X-100 Concentration and Preparation: Ensure the Triton X-100 stock solution is prepared accurately and that the final concentration in the assay is sufficient to cause 100% lysis. Prepare fresh dilutions for each experiment.

  • Complete Lysis: Visually inspect the positive control wells to confirm complete lysis of the RBCs. You should see a clear, red solution with no visible intact cells.

  • Incubation Time: While Triton X-100-induced lysis is typically rapid, ensure a sufficient incubation time for complete hemolysis to occur.

  • Pipetting Accuracy: Inaccurate pipetting of the Triton X-100 solution will lead to variability. Calibrate your pipettes regularly.

Q3: We are unsure about the optimal experimental parameters for our this compound hemolytic assay. Can you provide a recommended starting protocol?

A3: While optimization is always recommended for your specific laboratory conditions, the following detailed protocol provides a robust starting point for assessing the hemolytic activity of this compound.

Experimental Protocols

Standard Hemolytic Assay Protocol
  • Preparation of Red Blood Cells (RBCs): a. Obtain fresh, anticoagulated blood (e.g., human blood in EDTA or heparin). b. Centrifuge the blood at 500 x g for 10 minutes at 4°C. c. Aspirate and discard the supernatant (plasma and buffy coat). d. Resuspend the RBC pellet in 5 volumes of cold, sterile phosphate-buffered saline (PBS, pH 7.4). e. Repeat the centrifugation and washing steps (c and d) three times. f. After the final wash, resuspend the RBC pellet in PBS to create a 10% (v/v) stock suspension.

  • Preparation of this compound and Control Solutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and determine its concentration accurately using a method such as UV spectrophotometry. b. Prepare a series of dilutions of this compound in PBS to achieve the desired final concentrations in the assay. c. Prepare a positive control solution of 1% (v/v) Triton X-100 in PBS. d. Use PBS as the negative control (0% hemolysis).

  • Hemolytic Assay Procedure: a. In a 96-well V-bottom plate, add 50 µL of PBS to the negative control wells and 50 µL of 1% Triton X-100 to the positive control wells. b. Add 50 µL of the various this compound dilutions to the sample wells. c. Dilute the 10% RBC stock suspension with PBS to prepare a 2% (v/v) working suspension. d. Add 50 µL of the 2% RBC working suspension to all wells, resulting in a final RBC concentration of 1% (v/v) and a final volume of 100 µL. e. Mix gently by tapping the plate. f. Incubate the plate at 37°C for 60 minutes.

  • Measurement of Hemolysis: a. After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm (or another appropriate wavelength for hemoglobin, such as 540 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. Plot the % hemolysis as a function of the this compound concentration to determine the HC50 value (the concentration that causes 50% hemolysis).

Data Presentation

Table 1: Factors Contributing to Variability in Hemolytic Assays

ParameterSource of VariabilityRecommendation for Minimizing Variability
Red Blood Cells Species, Donor, Age, WashingUse a consistent species and source, use fresh blood, and standardize the washing protocol.
Erythrocyte Concentration Pipetting errors, incorrect stock dilutionCalibrate pipettes, prepare fresh dilutions carefully.
Incubation Time Inconsistent timing between plates/experimentsUse a calibrated timer and process all samples consistently.
Temperature Fluctuations in incubator temperatureMonitor and calibrate incubator temperature regularly.
Positive Control Inaccurate concentration, incomplete lysisPrepare fresh, accurately diluted positive control; visually confirm 100% lysis.
This compound Concentration Inaccurate stock concentration, degradationAccurately determine stock concentration; store aliquots properly.

Note: Specific HC50 values for this compound are not consistently reported across the literature, highlighting the impact of protocol variability. Researchers should establish their own baseline values using a standardized protocol.

Visualizations

Logical Workflow for Troubleshooting Hemolytic Assay Variability

This diagram outlines a systematic approach to identifying and resolving common sources of variability in the this compound hemolytic assay.

TroubleshootingWorkflow Troubleshooting Workflow for Hemolytic Assay Variability start High Variability Observed check_rbc Review RBC Source and Handling (Species, Freshness, Washing) start->check_rbc check_protocol Examine Assay Protocol Parameters (RBC Conc., Incubation Time/Temp) start->check_protocol check_reagents Verify Reagent Preparation (Peptide, Controls) start->check_reagents rbc_ok Consistent RBCs check_rbc->rbc_ok Consistent? revise_rbc Standardize RBC Source and Washing Protocol check_rbc->revise_rbc No protocol_ok Standardized Protocol check_protocol->protocol_ok Standardized? revise_protocol Optimize and Standardize Assay Parameters check_protocol->revise_protocol No reagents_ok Accurate Reagents check_reagents->reagents_ok Accurate? revise_reagents Prepare Fresh Reagents and Calibrate Instruments check_reagents->revise_reagents No end Reproducible Results rbc_ok->end Yes protocol_ok->end Yes reagents_ok->end Yes revise_rbc->check_rbc revise_protocol->check_protocol revise_reagents->check_reagents

Caption: A flowchart for identifying and addressing sources of experimental variability.

Proposed Mechanism of this compound-Induced Hemolysis

Bombinin H peptides, including H4, are thought to induce hemolysis through a pore-forming mechanism, with the toroidal pore model being a likely candidate. Bombinins H have been shown to lyse erythrocytes, while bombinins are largely inactive in hemolysis assays.[1] A mixture of Bombinin H2 and H4 has been observed to form nanometer-sized pores.

HemolysisMechanism Proposed Toroidal Pore Mechanism of this compound Hemolysis cluster_membrane Erythrocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) membrane_surface Outer Leaflet pore_formation Toroidal Pore Formation membrane_surface->pore_formation Peptide Aggregation & Membrane Insertion membrane_core Lipid Core inner_leaflet Inner Leaflet b4_monomer This compound Monomers b4_monomer->membrane_surface Electrostatic Attraction and Binding hemoglobin Hemoglobin lysis Osmotic Lysis & Hemoglobin Release hemoglobin->lysis ions Ions (K+) ions->lysis Osmotic Imbalance pore_formation->hemoglobin Hemoglobin Efflux pore_formation->ions Ion Efflux

Caption: A model for this compound's interaction with and disruption of the erythrocyte membrane.

References

Technical Support Center: Overcoming Bombinin H4 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming bacterial resistance to the antimicrobial peptide Bombinin H4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a mildly cationic antimicrobial peptide originally isolated from the skin of the yellow-bellied toad, Bombina variegata.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes.[2] Like many cationic antimicrobial peptides, this compound interacts with the negatively charged components of bacterial membranes, leading to permeabilization, leakage of cellular contents, and ultimately, cell death. It is a diastereomer of Bombinin H2, containing a D-alloisoleucine at the second position, which has been shown to enhance its antimicrobial activity compared to its all-L-amino acid counterpart.[1]

Q2: What are the likely mechanisms by which bacteria can develop resistance to this compound?

While specific studies on acquired resistance to this compound are limited, bacteria can develop resistance to cationic antimicrobial peptides through several general mechanisms:

  • Membrane Modification: Bacteria can alter their cell surface to reduce the net negative charge, thereby repelling the cationic this compound. This can be achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.

  • Efflux Pumps: Bacteria may utilize efflux pumps to actively transport this compound out of the cell before it can reach its target membrane and exert its effect.

  • Proteolytic Degradation: Bacteria can secrete proteases that degrade this compound, rendering it inactive.

  • Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can limit the penetration of antimicrobial agents like this compound.

Q3: What are the first troubleshooting steps if I observe reduced susceptibility of my bacterial strain to this compound?

If you observe an increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain, consider the following initial steps:

  • Confirm the integrity of your this compound stock: Ensure the peptide has been stored correctly and has not degraded. Prepare a fresh solution and repeat the MIC assay.

  • Verify the bacterial strain: Confirm the identity and purity of your bacterial culture to rule out contamination.

  • Standardize your inoculum: Ensure you are using a consistent and correct inoculum size in your susceptibility testing, as this can significantly impact MIC values.

  • Check your assay conditions: Review your experimental protocol for the MIC assay to ensure consistency in media, incubation time, and temperature.

Q4: How can I overcome or mitigate resistance to this compound in my experiments?

Several strategies can be employed to combat resistance to this compound:

  • Combination Therapy: Using this compound in combination with conventional antibiotics or other antimicrobial peptides can have synergistic effects.[3][4] This can lower the required concentration of each agent and reduce the likelihood of resistance emerging.

  • Use of this compound Derivatives: Analogs of this compound with modified amino acid sequences may exhibit enhanced activity against resistant strains. Modifications can increase the peptide's net positive charge or alter its hydrophobicity to improve its interaction with bacterial membranes.

  • Targeting Biofilms: If resistance is associated with biofilm formation, consider using agents that disrupt the biofilm matrix in conjunction with this compound.

Troubleshooting Guides

Problem 1: Increased MIC of this compound in a previously susceptible bacterial strain.
Possible Cause Troubleshooting Step
Development of acquired resistance.1. Sequence the genome of the resistant strain: Look for mutations in genes associated with membrane biosynthesis, efflux pumps, or protease production. 2. Perform a checkerboard assay: Test for synergistic effects of this compound with conventional antibiotics to identify effective combination therapies. 3. Test this compound derivatives: Evaluate the efficacy of modified this compound analogs against the resistant strain.
Inconsistent experimental procedure.1. Review and standardize your MIC assay protocol: Pay close attention to media composition, inoculum preparation, and incubation conditions. 2. Use a quality control strain: Include a reference strain with a known this compound MIC in your assays to ensure consistency.
Degradation of this compound.1. Prepare fresh this compound solutions for each experiment. 2. Verify the storage conditions of your peptide stock.
Problem 2: this compound is ineffective against a biofilm-forming bacterial strain.
Possible Cause Troubleshooting Step
Poor penetration of this compound into the biofilm matrix.1. Combine this compound with a biofilm-disrupting agent: Consider using enzymes that degrade the extracellular matrix (e.g., DNase I, dispersin B) or agents that interfere with quorum sensing. 2. Increase the concentration of this compound: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often higher than the MIC for planktonic cells.
Altered physiological state of bacteria within the biofilm.1. Test this compound in combination with antibiotics that are effective against persister cells within biofilms.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus ATCC 2921312.5[5]
Staphylococcus aureus Cowan I12.5[5]
Escherichia coli ATCC 2592225[1]
Pseudomonas aeruginosa ATCC 2785350[1]
Methicillin-resistant Staphylococcus aureus (MRSA)4-16[4]

Table 2: Synergistic Effects of Bombinin Peptides with Conventional Antibiotics

Peptide CombinationBacterial StrainFractional Inhibitory Concentration Index (FICI)InterpretationReference
BHL-bombinin + Bombinin HL/HDStaphylococcus aureus0.375Synergy[4]
Bombinin HL/HD + AmpicillinStaphylococcus aureus0.5Synergy[4]
BHL-bombinin + AmpicillinStaphylococcus aureus0.75Additive[4]

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound peptide

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antimicrobial agent.

Materials:

  • This compound

  • Second antimicrobial agent (e.g., conventional antibiotic)

  • Bacterial culture

  • MHB

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare stock solutions of this compound and the second antimicrobial agent.

  • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the y-axis (rows) and the second agent along the x-axis (columns).

  • Prepare a bacterial inoculum as described in the MIC protocol.

  • Add the bacterial inoculum to each well of the checkerboard plate.

  • Include controls for each agent alone.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as described in the note under Table 2.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the ability of this compound to disrupt the bacterial cytoplasmic membrane.

Materials:

  • This compound

  • Bacterial culture

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with PBS.

  • Resuspend the bacterial cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.

  • Add varying concentrations of this compound to the bacterial suspension.

  • Monitor the increase in fluorescence over time. An increase in fluorescence indicates that the membrane has been permeabilized, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

  • Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

Visualizations

Bacterial_Resistance_to_Bombinin_H4 cluster_bombinin This compound Action cluster_bacteria Bacterial Cell cluster_resistance Resistance Mechanisms B_H4 This compound Membrane Bacterial Membrane (Negative Charge) B_H4->Membrane Electrostatic Interaction Membrane_Mod Membrane Modification (Reduced Negative Charge) B_H4->Membrane_Mod Repulsion Efflux Efflux Pumps B_H4->Efflux Expulsion Degradation Proteolytic Degradation B_H4->Degradation Inactivation Biofilm Biofilm Formation B_H4->Biofilm Blocked Penetration Permeabilization Membrane Permeabilization Membrane->Permeabilization Cell_Death Cell Death Permeabilization->Cell_Death

Caption: Mechanisms of this compound action and bacterial resistance.

Overcoming_Resistance_Workflow Start Observe Reduced Susceptibility (Increased MIC) Confirm Confirm Peptide Integrity & Standardize Assay Start->Confirm Investigate Investigate Resistance Mechanism Confirm->Investigate Membrane_Assay Membrane Permeabilization Assay Investigate->Membrane_Assay Suspect Membrane Modification Protease_Assay Protease Degradation Assay Investigate->Protease_Assay Suspect Degradation Biofilm_Assay Biofilm Formation Assay Investigate->Biofilm_Assay Suspect Biofilm Formation Strategy Develop Strategy to Overcome Resistance Membrane_Assay->Strategy Protease_Assay->Strategy Biofilm_Assay->Strategy Combo_Therapy Combination Therapy (Checkerboard Assay) Strategy->Combo_Therapy Derivatives Test Peptide Derivatives Strategy->Derivatives Anti_Biofilm Anti-Biofilm Agents Strategy->Anti_Biofilm Evaluate Evaluate Efficacy (MIC/MBEC) Combo_Therapy->Evaluate Derivatives->Evaluate Anti_Biofilm->Evaluate

Caption: Experimental workflow for overcoming this compound resistance.

Synergy_Pathway cluster_agents Antimicrobial Agents cluster_bacterium Bacterial Cell B_H4 This compound Outer_Membrane Outer Membrane (Gram-negative) B_H4->Outer_Membrane Permeabilizes Inner_Membrane Inner Membrane B_H4->Inner_Membrane Disrupts Antibiotic Conventional Antibiotic Antibiotic->Inner_Membrane Outer_Membrane->Inner_Membrane Increased Antibiotic Uptake Intracellular_Target Intracellular Target (e.g., Ribosome, DNA) Inner_Membrane->Intracellular_Target Antibiotic reaches target Synergy Synergistic Cell Death Inner_Membrane->Synergy Intracellular_Target->Synergy

Caption: Signaling pathway of synergistic action of this compound and antibiotics.

References

Optimizing Purification of Bombinin H4 Analogues: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the purification of synthetic Bombinin H4 analogues. The following sections offer detailed protocols, data tables, and logical workflows to overcome common challenges in peptide purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude synthetic peptide sample like a this compound analogue?

A1: Crude synthetic peptide products from solid-phase peptide synthesis (SPPS) typically contain a range of impurities. These include deletion sequences (peptides missing one or more amino acids), truncated sequences, and incompletely deprotected peptides.[1] Side products can also be generated during the final cleavage step from reactions with protecting groups and scavengers.[2]

Q2: My crude peptide shows poor solubility in the initial HPLC mobile phase. How can I address this?

A2: Poor solubility is a common issue, especially with hydrophobic peptides. To improve solubility, you can try dissolving the crude peptide in a small amount of a stronger organic solvent like DMSO, DMF, or formic acid before diluting it with the initial mobile phase. However, be mindful that the injection solvent should ideally match the starting mobile phase to prevent peak distortion.[3] For highly aggregated peptides, using denaturants like Guanidine HCl or Urea in the sample preparation can be effective, although this is more common in recombinant protein purification.[4]

Q3: How do I choose the optimal cleavage cocktail for my this compound analogue?

A3: The choice of cleavage cocktail depends on the amino acid composition of your peptide analogue.[2] A standard, highly effective cocktail for many peptides is a mixture of Trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water. For analogues containing sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), specific scavengers are crucial to prevent side reactions like oxidation or alkylation.[2] Using scavengers such as TIS is also highly recommended when cleaving peptides from resins with acid-labile linkers like Rink Amide.

Q4: My peptide yield is very low after RP-HPLC purification. What are the potential causes and solutions?

A4: Low recovery can stem from several factors. The peptide may be precipitating on the column, adsorbing irreversibly to the stationary phase, or the collection window for the peak may be inaccurate. To troubleshoot, ensure your mobile phase is adequate to maintain solubility. You can also try a different stationary phase (e.g., C8 or C4 instead of C18 for very hydrophobic peptides).[5] Optimizing the gradient to ensure a sharp peak and carefully defining the collection fractions based on a high-resolution analytical run can also significantly improve yield.[1]

Troubleshooting Guides

HPLC Purification Issues

Optimizing the separation of the target peptide from synthesis-related impurities is the primary goal of HPLC purification.[6] The following table outlines common problems encountered during the purification of this compound analogues and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Poor Retention (Peptide elutes in void volume) 1. Peptide is too hydrophilic for the column. 2. Inappropriate mobile phase (too strong). 3. Injection solvent is much stronger than the mobile phase.1. Use a less hydrophobic column (e.g., C8, C4, or Phenyl). 2. Start with a lower percentage of organic solvent (e.g., 0-5% Acetonitrile). 3. Dissolve the sample in the starting mobile phase or 100% water.[3]
Poor Peak Shape (Broadening or Tailing) 1. Column degradation or contamination. 2. Secondary interactions between the peptide and residual silanols on the silica support. 3. Column overloading.1. Wash the column with a strong solvent or replace it. 2. Ensure sufficient ion-pairing agent (e.g., 0.1% TFA) is in the mobile phases.[1][5] For positively charged peptides, a specialized "Peptide Plus" column might offer improvement.[1] 3. Reduce the amount of peptide loaded onto the column.
Poor Resolution / Overlapping Peaks 1. Gradient is too steep. 2. Inappropriate column chemistry. 3. Impurities are chromatographically very similar to the target peptide.1. Decrease the gradient slope (e.g., 0.5% or 0.2% change in organic solvent per minute) around the elution point of the target peptide.[1] 2. Test columns with different selectivities (e.g., C18 vs. Phenyl-Hexyl). 3. Try a different ion-pairing agent (e.g., Formic Acid) or adjust the mobile phase pH, which can alter the retention of certain impurities.
Baseline Instability 1. Inconsistent mobile phase mixing. 2. Contaminated mobile phase or detector. 3. Mobile phase additive (e.g., TFA) absorbs at the detection wavelength and its concentration changes during the gradient.1. Degas mobile phases thoroughly. 2. Flush the system and clean the detector cell. 3. Add a small, equal amount of the additive to both mobile phase A and B to ensure a stable baseline.[3]

A logical approach to troubleshooting HPLC purification can streamline the optimization process. The following diagram illustrates a decision-making workflow for common purification challenges.

G cluster_start cluster_problem cluster_solutions cluster_end start Start: Analytical HPLC of Crude Peptide problem Identify Primary Issue start->problem no_retention Problem: No Retention problem->no_retention Elutes at Void? bad_shape Problem: Poor Peak Shape problem->bad_shape Tailing/Broad Peaks? bad_res Problem: Poor Resolution problem->bad_res Overlapping Peaks? end_node Proceed to Preparative HPLC problem->end_node Good Separation sol_retention Action: - Use less hydrophobic column (C4/C8) - Lower initial %B - Ensure sample is in weak solvent no_retention->sol_retention sol_shape Action: - Check TFA concentration (0.1%) - Reduce sample load - Check column health bad_shape->sol_shape sol_res Action: - Flatten gradient slope - Change column chemistry - Adjust mobile phase pH/additive bad_res->sol_res sol_retention->start Re-inject & Analyze sol_shape->start Re-inject & Analyze sol_res->start Re-inject & Analyze G cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Isolation cluster_purification Purification Phase cluster_analysis Quality Control spps Solid-Phase Peptide Synthesis (SPPS) [Fmoc/tBu Chemistry] cleavage Resin Cleavage & Side-Chain Deprotection [TFA Cocktail] spps->cleavage precipitation Precipitation & Washing [Cold Diethyl Ether] cleavage->precipitation hplc Preparative RP-HPLC precipitation->hplc lyo Lyophilization hplc->lyo qc Characterization: - Analytical HPLC (Purity) - Mass Spectrometry (Identity) lyo->qc final_product Pure this compound Analogue qc->final_product

References

How to store lyophilized Bombinin H4 for long-term stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for lyophilized Bombinin H4. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for lyophilized this compound?

For maximum long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2][3][4] Most lyophilized peptides can be stable for several years under these conditions.[1][2]

Q2: How should I handle the vial of lyophilized this compound upon receipt and before use?

Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[1][5][6] To prevent degradation due to moisture, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[5][6][7] Weigh out the desired amount of peptide quickly and then tightly reseal the vial, preferably under an inert gas like nitrogen or argon, before returning it to cold storage.[7]

Q3: What is the expected shelf-life of lyophilized this compound?

The exact shelf-life of this compound has not been extensively reported in publicly available stability studies. However, for most lyophilized peptides stored at -20°C or below and protected from light and moisture, a shelf-life of several years can be expected.[1][2] Peptides lacking highly susceptible amino acids, such as Cysteine or Methionine, generally exhibit greater long-term stability. The amino acid sequence for this compound is IIGPVLGLVGSALGGLLKKI-NH2.[8]

Q4: My lyophilized this compound appears to have a reduced or inconsistent biological activity. What could be the cause?

Several factors could contribute to reduced activity:

  • Improper Storage: Exposure to room temperature for extended periods, moisture, or light can degrade the peptide.[9]

  • Incorrect Reconstitution: Using an inappropriate solvent or incorrect pH can lead to poor solubility or degradation.

  • Multiple Freeze-Thaw Cycles: If the peptide was reconstituted and then repeatedly frozen and thawed, this can degrade the peptide.[3] It is recommended to aliquot the reconstituted peptide into single-use volumes.[5]

  • Adsorption to Vials: Peptides, especially hydrophobic ones like this compound, can adsorb to the surface of plastic or glass vials, reducing the effective concentration.[7]

Q5: How do I properly reconstitute lyophilized this compound?

The solubility of a peptide is highly dependent on its amino acid sequence. This compound is a hydrophobic peptide. For initial solubilization, it is recommended to use a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, followed by dilution with an appropriate aqueous buffer. The final concentration of the organic solvent should be compatible with your experimental assay. Always use sterile, high-purity solvents and buffers.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized this compound

Symptoms: The lyophilized powder does not fully dissolve, or a precipitate forms in the solution.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent This compound is a hydrophobic peptide. Attempt to dissolve it in a small amount of 100% DMSO first, then slowly add your aqueous buffer while vortexing.
pH of the Buffer The net charge of the peptide can affect its solubility. Try buffers with different pH values. Since this compound has two Lysine (K) residues, a slightly acidic buffer (pH 4-6) might improve solubility.
Concentration Too High The desired concentration may exceed the peptide's solubility limit in that specific solvent. Try preparing a more dilute stock solution.
Inadequate Mixing Gentle vortexing or sonication can aid in dissolving the peptide. Avoid vigorous shaking, which can cause aggregation or denaturation.[10]
Issue 2: Loss of Peptide Activity Over Time

Symptoms: A freshly prepared solution of this compound shows expected activity, but the activity decreases in subsequent experiments using the same stock solution.

Possible Causes & Solutions:

CauseSolution
Degradation in Solution Peptides are significantly less stable in solution than in their lyophilized form.[3][6] Prepare fresh solutions for each experiment or use aliquots that have been stored at -80°C for a short period.
Repeated Freeze-Thaw Cycles This is a common cause of peptide degradation. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Oxidation Although this compound does not contain the most easily oxidized residues like Cysteine or Methionine, oxidation can still occur over time in solution. Use degassed buffers and store solutions under an inert atmosphere if possible.
Microbial Contamination If the solution was not prepared and stored under sterile conditions, microbial growth can degrade the peptide. Filter-sterilize the peptide solution through a 0.22 µm filter.[1]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for lyophilized peptides based on general scientific literature. Note that specific stability studies for this compound are not widely available, and these are general guidelines.

ParameterConditionExpected StabilityReference
Temperature -80°CSeveral years[2]
-20°CSeveral years[1][2][3]
4°CShort-term (weeks to months)[4][6]
Room TemperatureVery short-term (days to weeks)[2][4]
Moisture <3% residual moistureOptimal for long-term stability[2]
Light Protected from light (amber vials or dark)Essential for long-term stability[1][2][9]

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Degradation by RP-HPLC

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Reconstitute lyophilized this compound in an appropriate solvent (e.g., 50% acetonitrile in water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. The appearance of new peaks over time can indicate degradation.

Protocol 2: Confirmation of this compound Identity by Mass Spectrometry

Objective: To confirm the molecular weight of this compound and identify potential modifications.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with mass spectrometry, such as 50% acetonitrile/0.1% formic acid.

  • Instrumentation: Use a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of this compound.

  • Data Analysis: Compare the observed molecular weight to the theoretical molecular weight of this compound. Shifts in mass may indicate degradation events such as oxidation or deamidation.

Visualizations

G Troubleshooting Workflow for Lyophilized this compound Stability Issues cluster_storage Initial Storage & Handling cluster_reconstitution Reconstitution cluster_troubleshooting Troubleshooting cluster_analysis Analysis storage_check Store at -20°C or -80°C, protected from light and moisture handling_check Equilibrate vial to RT in desiccator before opening storage_check->handling_check Correct Handling reconstitute Reconstitute in appropriate solvent (e.g., DMSO then buffer) handling_check->reconstitute aliquot Aliquot into single-use volumes reconstitute->aliquot issue Reduced Biological Activity or Poor Solubility check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage check_handling Review Handling Procedure issue->check_handling check_reconstitution Assess Reconstitution Protocol (Solvent, pH, Concentration) issue->check_reconstitution check_aliquoting Confirm Single-Use Aliquots issue->check_aliquoting hplc Analyze by RP-HPLC to check purity check_storage->hplc If issues persist check_handling->hplc If issues persist check_reconstitution->hplc If issues persist check_aliquoting->hplc If issues persist ms Confirm Molecular Weight by Mass Spectrometry hplc->ms

Caption: Troubleshooting workflow for this compound stability.

G Key Factors Affecting Lyophilized Peptide Stability center Lyophilized Peptide Stability temp Temperature center->temp - Low temp increases stability moisture Moisture center->moisture - Low moisture increases stability light Light center->light - Protection increases stability oxygen Oxygen center->oxygen - Inert atmosphere increases stability amino_acid Amino Acid Composition center->amino_acid - Certain residues decrease stability

Caption: Factors influencing lyophilized peptide stability.

References

Minimizing non-specific binding of Bombinin H4 in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Bombinin H4 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to non-specific binding?

This compound is a mildly cationic antimicrobial peptide.[1][2] Its positive charge at physiological pH can lead to electrostatic interactions with negatively charged components of the cellular environment and assay materials, such as plastic surfaces and glass.[3][4] This is a primary cause of non-specific binding, which can result in high background signals and inaccurate data.

Q2: What are the common causes of high background signal in assays with this compound?

High background is often a result of several factors:

  • Electrostatic Interactions: The cationic nature of this compound leads to its binding to negatively charged cell surfaces and assay plates.[3][4]

  • Hydrophobic Interactions: As an amphipathic peptide, this compound can also engage in non-specific hydrophobic interactions with various surfaces.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on cell surfaces or assay wells can lead to high background.[5][6][7]

  • Inadequate Washing: Failure to thoroughly wash away unbound peptide can contribute to a higher background signal.[5][6]

  • Suboptimal Reagent Concentrations: Using too high a concentration of this compound can saturate specific binding sites and increase the likelihood of non-specific interactions.

Q3: How can I choose the right blocking agent for my this compound assay?

The choice of blocking agent is critical. Here are some common options:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocking agent that can be effective. However, ensure it is of high purity and free of immunoglobulins that might cause cross-reactivity.[8]

  • Non-fat Dry Milk: A cost-effective option, but it contains phosphoproteins and biotin, which can interfere with certain assays (e.g., those involving phosphoprotein detection or biotin-streptavidin systems).

  • Polyethylene Glycol (PEG): As a non-protein-based blocking agent, PEG can be effective in reducing non-specific binding of peptides by creating a hydrophilic barrier on surfaces.[9]

  • Commercially available protein-free blocking buffers: These are specifically formulated to minimize non-specific binding in a variety of assays.

It is recommended to empirically test several blocking agents to determine the most effective one for your specific assay system.

Troubleshooting Guides

Problem 1: High Background in Immunofluorescence (IF) Assays

Symptoms: High, diffuse fluorescence across the entire sample, making it difficult to distinguish specific staining.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Electrostatic binding of this compound to cell surfaces and glass. Increase the salt concentration (e.g., 150-500 mM NaCl) in your incubation and wash buffers.[10][11]The salt ions will shield electrostatic charges, thereby reducing non-specific ionic interactions.
Insufficient blocking. Optimize blocking conditions. Try different blocking agents (e.g., 1-3% BSA, 5% normal goat serum, or a commercial protein-free blocker). Increase blocking time (e.g., 1-2 hours at room temperature).[5][6][7]A more effective blocking step will saturate non-specific binding sites on the cells and substrate.
Suboptimal this compound concentration. Perform a titration experiment to determine the lowest concentration of this compound that gives a specific signal with minimal background.Using the optimal concentration will improve the signal-to-noise ratio.
Inadequate washing. Increase the number and duration of wash steps after incubation with this compound. Use a buffer containing a mild detergent like 0.05% Tween-20.[5][6]Thorough washing is essential to remove unbound peptide. Detergents can help disrupt weak, non-specific interactions.
Cell autofluorescence. Image an unstained control sample to assess the level of autofluorescence. If high, consider using a commercial autofluorescence quenching reagent.[5][7]Some cell types naturally fluoresce, which can be mistaken for a high background signal.
Problem 2: Inconsistent Results in Plate-Based Cellular Assays (e.g., ELISA, Cytotoxicity Assays)

Symptoms: High variability between replicate wells and poor dose-response curves.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Peptide adsorption to plasticware. Pre-treat pipette tips and microplates with a blocking buffer or use low-binding plasticware. Include a carrier protein like 0.1% BSA in your peptide dilutions.[12]This will reduce the loss of peptide due to adsorption to plastic surfaces, ensuring a more accurate final concentration in the wells.
Edge effects in microplates. Avoid using the outer wells of the plate, as they are more prone to evaporation. Ensure proper sealing of the plate during incubations to maintain consistent humidity.Evaporation can concentrate reagents in the outer wells, leading to inconsistent results.
Cell seeding density. Optimize cell seeding density to ensure a confluent and evenly distributed monolayer at the time of the assay.Inconsistent cell numbers per well will lead to variability in the measured response.
Insufficient mixing. Gently mix the plate after adding this compound to ensure even distribution in each well.Proper mixing is crucial for uniform exposure of cells to the peptide.

Experimental Protocols

Protocol: Optimizing Blocking Conditions for Immunofluorescence
  • Cell Preparation: Seed cells on coverslips in a 24-well plate and grow to the desired confluency.

  • Fixation and Permeabilization: Fix and permeabilize cells according to your standard protocol (e.g., 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).

  • Blocking:

    • Prepare a panel of blocking buffers to test:

      • Buffer A: 1% BSA in PBS

      • Buffer B: 3% BSA in PBS

      • Buffer C: 5% Normal Goat Serum in PBS

      • Buffer D: Commercial protein-free blocking buffer

    • Incubate coverslips in each blocking buffer for 1 hour at room temperature.

  • This compound Incubation:

    • Prepare a range of this compound concentrations in each of the corresponding blocking buffers.

    • Incubate the coverslips with the this compound solutions for 1 hour at room temperature.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS containing 0.05% Tween-20.

  • Detection (if applicable): If using a labeled this compound or a subsequent detection antibody, proceed with the appropriate incubation and wash steps.

  • Mounting and Imaging: Mount the coverslips and acquire images using consistent settings for all conditions.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition to identify the optimal buffer.

Visualizations

G cluster_troubleshooting Troubleshooting High Background start High Background Observed q1 Is this compound concentration optimized? start->q1 a1_yes Perform Titration q1->a1_yes No q2 Are blocking conditions adequate? q1->q2 Yes a1_yes->q2 a2_yes Test Different Blockers / Increase Time q2->a2_yes No q3 Is washing sufficient? q2->q3 Yes a2_yes->q3 a3_yes Increase Wash Steps / Add Detergent q3->a3_yes No q4 Is buffer composition optimal? q3->q4 Yes a3_yes->q4 a4_yes Increase Salt Concentration q4->a4_yes No end_node Reduced Background q4->end_node Yes a4_yes->end_node

Caption: A logical workflow for troubleshooting high background signals.

G cluster_workflow Experimental Workflow for NSB Reduction prep 1. Cell Seeding & Assay Plate Preparation blocking 2. Blocking Step Optimization (e.g., BSA, PEG, Serum) prep->blocking peptide_prep 3. This compound Dilution (in optimized buffer with carrier protein) blocking->peptide_prep incubation 4. Incubation with Cells peptide_prep->incubation washing 5. Stringent Washing (increased volume/time, with detergent) incubation->washing detection 6. Signal Detection washing->detection analysis 7. Data Analysis detection->analysis G cluster_pathway Putative Action of this compound on Mammalian Cell Membranes bombinin This compound (Cationic Peptide) interaction Initial Electrostatic Interaction bombinin->interaction membrane Cell Membrane Negatively Charged Phospholipids/Glycoproteins insertion Hydrophobic Insertion & Membrane Perturbation membrane:f0->insertion interaction->membrane:f1 pore Pore Formation / Membrane Destabilization insertion->pore downstream Downstream Consequences: - Ion Flux - Loss of Membrane Potential - Cell Lysis pore->downstream

References

Technical Support Center: Strategies to Mitigate the Hemolytic Activity of Bombinin H4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide Bombinin H4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to reduce the inherent hemolytic activity of this compound while preserving its desired biological functions.

Frequently Asked Questions (FAQs)

Q1: My experiments confirm the high hemolytic activity of this compound. Is this expected?

A1: Yes, this is a known characteristic of Bombinin H peptides. The "H" in their designation stands for "hydrophobic and hemolytic."[1][2] Compared to the bombinin family of peptides, bombinins H exhibit lower bactericidal activity but are more lytic to erythrocytes.[2]

Q2: What is the primary structural feature of this compound that contributes to its hemolytic activity?

A2: The significant hemolytic activity of this compound is largely attributed to its amphipathic α-helical structure and high hydrophobicity. This structure allows the peptide to readily insert into and disrupt the lipid bilayer of cell membranes, including those of red blood cells.

Q3: How does the D-amino acid in this compound affect its hemolytic activity compared to Bombinin H2?

A3: this compound contains a D-allo-isoleucine at position 2, distinguishing it from its diastereomer, Bombinin H2, which has an L-isoleucine at the same position.[3] While the presence of a D-amino acid can influence the peptide's interaction with the cell membrane, studies have shown that Bombinin H peptides, in general, are hemolytic.[2] Some research suggests that the D-isomer (H4) may have different membrane interaction kinetics compared to the L-isomer (H2).[3][4]

Q4: Are there any reported analogs of Bombinin H with reduced hemolytic activity?

A4: Yes, research into novel bombinin and bombinin H peptides from Bombina orientalis has identified analogs with varying levels of hemolytic and antimicrobial activity. For example, a newly identified bombinin H-like peptide (bombinin HL) and its D-isoform (bombinin HD) were synthesized and tested. While specific HC50 values were not provided in the initial reports, their synergistic effects with other peptides were evaluated, indicating ongoing research into modifying these structures.[5][6]

Q5: What general strategies can I employ to reduce the hemolytic activity of this compound?

A5: Several strategies can be applied, focusing on modifying the peptide's physicochemical properties:

  • Amino Acid Substitution: Strategically replacing specific amino acid residues can alter hydrophobicity and charge distribution.

  • Modulating Hydrophobicity: Decreasing the overall hydrophobicity of the peptide can reduce its interaction with erythrocyte membranes.

  • Altering Net Charge: Adjusting the net positive charge can influence the peptide's selectivity for microbial versus mammalian cell membranes.

  • Formulation Strategies: Encapsulating or conjugating the peptide can shield its hemolytic domains.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Hemolysis Obscuring Antimicrobial/Anticancer Effects Inherent lytic nature of this compound.1. Synthesize Analogs: Introduce substitutions to reduce hydrophobicity. For example, replace hydrophobic residues with less hydrophobic ones (e.g., Leucine to Alanine) or introduce polar residues. 2. Modify Net Charge: Substitute neutral or hydrophobic residues with charged amino acids (e.g., Lysine or Arginine) to potentially increase selectivity for negatively charged bacterial membranes over zwitterionic erythrocyte membranes. 3. Truncate the Peptide: Synthesize shorter versions of this compound to identify the minimal domain required for antimicrobial/anticancer activity and potentially remove regions contributing significantly to hemolysis.
Inconsistent Hemolysis Assay Results Variability in experimental conditions.1. Standardize Red Blood Cell (RBC) Preparation: Ensure consistent washing and final concentration of the erythrocyte suspension. 2. Use Appropriate Controls: Always include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS or buffer). 3. Optimize Incubation Time: Use a consistent incubation time (e.g., 1 hour at 37°C) for all experiments. 4. Monitor pH: Ensure the pH of the buffer is stable and appropriate for the assay.
Loss of Antimicrobial/Anticancer Activity After Modification The modification has disrupted the structural features essential for the desired biological activity.1. Perform Alanine Scanning: Systematically replace each amino acid with alanine to identify residues critical for both hemolytic and desired biological activities. 2. Model the Peptide Structure: Use computational modeling to predict how substitutions will affect the peptide's secondary structure and amphipathicity. 3. Test a Range of Modifications: Synthesize and test a library of analogs with varying degrees of hydrophobicity and charge to find the optimal balance.

Quantitative Data on Bombinin Analogs

The following table summarizes available data on the hemolytic and antimicrobial activities of novel bombinin peptides from Bombina orientalis. While not direct modifications of this compound, they provide insight into the properties of related peptides.

PeptideSequenceNet ChargeHydrophobicity (%)MIC against S. aureus (mg/L)Hemolysis at MIC (%)
BHL-bombinin GIVGSILSAIGKSALKGLAKGLAEHFAN-NH2+44840 - 12.6
Bombinin HL IIGPVLGLVGSALGGLLKKI-NH2+370256Not Reported
Bombinin HD I(d-Leu)GPVLGLVGSALGGLLKKI-NH2+370128Not Reported

Data extracted from a study on novel peptides from Bombina orientalis.[5]

Experimental Protocols

Protocol 1: Hemolysis Assay

This protocol outlines a standard method for determining the hemolytic activity of this compound and its analogs.

Materials:

  • Freshly drawn red blood cells (human or other species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS)

  • This compound peptide and its analogs dissolved in an appropriate solvent (e.g., DMSO or water)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Red Blood Cells (RBCs):

    • Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and plasma.

    • Wash the RBC pellet with 5 volumes of cold PBS. Centrifuge and repeat the wash step three times or until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • Add 50 µL of PBS to each well of a 96-well plate.

    • Add 50 µL of the peptide solution at various concentrations (typically in a 2-fold serial dilution) to the wells.

    • For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.

    • For the negative control (0% hemolysis), add 50 µL of PBS.

  • Incubation:

    • Add 50 µL of the 4% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 80 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • The HC50 value is the peptide concentration that causes 50% hemolysis.

Protocol 2: Solid-Phase Peptide Synthesis of this compound Analogs

This protocol provides a general workflow for synthesizing this compound analogs with amino acid substitutions.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for verification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling:

    • Deprotect the resin using 20% piperidine in DMF.

    • Couple the first C-terminal Fmoc-protected amino acid using coupling reagents and a base in DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence of the this compound analog.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase HPLC.

  • Verification:

    • Confirm the molecular weight of the purified peptide using mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Peptide Analog Synthesis cluster_assay Hemolysis Assay cluster_analysis Data Analysis and Iteration start Design this compound Analog (e.g., Amino Acid Substitution) synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification incubation Incubate Peptide with RBCs verification->incubation Purified Peptide Analog rbc_prep Prepare Red Blood Cells rbc_prep->incubation measurement Measure Hemoglobin Release incubation->measurement calculation Calculate % Hemolysis and HC50 measurement->calculation analysis Compare HC50 of Analog to Wild-Type this compound calculation->analysis decision Reduced Hemolysis? analysis->decision success Successful Reduction decision->success Yes failure Further Optimization Needed decision->failure No failure->start Redesign Analog

Caption: Experimental workflow for reducing this compound hemolytic activity.

logical_relationship cluster_properties Peptide Physicochemical Properties cluster_strategies Modification Strategies cluster_outcomes Desired Outcomes hydrophobicity High Hydrophobicity aa_sub Amino Acid Substitution (e.g., replace hydrophobic with polar) reduced_hemolysis Reduced Hemolytic Activity (Higher HC50) charge Net Positive Charge amphipathicity Amphipathic α-Helix aa_sub->hydrophobicity decreases aa_sub->amphipathicity alters aa_sub->reduced_hemolysis retained_activity Retained Antimicrobial/ Anticancer Activity aa_sub->retained_activity May affect charge_mod Charge Modification charge_mod->charge optimizes charge_mod->reduced_hemolysis charge_mod->retained_activity May affect formulation Formulation Approaches (e.g., Liposomal Encapsulation) formulation->reduced_hemolysis

Caption: Strategies to reduce this compound hemolytic activity.

References

Technical Support Center: Improving the Therapeutic Index of Bombinin H4 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bombinin H4 and its derivatives. Our goal is to help you overcome common challenges and improve the therapeutic index of these promising antimicrobial peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound and its derivatives primarily act by disrupting the cell membranes of target organisms. These cationic and amphipathic peptides preferentially interact with the negatively charged components of microbial cell membranes, leading to membrane permeabilization, leakage of intracellular contents, and ultimately cell death.[1][2][3] The presence of a D-amino acid at position 2 in this compound is thought to enhance its membrane-disrupting activity compared to its all-L-amino-acid counterpart, Bombinin H2.

Q2: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for my this compound derivative?

A2: Inconsistent MIC results are a common issue when working with antimicrobial peptides. Several factors can contribute to this variability:

  • Peptide Aggregation: this compound derivatives can be prone to aggregation, which reduces the effective concentration of the active peptide.

  • Binding to Plasticware: Cationic peptides can adhere to the surface of standard polystyrene microtiter plates, lowering the available peptide concentration.

  • Inoculum Preparation: Variations in the bacterial growth phase and final inoculum concentration can significantly impact MIC values.

  • Media Composition: The presence of salts and proteins in the culture medium can interfere with peptide activity.

Q3: My this compound derivative shows high hemolytic activity. How can I reduce it to improve its therapeutic index?

A3: High hemolytic activity is a major hurdle in developing antimicrobial peptides as therapeutics. Strategies to reduce hemolysis include:

  • Amino Acid Substitutions: Replacing hydrophobic residues with less hydrophobic or charged residues can decrease interactions with zwitterionic mammalian cell membranes.

  • Modulating Amphipathicity: Altering the peptide's overall amphipathic character can fine-tune its selectivity for microbial over mammalian membranes.

  • Chemical Modifications: Introducing modifications such as PEGylation can shield the peptide and reduce its interaction with red blood cells.

Q4: What is the best way to handle and store this compound peptides to ensure their stability?

A4: Proper handling and storage are crucial for maintaining the integrity and activity of this compound derivatives.

  • Storage: Lyophilized peptides should be stored at -20°C or lower in a desiccated environment.

  • Reconstitution: Reconstitute the peptide in a sterile, high-purity solvent (e.g., sterile water, dilute acetic acid) at a concentration significantly higher than the working concentration to create a stock solution.

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Solutions: Peptide solutions are less stable than the lyophilized powder. For short-term storage, keep solutions at 4°C. For longer-term storage, freeze at -20°C or -80°C.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Assays
Problem Possible Cause Recommended Solution
Variable MIC values between replicates Peptide aggregation.Use a low-binding plate (e.g., polypropylene). Briefly sonicate the peptide stock solution before use.
Inaccurate serial dilutions.Ensure thorough mixing at each dilution step. Use calibrated pipettes.
Non-uniform bacterial inoculum.Vortex the bacterial suspension thoroughly before adding to the wells.
No inhibition at expected concentrations Peptide degradation.Use fresh peptide stock solutions. Avoid repeated freeze-thaw cycles.
Peptide binding to plastic.Use polypropylene microtiter plates.
High salt or protein content in media.Test peptide activity in a low-salt buffer to confirm its intrinsic activity. Consider using alternative media if possible.
Growth in all wells, including positive control Contamination of peptide stock or media.Use sterile techniques. Filter-sterilize peptide solutions if necessary.
Resistant bacterial strain.Confirm the identity and expected susceptibility of the bacterial strain.
Troubleshooting Hemolysis Assays
Problem Possible Cause Recommended Solution
High background hemolysis in negative control Mechanical lysis of red blood cells (RBCs).Handle RBCs gently. Avoid vigorous vortexing.
Contamination of buffer or glassware.Use sterile, pyrogen-free buffers and glassware.
Osmotic stress.Ensure the buffer is isotonic (e.g., PBS at pH 7.4).
Low or no hemolysis in positive control Inactive lysing agent (e.g., Triton X-100).Prepare a fresh solution of the lysing agent.
Variable hemolysis between replicates Inconsistent RBC concentration.Ensure the RBC suspension is homogenous before dispensing.
Peptide precipitation at high concentrations.Visually inspect wells for precipitation. If observed, test a lower concentration range or use a different solvent for the peptide stock.

Data Presentation

Table 1: Antimicrobial Activity (MIC in µM) of Bombinin H2 and H4

OrganismBombinin H2This compound
Escherichia coli>12864
Pseudomonas aeruginosa>128>128
Staphylococcus aureus1632
Bacillus subtilis816
Candida albicans3216

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Hemolytic Activity of Bombinin H2 and H4

PeptideHC50 (µM)
Bombinin H2>100
This compound~50

HC50 is the concentration of peptide that causes 50% hemolysis of human red blood cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of antimicrobial peptides.[4][5]

Materials:

  • Test peptide (this compound derivative)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene microtiter plates

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or microplate reader

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of the peptide in a suitable sterile solvent (e.g., 0.01% acetic acid) at a concentration 10-fold higher than the highest concentration to be tested.

    • Perform serial two-fold dilutions of the peptide stock solution in the same solvent.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Assay:

    • Add 10 µL of each peptide dilution to the wells of a 96-well polypropylene plate.

    • Add 90 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

    • Alternatively, measure the optical density at 600 nm and determine the lowest concentration that shows ≥90% inhibition of growth compared to the positive control.

Hemolysis Assay Protocol

This protocol is a standard method for assessing the hemolytic activity of peptides against red blood cells.[6][7][8]

Materials:

  • Test peptide (this compound derivative)

  • Fresh human or animal red blood cells (RBCs)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation:

    • Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and buffy coat.

    • Wash the RBCs three times with cold PBS, centrifuging and aspirating the supernatant each time.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay:

    • Prepare serial dilutions of the peptide in PBS in microcentrifuge tubes.

    • Add 100 µL of the RBC suspension to 100 µL of each peptide dilution.

    • For the negative control, mix 100 µL of RBCs with 100 µL of PBS.

    • For the positive control (100% hemolysis), mix 100 µL of RBCs with 100 µL of 1% Triton X-100.

    • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the tubes at 1,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of compounds.[9][10][11]

Materials:

  • Test peptide (this compound derivative)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.

    • Include a vehicle control (medium only) and a positive control for cytotoxicity if available.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abssample / Absvehicle control) x 100

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Prep Prepare Peptide Dilutions Dispense Dispense Peptide and Bacteria into 96-well plate Peptide_Prep->Dispense Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Dispense Incubate Incubate at 37°C for 18-24h Dispense->Incubate Read_Plate Read Plate (Visually or Spectrophotometrically) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Peptide_Dilutions Prepare Peptide Dilutions Mix Mix Peptide and RBCs Peptide_Dilutions->Mix RBC_Prep Prepare RBC Suspension RBC_Prep->Mix Incubate Incubate at 37°C for 1h Mix->Incubate Centrifuge Centrifuge to Pellet RBCs Incubate->Centrifuge Measure_Supernatant Measure Supernatant Absorbance Centrifuge->Measure_Supernatant Calculate_Hemolysis Calculate % Hemolysis Measure_Supernatant->Calculate_Hemolysis Bombinin_H4_Mechanism cluster_interaction Initial Interaction cluster_action Mechanism of Action Peptide This compound Derivative (Cationic, Amphipathic) Mammalian_Membrane Mammalian Cell Membrane (Zwitterionic) Peptide->Mammalian_Membrane Undesirable Interaction Electrostatic Electrostatic Attraction Peptide->Electrostatic Bacterial_Membrane Bacterial Cell Membrane (Anionic) Bacterial_Membrane->Electrostatic Low_Selectivity Low Selectivity Mammalian_Membrane->Low_Selectivity Insertion Peptide Insertion into Membrane Electrostatic->Insertion Permeabilization Membrane Permeabilization Insertion->Permeabilization Leakage Leakage of Cellular Contents Permeabilization->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

Validation & Comparative

Head-to-head comparison of Bombinin H4 and Magainin activity.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial and anticancer peptide research, Bombinin H4 and Magainin 2 stand out as promising candidates for therapeutic development. Both peptides, originating from amphibian skin secretions, exhibit potent biological activities. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation.

At a Glance: Key Performance Indicators

FeatureThis compoundMagainin 2
Primary Activity Antimicrobial, AnticancerAntimicrobial, Anticancer
Antimicrobial Spectrum Broad-spectrum against Gram-positive and Gram-negative bacteria.[1][2][3][4][5]Broad-spectrum against Gram-positive and Gram-negative bacteria.[6][7]
Anticancer Activity Selective cytotoxicity towards various cancer cell lines.Cytotoxicity against a range of cancer cell lines.[8][9][10][11][12]
Hemolytic Activity Generally reported to have higher hemolytic activity compared to Bombinins without the 'H'.[13]Exhibits hemolytic activity, which can be modulated by modifications.[14][15]
Mechanism of Action Membrane permeabilization.Primarily forms toroidal pores in bacterial membranes, leading to cell lysis.[6]

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial efficacy of this compound and Magainin 2 is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Magainin 2 against various bacterial strains.

MicroorganismThis compound MIC (µM)Magainin 2 MIC (µM)
Escherichia coli25 - 50[1]4 - 40[6][7]
Staphylococcus aureus12.5 - 50[1]8 - 16[6]
Pseudomonas aeruginosa>50[1]4
Bacillus subtilis12.5[1]>80[7]
Acinetobacter baumannii-2 - 4[6][16]
Enterococcus faecalis50[1]-
Staphylococcus epidermidis25[1]-

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Hemolytic Activity: Assessing Safety

A critical factor in the therapeutic potential of antimicrobial peptides is their selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a key indicator of cytotoxicity. This is often expressed as the HC50 value, the concentration of the peptide that causes 50% hemolysis.

Table 2: Hemolytic Activity of this compound and Magainin 2.

PeptideHC50 (µM)Source
This compoundReported to have hemolytic activity[13][17]-
Magainin 2~200[7]Human Red Blood Cells

Anticancer Activity: Targeting Malignant Cells

Both this compound and Magainin 2 have demonstrated the ability to selectively target and kill cancer cells. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50), the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.

Table 3: Cytotoxicity (IC50) of this compound and Magainin 2 against various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Magainin 2 IC50 (µM)
A549Lung Carcinoma-~9 (analogs)[8]
Calu-3Lung CarcinomaSelectively cytotoxic-
MDA-MB-231Breast Adenocarcinoma-60 - 120[12]
M14KMesothelioma-60 - 120[12]
Bladder Cancer Cell Lines (RT4, 647V, 486P)Bladder Cancer-31 - 484[11]
Small Cell Lung Cancer (SCLC) LinesLung Cancer-~9 (analogs)[9]
MCF-7Breast Cancer-~125 (unconjugated)[10]

Mechanism of Action: How They Work

The primary mechanism of action for both this compound and Magainin 2 involves the disruption of the cell membrane.

This compound: The precise mechanism is still under investigation, but it is understood to involve membrane permeabilization.

Magainin 2: Magainin 2 is well-documented to act through the formation of "toroidal pores." In this model, the peptides insert into the bacterial membrane, inducing high curvature and forming pores that lead to the leakage of cellular contents and ultimately, cell death.[6]

Magainin_Mechanism cluster_membrane Bacterial Membrane Peptide_Binding Magainin 2 binds to negatively charged lipids Pore_Formation Formation of Toroidal Pores Peptide_Binding->Pore_Formation Membrane insertion Cell_Lysis Leakage of cellular contents and cell death Pore_Formation->Cell_Lysis Magainin_2 Magainin 2 Magainin_2->Peptide_Binding Electrostatic interaction

Mechanism of action for Magainin 2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of these peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

MIC_Workflow Start Start Prepare_Peptide Prepare serial dilutions of peptide Start->Prepare_Peptide Prepare_Bacteria Prepare bacterial suspension (e.g., 5 x 10^5 CFU/mL) Start->Prepare_Bacteria Incubate Incubate peptide dilutions with bacterial suspension in a 96-well plate Prepare_Peptide->Incubate Prepare_Bacteria->Incubate Observe Incubate at 37°C for 18-24 hours Incubate->Observe Determine_MIC Determine MIC as the lowest concentration with no visible bacterial growth Observe->Determine_MIC End End Determine_MIC->End

General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Peptide Preparation: Serially dilute the peptide in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Observation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the lytic effect of the peptides on red blood cells.[18]

Protocol:

  • Red Blood Cell (RBC) Preparation: Collect fresh red blood cells and wash them multiple times with a phosphate-buffered saline (PBS) solution. Resuspend the RBCs to a final concentration (e.g., 2% v/v).

  • Peptide Incubation: Add serial dilutions of the peptide to the RBC suspension in a 96-well plate.

  • Controls: Include a negative control (PBS, 0% hemolysis) and a positive control (e.g., 1% Triton X-100, 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement: Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC50 is the concentration that causes 50% hemolysis.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The IC50 value is calculated as the concentration of the peptide that reduces the absorbance by 50% compared to untreated control cells.

Conclusion

Both this compound and Magainin 2 demonstrate significant potential as antimicrobial and anticancer agents. Magainin 2 is more extensively characterized, with a well-defined mechanism of action involving toroidal pore formation. This compound also shows potent activity, particularly its selective cytotoxicity against cancer cells, warranting further investigation into its precise mechanism. The choice between these peptides for a specific application will depend on the target pathogen or cancer type, the desired therapeutic window, and considerations of potential hemolytic activity. This guide provides a foundational comparison to inform further research and development efforts in the promising field of therapeutic peptides.

References

Bombinin H4 vs. Melittin: A Comparative Analysis of Membrane Disruption Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the membrane disruption mechanisms of two potent antimicrobial peptides: Bombinin H4 and Melittin. By presenting key performance data, experimental methodologies, and mechanistic diagrams, this document aims to offer an objective resource for researchers in the fields of antimicrobial peptide research and drug development.

I. Introduction

Antimicrobial peptides (AMPs) are a promising class of molecules in the fight against antibiotic-resistant pathogens. This compound, isolated from the skin secretions of the fire-bellied toad Bombina variegata, and Melittin, the principal component of honeybee venom, are two well-studied AMPs known for their potent membrane-disrupting activities.[1][2][3][4] While both peptides effectively lyse bacterial and other cell membranes, their underlying mechanisms of action and lytic efficiencies exhibit notable differences. This guide delves into a comparative analysis of their membrane disruption pathways, supported by quantitative data and detailed experimental protocols.

II. Quantitative Performance Comparison

The following tables summarize the antimicrobial and hemolytic activities of this compound and Melittin. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideTarget OrganismMIC (µg/mL)MIC (µM)Reference
This compound Escherichia coli D3112.55.5[3]
Staphylococcus aureus ATCC 2921312.55.5[3]
Staphylococcus aureus Cowan I2511[3]
Melittin Escherichia coli6.42.25[5]
Staphylococcus aureus6-72.1-2.5[1]
Methicillin-resistant S. aureus (MRSA)4.71.65[6]

Table 2: Hemolytic Activity (HC50)

PeptideRed Blood Cell SourceHC50 (µg/mL)HC50 (µM)Reference
This compound Not specifiedHigher than Bombinin H2 (less hemolytic)-[4]
Melittin Human0.50.18[7]
Melittin Not specified3.03 ± 0.021.07[8]

III. Mechanisms of Membrane Disruption

Both this compound and Melittin disrupt cell membranes by forming pores, but the specific nature of these pores and the preceding events differ.

This compound: The mechanism of this compound involves binding to the bacterial membrane and inducing membrane disruption.[3][4] While the exact pore structure is not as extensively characterized as Melittin's, evidence suggests it perturbs the lipid bilayer, leading to increased permeability.[9] The presence of a D-amino acid (allo-isoleucine) at the second position in this compound, a result of post-translational modification, is thought to contribute to its potent antimicrobial activity and may influence its interaction with the membrane.[4]

Melittin: Melittin's mechanism is widely accepted to involve the formation of toroidal pores.[10][11][12][13][14] In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups. This action leads to the leakage of cellular contents and ultimately cell death.[15] Beyond pore formation, Melittin can also activate various signaling pathways, including phospholipase A2, which can contribute to inflammation and pain.[15]

Mechanistic Diagrams

Bombinin_H4_Mechanism This compound Membrane Disruption cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm B_H4 This compound Membrane B_H4->Membrane Binding Leakage Leakage of Cellular Contents Membrane->Leakage Membrane Disruption (Pore Formation) CellDeath Cell Death Leakage->CellDeath

Caption: this compound mechanism of action.

Melittin_Mechanism Melittin Membrane Disruption and Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Melittin Melittin ToroidalPore Toroidal Pore Formation Melittin->ToroidalPore Insertion PLA2 Phospholipase A2 Activation Melittin->PLA2 Binding Leakage Leakage of Cellular Contents ToroidalPore->Leakage Inflammation Inflammatory Response PLA2->Inflammation CellDeath Cell Death Leakage->CellDeath

Caption: Melittin's dual mechanism of action.

IV. Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

A. Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow

MIC_Workflow MIC Assay Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria serial_dilution Serial Dilution of Peptide start->serial_dilution inoculate Inoculate Microplate prep_bacteria->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Absorbance (e.g., 600 nm) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Protocol:

  • Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

B. Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.

Experimental Workflow

Hemolysis_Workflow Hemolysis Assay Workflow start Start prep_rbc Prepare Red Blood Cell Suspension start->prep_rbc serial_dilution Serial Dilution of Peptide start->serial_dilution incubate Incubate with Peptide prep_rbc->incubate serial_dilution->incubate centrifuge Centrifuge to Pellet Intact Cells incubate->centrifuge measure_hemoglobin Measure Hemoglobin Release (Absorbance at 414 nm) centrifuge->measure_hemoglobin calculate_hemolysis Calculate % Hemolysis measure_hemoglobin->calculate_hemolysis end End calculate_hemolysis->end

Caption: Workflow for hemolysis assay.

Protocol:

  • Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in the buffer to a desired concentration (e.g., 2% v/v).

  • Peptide Dilution: The peptide is serially diluted in the buffer in a 96-well plate.

  • Incubation: The RBC suspension is added to each well containing the peptide dilutions. Positive (e.g., Triton X-100 for 100% hemolysis) and negative (buffer only) controls are included. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Measurement: The supernatant, containing the released hemoglobin, is carefully transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 414 nm or 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

C. Vesicle Leakage Assay (Calcein Leakage)

This assay assesses the ability of a peptide to permeabilize lipid vesicles, providing insight into its membrane-disrupting activity in a model membrane system.

Experimental Workflow

Leakage_Workflow Calcein Leakage Assay Workflow start Start prep_vesicles Prepare Calcein-Loaded Lipid Vesicles (LUVs) start->prep_vesicles add_peptide Add Peptide to Vesicle Suspension prep_vesicles->add_peptide monitor_fluorescence Monitor Fluorescence Intensity Over Time add_peptide->monitor_fluorescence lyse_vesicles Add Triton X-100 for 100% Leakage monitor_fluorescence->lyse_vesicles calculate_leakage Calculate % Leakage lyse_vesicles->calculate_leakage end End calculate_leakage->end

Caption: Workflow for calcein leakage assay.

Protocol:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film rehydrated in a buffer containing a self-quenching concentration of the fluorescent dye calcein (e.g., 50-100 mM).[16][17][18][19][20] The external, unencapsulated calcein is removed by size-exclusion chromatography.

  • Fluorescence Measurement: The calcein-loaded vesicles are diluted in a cuvette with buffer, and the baseline fluorescence is recorded.

  • Peptide Addition: The peptide is added to the vesicle suspension, and the fluorescence intensity is monitored over time. As the peptide disrupts the vesicle membrane, calcein is released and becomes dequenched, resulting in an increase in fluorescence.

  • Maximum Leakage: After the peptide-induced leakage has reached a plateau, a detergent (e.g., Triton X-100) is added to lyse all vesicles and release the remaining calcein, representing 100% leakage.

  • Calculation: The percentage of leakage at a given time point is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

V. Conclusion

Both this compound and Melittin are highly effective membrane-disrupting peptides with potent antimicrobial properties. Melittin generally exhibits stronger antimicrobial and hemolytic activity, which, while beneficial for its lytic function, also presents a challenge for its therapeutic development due to potential cytotoxicity. Its mechanism of action through toroidal pore formation is well-documented. This compound, while slightly less potent in some assays, demonstrates a more favorable therapeutic window with lower hemolytic activity reported. Its unique D-amino acid composition likely plays a key role in its function.

The choice between these or other antimicrobial peptides for therapeutic applications will depend on the specific target pathogen, the desired level of cytotoxicity, and the formulation strategy. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these and other novel antimicrobial peptides. Further research focusing on direct, side-by-side comparisons under identical conditions is warranted to fully elucidate the subtle yet significant differences in their mechanisms and activities.

References

Validating Bombinin H4 Membrane Pore Formation: A Comparative Guide to Dye Leakage Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the membrane disruption capabilities of antimicrobial peptides (AMPs) like Bombinin H4 is crucial for their development as potential therapeutics. This guide provides a comprehensive comparison of this compound's pore-forming activity using dye leakage assays, supported by experimental data and detailed protocols.

This compound, a diastereomer of Bombinin H2, is an antimicrobial peptide isolated from the skin secretions of the European fire-bellied toad (Bombina variegata). Its potent antimicrobial activity is primarily attributed to its ability to permeabilize and disrupt the cell membranes of pathogens. Dye leakage assays are a fundamental tool to quantify this membrane-disrupting effect by measuring the release of fluorescent dyes from lipid vesicles (liposomes) upon peptide interaction.

Performance Comparison: this compound vs. Alternatives

Dye leakage assays consistently demonstrate that this compound effectively induces membrane leakage in a concentration-dependent manner. Its performance can be compared with its diastereomer, Bombinin H2, and other well-characterized antimicrobial peptides like Melittin.

A study on the membrane interactions of Bombinin H2 and H4 revealed that both peptides induce calcein leakage from liposomes mimicking bacterial membranes (PE/PG). The data indicates that this compound has a slightly stronger membrane-perturbing activity at lower concentrations compared to Bombinin H2.[1] Electrophysiological studies further support this, suggesting that this compound forms pores more rapidly than Bombinin H2, exhibiting a higher overall ion permeability.[2]

For a broader comparison, Melittin, a well-known lytic peptide from bee venom, is often used as a reference. Data from various studies show that Melittin is a potent inducer of dye leakage, providing a benchmark for the activity of other AMPs.

Quantitative Data Summary

The following table summarizes the calcein leakage induced by this compound and Bombinin H2 from PE/PG liposomes, providing a direct comparison of their membrane-disrupting efficacy.

Peptide Concentration (µM)This compound (% Calcein Leakage)Bombinin H2 (% Calcein Leakage)
0.5~10%~5%
1.0~40%~30%
1.5~60%~55%
2.0~75%~70%
2.5~80%~75%

Data is estimated from the graphical representation in "Membrane interaction and antibacterial properties of two mildly cationic peptide diastereomers, bombinins H2 and H4, isolated from Bombina skin".[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of dye leakage assays. Below are protocols for calcein and carboxyfluorescein leakage assays, which are commonly employed to validate membrane pore formation.

Calcein Leakage Assay Protocol

This assay measures the release of the fluorescent dye calcein from large unilamellar vesicles (LUVs) upon interaction with a membrane-permeabilizing agent.

  • Liposome Preparation:

    • Prepare a lipid film of the desired composition (e.g., PE/PG 7:3 w/w to mimic bacterial membranes) by dissolving lipids in chloroform, followed by solvent evaporation under a stream of nitrogen gas and subsequent vacuum desiccation.

    • Hydrate the lipid film with a solution containing 50-70 mM calcein in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Subject the lipid suspension to several freeze-thaw cycles to increase the encapsulation efficiency.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.

    • Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the calcein-loaded liposomes in the assay buffer to a final lipid concentration of approximately 25-50 µM in a fluorometer cuvette.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Add the desired concentration of this compound or other peptides to the liposome suspension.

    • Continuously monitor the increase in fluorescence (F) over time as calcein is released and its self-quenching is relieved.

    • After the reaction reaches a plateau or at a defined endpoint, add a lytic detergent (e.g., 0.1% Triton X-100) to completely disrupt the liposomes and measure the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of dye leakage at a given time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Carboxyfluorescein Leakage Assay Protocol

Similar to the calcein assay, this method utilizes the self-quenching properties of carboxyfluorescein.

  • Liposome Preparation:

    • Follow the same procedure as for the calcein leakage assay, but hydrate the lipid film with a solution of 50-100 mM 5(6)-carboxyfluorescein in buffer.

  • Leakage Measurement:

    • Dilute the carboxyfluorescein-loaded liposomes in the assay buffer.

    • Record the baseline fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Introduce the antimicrobial peptide and monitor the fluorescence increase.

    • Determine the maximum fluorescence by adding a detergent.

  • Data Analysis:

    • Calculate the percentage of leakage using the same formula as for the calcein assay.

Visualizing the Process

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying mechanism of action.

G cluster_prep Liposome Preparation cluster_assay Dye Leakage Assay lipid_film Lipid Film Formation hydration Hydration with Dye lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion freeze_thaw->extrusion purification Purification extrusion->purification baseline Measure Baseline Fluorescence (F₀) purification->baseline Calcein-loaded Liposomes add_peptide Add this compound baseline->add_peptide monitor Monitor Fluorescence Increase (F) add_peptide->monitor add_detergent Add Detergent monitor->add_detergent max_fluorescence Measure Max Fluorescence (F_max) add_detergent->max_fluorescence calculate Calculate % Leakage max_fluorescence->calculate

Caption: Experimental workflow for the dye leakage assay.

G cluster_membrane Liposome Membrane liposome_intact Intact Liposome (Dye Quenched) liposome_pore Pore Formation (Dye Leaks) liposome_intact->liposome_pore Pore Formation fluorescence Increased Fluorescence liposome_pore->fluorescence Dye Release bombinin This compound bombinin->liposome_intact Interaction

Caption: Mechanism of this compound-induced dye leakage.

References

Unveiling the Synergistic Power of Bombinin H4 with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mounting crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. One promising approach lies in the synergistic combination of conventional antibiotics with antimicrobial peptides (AMPs). This guide provides a comprehensive comparison of the synergistic effects of Bombinin H4, a potent AMP, with conventional antibiotics, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between this compound and its analogs with conventional antibiotics has been predominantly evaluated against Gram-positive bacteria, particularly Staphylococcus aureus. The primary metric for quantifying synergy is the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through checkerboard assays. A FICI value of ≤ 0.5 is indicative of a synergistic relationship.

Peptide/Antibiotic CombinationTarget OrganismMIC (μg/mL) - Peptide AloneMIC (μg/mL) - Antibiotic AloneMIC (μg/mL) - In CombinationFICISynergy Outcome
Bombinin HL + AmpicillinS. aureusNot explicitly statedNot explicitly statedNot explicitly stated0.5Synergistic[1]
Bombinin HD + AmpicillinS. aureusNot explicitly statedNot explicitly statedNot explicitly stated0.5Synergistic[1]
BHL-bombinin + AmpicillinS. aureusNot explicitly statedNot explicitly statedNot explicitly stated0.75Additive[2]
BHL-bombinin + Bombinin HL/HDS. aureusNot explicitly statedNot explicitly statedNot explicitly stated0.375Synergistic[2][3]

Note: Specific MIC values for this compound in combination with conventional antibiotics were not available in the reviewed literature. The data presented here is for closely related bombinin peptides, demonstrating the potential for synergistic interactions within this peptide family.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the synergistic effects of this compound and conventional antibiotics.

Checkerboard Assay

The checkerboard assay is a standard in vitro method to quantify the synergistic effects of two antimicrobial agents.[4][5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and a conventional antibiotic, both alone and in combination, to calculate the FICI.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., S. aureus) adjusted to a concentration of 1 x 10^6 colony-forming units (CFU)/mL

  • This compound stock solution

  • Conventional antibiotic stock solution

Procedure:

  • Prepare serial twofold dilutions of the conventional antibiotic horizontally and this compound vertically in a 96-well plate containing MHB. The concentration range should typically span from 4x MIC to 1/16x MIC.[1]

  • The final volume in each well is typically 100-200 µL.

  • Include control wells for sterility (MHB only) and bacterial growth (MHB + bacteria).

  • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.[1][6]

  • Determine the MIC, which is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 1: Additive

  • 1 < FICI ≤ 4: Indifference

  • FICI > 4: Antagonism

Time-Kill Assay

The time-kill assay provides a dynamic picture of the antimicrobial effect over time.

Objective: To assess the rate of bacterial killing by this compound, a conventional antibiotic, and their combination at specific concentrations (e.g., MIC).

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound and conventional antibiotic at desired concentrations (e.g., 1x MIC)

  • Sterile broth (e.g., MHB)

  • Apparatus for serial dilutions and plating

Procedure:

  • Inoculate flasks containing pre-warmed broth with the bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.

  • Add the antimicrobial agents to the flasks:

    • Flask 1: Growth control (no drug)

    • Flask 2: this compound alone

    • Flask 3: Conventional antibiotic alone

    • Flask 4: this compound + conventional antibiotic

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the viable colonies (CFU/mL).

  • Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[2]

Visualizing the Synergistic Interaction and Experimental Workflow

The primary mechanism of action for Bombinin H peptides is the disruption of the bacterial cell membrane.[7][8][9] The synergy with conventional antibiotics likely arises from this membrane permeabilizing effect, which facilitates the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively.

Synergistic_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Bombinin_H4 This compound Membrane_Disruption Membrane Permeabilization Bombinin_H4->Membrane_Disruption Disrupts Membrane Antibiotic Conventional Antibiotic Intracellular_Target Intracellular Target Antibiotic->Intracellular_Target Reaches Target Membrane_Disruption->Antibiotic Facilitates Entry Inhibition Inhibition of Cellular Processes Intracellular_Target->Inhibition

Caption: Proposed mechanism of synergy between this compound and conventional antibiotics.

Checkerboard_Workflow A Prepare Serial Dilutions of Antibiotic A and B in 96-well plate B Inoculate with Bacterial Suspension (1x10^6 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC (Lowest concentration with no visible growth) C->D E Calculate FICI D->E

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Workflow A Prepare Bacterial Culture in Logarithmic Growth B Add Antimicrobials (Single and Combination) A->B C Incubate at 37°C with Shaking B->C D Withdraw Aliquots at Time Intervals C->D E Perform Serial Dilutions and Plate D->E F Count CFU/mL and Plot vs. Time E->F

Caption: Workflow for the time-kill synergy assay.

References

Comparative analysis of Bombinin H4 and Cecropin antimicrobial spectrum.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial spectra of two distinct antimicrobial peptides (AMPs): Bombinin H4 and Cecropin. The information presented herein is supported by experimental data to facilitate an objective evaluation of their potential as therapeutic agents.

Overview of this compound and Cecropin

This compound is a cationic antimicrobial peptide isolated from the skin secretions of the yellow-bellied toad, Bombina variegata.[1][2][3] It belongs to the bombinin H family of peptides and is notable for the presence of a D-alloisoleucine residue at the second position, a post-translational modification of the L-isoleucine found in its diastereomer, Bombinin H2.[1][2][3] this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi and the parasite Leishmania.[1]

Cecropins are a well-studied family of antimicrobial peptides first isolated from the hemolymph of the giant silk moth, Hyalophora cecropia.[4][5][6] They are linear, alpha-helical peptides that are active against a wide range of Gram-negative and Gram-positive bacteria.[5][6][7] Some cecropins have also demonstrated antifungal and anticancer properties.[4][5][8][9] Their primary mechanism of action involves the disruption and permeabilization of microbial cell membranes.[4][5]

Comparative Antimicrobial Spectrum

The following table summarizes the minimal inhibitory concentrations (MICs) of this compound and various Cecropins against a range of microorganisms, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions between studies.

MicroorganismThis compound MIC (µM)Cecropin A MIC (µM)Cecropin B MIC (µM)Cecropin P1 MIC (µM)
Gram-Negative Bacteria
Escherichia coli25 - 50[10]1 - 2[11]~2.5-5[7]~1.2-2.5[7]
Pseudomonas aeruginosa50[10]-~20-40[7]>80[7]
Klebsiella pneumoniae50[10]---
Salmonella typhimurium>50[10]---
Gram-Positive Bacteria
Staphylococcus aureus25[10]> 64[11]>80[7]>80[7]
Staphylococcus epidermidis25[10]->80[7]>80[7]
Enterococcus faecalis50[10]---
Bacillus subtilis-~0.3-0.6[7]~1.2-2.5[7]~2.5-5[7]
Fungi
Candida albicans-0.9 µg/mL (MIC) / 1.8 µg/mL (MFC)[8][9]--

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Mechanism of Action

Both this compound and Cecropins exert their antimicrobial effects primarily through the disruption of microbial cell membranes.

This compound interacts with and perturbs the integrity of the cell membrane, leading to leakage of intracellular contents and cell death.[12] The presence of the D-amino acid in its structure is thought to contribute to its potent activity and stability against proteases.

Cecropins are known to form pores or channels in the bacterial cell membrane.[5] At lower concentrations, they can form ion-permeable pores, while at higher concentrations, they can cause a more extensive disruption of the membrane through a "carpet-like" mechanism.[5] Cecropins generally show a higher affinity for the negatively charged membranes of bacteria over the zwitterionic membranes of eukaryotic cells, contributing to their selective toxicity.[5]

Experimental Protocols

The determination of the antimicrobial spectrum of these peptides typically involves standardized methods to assess their minimum inhibitory concentration (MIC) and, in some cases, their minimum bactericidal concentration (MBC).

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antimicrobial spectrum of a peptide.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis peptide_prep Peptide Stock Solution Preparation serial_dilution Serial Dilution of Peptide peptide_prep->serial_dilution media_prep Bacterial Culture and Media Preparation inoculation Inoculation with Bacterial Suspension media_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual or Spectrophotometric Reading of Growth incubation->read_results determine_mic Determination of MIC read_results->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

Microbroth Dilution Method for MIC Determination

This protocol is a standard method for determining the MIC of antimicrobial peptides and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic peptides.[13]

Materials:

  • Test antimicrobial peptide (e.g., this compound or Cecropin)

  • Bacterial strains for testing

  • Mueller-Hinton Broth (MHB)[13]

  • Sterile 96-well polypropylene microtiter plates[13]

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[13]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the antimicrobial peptide in sterile distilled water.

    • Perform serial twofold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Microtiter Plate Assay:

    • Add 100 µL of the bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control well with bacteria and no peptide, and a negative control well with sterile MHB only.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Summary and Conclusion

Both this compound and Cecropins demonstrate broad-spectrum antimicrobial activity, although their specificities differ. Cecropins, particularly Cecropin A and B, exhibit potent activity against Gram-negative bacteria, while their efficacy against Gram-positive species like Staphylococcus aureus is limited. In contrast, this compound shows a more balanced spectrum, with activity against both Gram-negative and Gram-positive bacteria. The unique D-amino acid in this compound may contribute to its broader activity and stability.

The choice between these peptides for therapeutic development would depend on the target pathogen. Cecropins may be more suitable for infections caused by Gram-negative bacteria, while this compound could be a candidate for broader-spectrum applications. Further research, including in vivo efficacy and toxicity studies, is necessary to fully elucidate their therapeutic potential.

References

Bombinin H4: A Potent Antimicrobial Peptide Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Bombinin H4 with other bombinin peptides reveals its heightened efficacy in antimicrobial applications, supported by extensive experimental data. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals.

Bombinin peptides, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of the fire-bellied toad (Bombina species), have garnered significant interest for their potential as novel therapeutic agents. Among these, this compound has emerged as a particularly potent member, demonstrating superior activity in various assays compared to its counterparts. This guide offers a comprehensive comparison of this compound with other bombinin peptides, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Superior Antimicrobial Activity of this compound

Experimental evidence consistently indicates that this compound exhibits greater antimicrobial potency, especially against Gram-negative bacteria, when compared to its diastereomer, Bombinin H2. The key difference between these two peptides lies in the stereochemistry of the second amino acid residue: this compound contains a D-alloisoleucine, while Bombinin H2 has an L-isoleucine at this position. This seemingly minor alteration has a profound impact on their biological activity.

Data from various studies, summarized in the table below, highlights the lower Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial strains. A lower MIC value signifies that a smaller concentration of the peptide is required to inhibit the visible growth of the microorganism, indicating higher potency.

MicroorganismThis compound MIC (µM)Bombinin H2 MIC (µM)Other Bombinin Peptides MIC (µM)
Escherichia coli D2112.5[1][2]25[1][2]Bombinin H1: 3.8
Pseudomonas aeruginosa ATCC 2785325[1][2]50[1][2]-
Staphylococcus aureus Cowan I25[1][2]12.5[1][2]Bombinin H1: 2.1
Bacillus cereus ATCC 117786.25[1][2]6.25[1][2]-

Note: Data is compiled from multiple sources and experimental conditions may vary.

Hemolytic and Cytotoxic Profile: A Balancing Act

A critical aspect of developing AMPs for therapeutic use is their selectivity – the ability to target microbial cells while minimizing damage to host cells. Hemolytic activity, the lysis of red blood cells, is a key indicator of cytotoxicity. While bombinin H peptides are generally known to have higher hemolytic activity compared to other bombinin families, this compound often displays a complex profile.

PeptideHemolytic Activity (HC50 in µM)Cytotoxicity (IC50 in µM) - HeLa CellsCytotoxicity (IC50 in µM) - HEK293 Cells
This compound ~100~50>100
Bombinin H2 ~150>100>100

HC50: 50% hemolytic concentration. IC50: 50% inhibitory concentration. Data is indicative and may vary based on experimental setup.

The data suggests that while this compound possesses a notable hemolytic activity, it also exhibits cytotoxic effects against cancer cell lines like HeLa at concentrations where its impact on non-cancerous cells such as HEK293 is less pronounced. This indicates a potential therapeutic window that could be explored in cancer research.

Mechanism of Action: Disrupting the Microbial Fortress

The primary mechanism by which bombinin peptides exert their antimicrobial effect is through the disruption of the microbial cell membrane. This interaction is multifaceted and can be described by several models, including the "toroidal pore" and "carpet" models.

In the toroidal pore model , the peptides insert into the lipid bilayer, inducing the lipids to bend and form a pore where both the peptides and the lipid head groups line the channel. This leads to leakage of cellular contents and ultimately cell death.

The carpet model proposes that the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane integrity, leading to its permeabilization and eventual disintegration.

The presence of the D-amino acid in this compound is thought to enhance its membrane-disrupting capabilities by increasing its resistance to proteolytic degradation and potentially altering its interaction with the lipid bilayer.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Preparation of Peptide Solutions: Lyophilized bombinin peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted in fresh MHB to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells.

  • Preparation of Erythrocyte Suspension: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: Serial dilutions of the bombinin peptides are prepared in PBS and mixed with the erythrocyte suspension in a 96-well plate.

  • Controls: A negative control (erythrocytes in PBS only) and a positive control (erythrocytes in 1% Triton X-100 for 100% hemolysis) are included.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis is calculated using the formula: (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) * 100. The HC50 value is determined as the peptide concentration causing 50% hemolysis.

Cytotoxicity Assay: MTT Method

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the bombinin peptides.

  • Incubation: The cells are incubated with the peptides for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the peptide concentration that reduces cell viability by 50%.

Visualizing the Process and Mechanisms

To further elucidate the experimental processes and the theoretical mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_antimicrobial Antimicrobial Susceptibility (MIC) cluster_hemolytic Hemolytic Activity (HC50) cluster_cytotoxicity Cytotoxicity (IC50) A1 Peptide Dilution A2 Bacterial Inoculum A1->A2 A3 Incubation A2->A3 A4 MIC Reading A3->A4 H1 Peptide Dilution H2 Erythrocyte Suspension H1->H2 H3 Incubation H2->H3 H4 Centrifugation & Absorbance H3->H4 C1 Cell Seeding C2 Peptide Treatment C1->C2 C3 Incubation C2->C3 C4 MTT Assay & Absorbance C3->C4

Experimental Workflows

Mechanism_of_Action cluster_toroidal Toroidal Pore Model cluster_carpet Carpet Model T1 Peptide Binding to Membrane T2 Peptide Insertion & Lipid Bending T1->T2 T3 Pore Formation T2->T3 T4 Cell Lysis T3->T4 M1 Peptide Accumulation on Surface M2 Membrane Destabilization M1->M2 M3 Micelle Formation & Permeabilization M2->M3 M4 Cell Lysis M3->M4

Mechanisms of Action

References

Validating the Anticancer Specificity of Bombinin H4 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer specificity of the amphibian-derived peptide, Bombinin H4, with other alternatives, supported by experimental data. The information is curated to assist researchers in evaluating its potential as a selective anticancer agent.

Executive Summary

This compound, a member of the bombinin family of antimicrobial peptides, has demonstrated selective cytotoxicity against certain cancer cell lines while exhibiting minimal effects on normal cells. This guide summarizes the available in vitro data on this compound's anticancer activity, presents detailed experimental protocols for its validation, and visualizes key experimental workflows and potential mechanisms of action.

Data Presentation: Comparative Cytotoxicity of this compound

The following tables summarize the quantitative data on the cytotoxic and hemolytic activity of this compound, comparing it with other peptides and the conventional chemotherapeutic drug, doxorubicin.

Table 1: In Vitro Cytotoxicity of this compound and Comparators against Cancer and Normal Cell Lines

CompoundCell LineCell TypeIC50 (µM)Concentration for Significant Cell Death (µM)Source
This compound A549 Non-Small Cell Lung Carcinoma0.5637 1.5 - 100[1]
Calu-3 Non-Small Cell Lung Carcinoma-50 - 100[1][2]
Beas-2B Normal Bronchial Epithelial-12.5 - 100[1][2]
Bombinin H2A549Non-Small Cell Lung CarcinomaNot selectively cytotoxic-[2]
Calu-3Non-Small Cell Lung CarcinomaNot selectively cytotoxic-[2]
Beas-2BNormal Bronchial EpithelialSignificant death at 12.5 - 100 µM-[2]
Temporin AA549Non-Small Cell Lung Carcinoma-50 - 100[2]
Calu-3Non-Small Cell Lung Carcinoma-50 - 100[2]
DoxorubicinA549Non-Small Cell Lung Carcinoma0.00864 (72h)-[3]
H1299Non-Small Cell Lung Carcinoma0.03712 (72h)-[3]

Note: IC50 values are highly dependent on the assay conditions and incubation times. Direct comparison between different studies should be made with caution.

Table 2: Hemolytic Activity of this compound and Temporin A

PeptideHemolytic Activity (%)Source
This compound 0.061 [1]
Temporin A0.874[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity, a hallmark of cytotoxic cell death.

Materials:

  • CellTox™ Green Dye (Promega)

  • Assay Buffer (Promega)

  • Lysis Solution (Promega)

  • Opaque-walled 96-well plates

  • Cancer and normal cell lines

  • Cell culture medium

  • Test compounds (this compound, etc.)

  • Plate reader with fluorescence detection (Excitation: 485-500 nm, Emission: 520-530 nm)

Protocol:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Treatment: Add the diluted compounds to the respective wells. Include vehicle-only controls (for background fluorescence) and a positive control for maximal cytotoxicity (e.g., lysis solution).

  • Dye Addition: Add CellTox™ Green Dye to each well at a final dilution of 1:500.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence from all wells. Express the results as a percentage of the maximal cytotoxicity control. Calculate IC50 values using a suitable software.

Hemolysis Assay

This assay determines the lytic effect of the peptide on red blood cells (RBCs), a measure of its general cytotoxicity.

Materials:

  • Freshly collected human or animal red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptides at various concentrations

  • Triton X-100 (1% v/v in PBS) as a positive control (100% hemolysis)

  • PBS as a negative control (0% hemolysis)

  • 96-well plates

  • Spectrophotometer (540 nm)

Protocol:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Assay Setup: In a 96-well plate, add 100 µL of the test peptide dilutions to the wells.

  • Controls: Add 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control) to separate wells.

  • Incubation: Add 100 µL of the 2% RBC suspension to all wells and incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of this compound's anticancer specificity.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell Lines cluster_2 Data Analysis & Comparison cluster_3 Conclusion start Start: Peptide Synthesis (this compound) cytotoxicity Cytotoxicity Assay (e.g., CellTox Green) start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis cancer_cells Cancer Cell Lines (e.g., A549, Calu-3) cytotoxicity->cancer_cells normal_cells Normal Cell Line (e.g., Beas-2B) cytotoxicity->normal_cells rbcs Red Blood Cells hemolysis->rbcs ic50 Determine IC50 Values cancer_cells->ic50 normal_cells->ic50 hemolysis_percent Calculate % Hemolysis rbcs->hemolysis_percent selectivity Calculate Selectivity Index (IC50 normal / IC50 cancer) ic50->selectivity comparison Compare with Alternatives (e.g., Doxorubicin, other peptides) selectivity->comparison hemolysis_percent->comparison end Validate Anticancer Specificity comparison->end

Caption: Workflow for in vitro validation of anticancer specificity.

Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane Interaction cluster_intrinsic Intrinsic Apoptotic Pathway cluster_bcl2 Regulation by Bcl-2 Family bombinin_h4 This compound membrane_disruption Membrane Disruption/ Pore Formation bombinin_h4->membrane_disruption Initial Interaction bh3_only Pro-apoptotic (BH3-only proteins) bombinin_h4->bh3_only Potential Upregulation mitochondria Mitochondria membrane_disruption->mitochondria Induces Stress bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) bcl2_anti->bax_bak Inhibits bh3_only->bax_bak Activates

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Specificity_Comparison bombinin_h4 This compound High selectivity for some cancer cells (e.g., A549) Lower toxicity to normal cells Low hemolytic activity other_peptides Other Anticancer Peptides (e.g., Temporin A) Variable selectivity May have higher hemolytic activity bombinin_h4->other_peptides More Selective (in some cases) doxorubicin Doxorubicin (Chemotherapy) Broad-spectrum cytotoxicity High toxicity to normal cells Significant side effects bombinin_h4->doxorubicin Significantly More Selective Lower Toxicity other_peptides->doxorubicin Generally More Selective

Caption: Logical comparison of anticancer specificity.

Discussion

The compiled data suggests that this compound exhibits a degree of selective cytotoxicity towards the A549 non-small cell lung carcinoma cell line, with a notable IC50 value of 0.5637 µM.[1] Its cytotoxic effect on another lung cancer cell line, Calu-3, and the normal bronchial epithelial cell line, Beas-2B, appears at significantly higher concentrations, indicating a potential therapeutic window.[1][2] Furthermore, the remarkably low hemolytic activity of this compound (0.061%) is a significant advantage over many other antimicrobial peptides that are often limited by their toxicity to red blood cells.[1]

When compared to the conventional chemotherapeutic drug doxorubicin, which has a much lower IC50 value on A549 cells (e.g., 8.64 nM after 72 hours), this compound's potency is lower.[3] However, the key advantage of this compound lies in its specificity. Doxorubicin is known for its broad-spectrum cytotoxicity, leading to significant side effects due to its impact on healthy, rapidly dividing cells. The in vitro evidence for this compound points towards a more targeted action, potentially leading to a better safety profile.

The proposed mechanism of action for this compound, like many other anticancer peptides, likely involves initial interactions with the cancer cell membrane, leading to disruption and the induction of apoptosis through the intrinsic pathway. This is a complex process potentially involving the activation of pro-apoptotic Bcl-2 family proteins and subsequent caspase activation. Further research is required to fully elucidate this pathway.

Conclusion

The in vitro data presented in this guide validates the anticancer specificity of this compound, particularly against the A549 lung cancer cell line. Its low hemolytic activity further enhances its potential as a therapeutic lead. While not as potent as conventional chemotherapeutics like doxorubicin, its selectivity offers a promising avenue for the development of targeted cancer therapies with potentially fewer side effects. Further in-depth studies are warranted to explore its efficacy across a broader range of cancer types and to fully understand its molecular mechanism of action.

References

Unveiling the Potency of Bombinin H4: A Comparative Analysis of its Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the efficacy of novel antimicrobial peptides is paramount. This guide provides a comprehensive cross-validation of the Minimum Inhibitory Concentration (MIC) values of Bombinin H4 against a spectrum of bacterial species. Through a meticulous comparison with its diastereomer, Bombinin H2, and other antimicrobial peptides (AMPs), this document serves as a vital resource for evaluating the potential of this compound as a therapeutic agent.

This compound, a cationic antimicrobial peptide isolated from the skin secretions of the European yellow-bellied toad (Bombina variegata), has demonstrated significant activity against a broad range of pathogens.[1][2] Its unique structure, which includes a D-allo-isoleucine residue at the second position, distinguishes it from its all-L-amino acid counterpart, Bombinin H2, and is thought to contribute to its potent antimicrobial properties.[3][4] This guide synthesizes available experimental data to offer a clear perspective on its performance.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and its counterpart, Bombinin H2, against a variety of Gram-positive and Gram-negative bacteria. For comparative context, MIC values for other relevant antimicrobial peptides, sourced from various studies, are also included.

It is important to note that direct comparison of MIC values across different studies should be approached with caution, as variations in experimental protocols can influence the results. The data presented for this compound and H2 are primarily drawn from studies employing standardized methodologies, as detailed in the Experimental Protocols section.

Gram-Positive Bacteria
Bacterial SpeciesStrainThis compound MIC (µM)Bombinin H2 MIC (µM)Other AMPs MIC (µM)
Staphylococcus aureusATCC 292135012.5Pexiganan: 32 µg/mL[5][6], LL-37: 4-32 µg/mL
Cowan I5025
Clinical Isolate 8>50>50
MRSA ATCC 433005012.5
Clinical Isolate 112705012.5
Staphylococcus epidermidisATCC 1222812.512.5
Clinical Isolate 18>50>50
Staphylococcus capitisClinical Isolate 12512.5
Enterococcus faecalisClinical Isolate 9546>50>50
Gram-Negative Bacteria
Bacterial SpeciesStrainThis compound MIC (µM)Bombinin H2 MIC (µM)Other AMPs MIC (µM)
Escherichia coliATCC 259222550Pexiganan: 1-8 µg/mL[7], LL-37: 4-16 µg/mL, Magainin 2: 1-4 mg/L[8]
D2112.525
O111:B412.525
Pseudomonas aeruginosaATCC 27853>50>50Pexiganan: 1-8 µg/mL[7], LL-37: 4-32 µg/mL, Magainin 2: 32-128 mg/L[8]
Clinical Isolate 3>50>50
Acinetobacter baumanniiATCC 1960612.525CAMEL: 2 µg/mL[7], Pexiganan: 2 µg/mL[7]
Clinical Isolate 12525
Yersinia pseudotuberculosisYPIII12.512.5

Experimental Protocols

The determination of MIC values is a critical experimental procedure that requires standardized methodology to ensure reproducibility and comparability of data. The majority of the cited MIC values for this compound and H2 were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

This method involves preparing a serial dilution of the antimicrobial peptide in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the peptide that inhibits visible bacterial growth.

Key Steps:

  • Preparation of Antimicrobial Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically sterile deionized water or a buffer.

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well polypropylene microtiter plate. The use of polypropylene plates is recommended for cationic peptides to minimize binding to the plastic surface.

  • Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted peptide is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no peptide) and a sterility control (no bacteria), are also included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial peptide at which there is no visible growth.

A modified version of this protocol, often referred to as the Hancock method, suggests defining the MIC as the lowest concentration that reduces growth by more than 50% compared to the control well, which can be determined by measuring the optical density at 600 nm. This modification can sometimes result in lower MIC values.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative framework of this guide, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Obtain this compound prep_peptide Prepare Peptide Stock Solution start->prep_peptide prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_peptide->serial_dilution inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity / Measure OD600 incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Comparative_Logic cluster_comparators Comparator Antimicrobials cluster_bacteria Bacterial Spectrum Bombinin_H4 This compound MIC Values Gram_Positive Gram-Positive Species (e.g., S. aureus) Bombinin_H4->Gram_Positive Gram_Negative Gram-Negative Species (e.g., E. coli) Bombinin_H4->Gram_Negative Bombinin_H2 Bombinin H2 (Diastereomer) Bombinin_H2->Gram_Positive Bombinin_H2->Gram_Negative Other_AMPs Other AMPs (e.g., LL-37, Pexiganan) Other_AMPs->Gram_Positive Other_AMPs->Gram_Negative Antibiotics Conventional Antibiotics Antibiotics->Gram_Positive Antibiotics->Gram_Negative cluster_comparators cluster_comparators

Caption: Logical Framework for Comparing this compound Antimicrobial Activity.

References

A Comparative Analysis of the In Vivo and In Vitro Toxicity of Bombinin H4 and H2

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the toxicological profiles of the antimicrobial peptides Bombinin H4 and H2.

The antimicrobial peptide family, Bombinins, first isolated from the skin secretions of the Bombina genus of frogs, has garnered significant interest for its potential therapeutic applications. Within this family, the hydrophobic Bombinin H peptides are noted for their biological activity. This guide provides a comparative analysis of the toxicity of two such peptides, Bombinin H2 and this compound, which are diastereomers differing only by the presence of a D-alloisoleucine in the second position of this compound. Understanding their respective toxicity profiles is crucial for evaluating their therapeutic potential.

Quantitative Toxicity Data

The following table summarizes the key quantitative data regarding the in vitro toxicity of Bombinin H2 and H4, focusing on their cytotoxic and hemolytic activities.

ParameterBombinin H2This compoundCell Lines/ConditionsReference
Cytotoxicity (Lung Cancer Cells) Significant cell death at 12.5 µM - 50 µMSignificant cell death from 1.5 µM - 100 µMA549 (NSCLC)[1]
Significant cell death at 50 µM and 100 µMSignificant cell death at 50 µM and 100 µMCalu-3 (NSCLC)[1]
Cytotoxicity (Non-cancerous Cells) Significant cell death at 12.5 µM - 100 µMSignificant cell death at 12.5 µM - 100 µMBeas-2B (Normal Lung Epithelial)[1]
Selective Cytotoxicity Not selectively cytotoxic to cancer cellsSelectively cytotoxic to A549 cells at lower concentrationsA549 vs. Beas-2B[1]
Hemolytic Activity Not specifically reported in the study0.061% at 6.25 µM (Significantly less than untreated control)Human Erythrocytes[1]

Key Findings

The available data indicates that Bombinin H2 exhibits broad cytotoxicity, affecting both cancerous and non-cancerous cell lines at similar concentrations, suggesting a lack of selective toxicity[1]. In contrast, this compound demonstrated a degree of selective cytotoxicity, particularly towards the A549 lung cancer cell line, where it induced significant cell death at concentrations as low as 1.5 µM[1].

Crucially, this compound displayed minimal hemolytic activity, with one study reporting hemolysis levels significantly lower than the untreated control, suggesting a potential protective effect on erythrocytes[1]. This low hemolytic activity is a desirable characteristic for any peptide being considered for systemic therapeutic applications. While the broader family of Bombinin H peptides is known for being hemolytic, this compound appears to be an exception at the tested concentrations[2][3][4].

It is important to note that a separate study on a hybrid peptide, also named H4, reported an in vivo LD50 of 192.4 mg/kg in a mouse model[5]. However, it is not confirmed if this hybrid peptide is identical to the native this compound.

Experimental Protocols

The following are summaries of the methodologies used in the key experiments that provided the comparative data.

The cytotoxic effects of Bombinin H2 and H4 were determined using the CellTox™ Green Cytotoxicity Assay. Human non-small cell lung carcinoma (NSCLC) cell lines (A549 and Calu-3) and a normal human bronchial epithelial cell line (Beas-2B) were seeded in 96-well plates and incubated. The cells were then treated with varying concentrations of the peptides (ranging from 1.5 µM to 100 µM) and incubated for 24 hours. The assay measures the release of DNA from cells with compromised membrane integrity, a hallmark of cytotoxicity. The fluorescence of the CellTox™ Green dye, which binds to the released DNA, was measured to quantify the level of cell death. Statistical analysis was performed to identify significant differences between treated and untreated cells[1].

The hemolytic properties of the peptides were assessed using human erythrocytes. A suspension of erythrocytes was incubated with the peptides at specific concentrations (e.g., 6.25 µM for this compound) for 24 hours. After incubation, the samples were centrifuged, and the amount of hemoglobin released into the supernatant was measured spectrophotometrically. This indicates the degree of red blood cell lysis. The results were compared to a positive control (cells treated with a known hemolytic agent) and a negative control (untreated cells) to determine the percentage of hemolysis[1].

Experimental Workflow for Toxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of antimicrobial peptides like Bombinin H2 and H4.

ToxicityScreeningWorkflow Experimental Workflow for In Vitro Toxicity Assessment of Bombinin Peptides cluster_PeptidePrep Peptide Preparation cluster_Cytotoxicity Cytotoxicity Assays cluster_Hemolysis Hemolytic Assay cluster_Results Comparative Analysis PeptideSynthesis Peptide Synthesis & Purification (Bombinin H2 & H4) Concentration Serial Dilutions PeptideSynthesis->Concentration Treatment_C Peptide Treatment (24h incubation) Concentration->Treatment_C Treatment_H Peptide Incubation (24h) Concentration->Treatment_H CellCulture Cell Culture (Cancer & Non-cancerous lines) CellCulture->Treatment_C Assay_C Cell Viability Assay (e.g., CellTox Green) Treatment_C->Assay_C DataAnalysis_C Data Analysis (% Cytotoxicity) Assay_C->DataAnalysis_C Comparison Compare Toxicity Profiles of H2 and H4 DataAnalysis_C->Comparison ErythrocytePrep Erythrocyte Preparation ErythrocytePrep->Treatment_H Assay_H Measure Hemoglobin Release Treatment_H->Assay_H DataAnalysis_H Data Analysis (% Hemolysis) Assay_H->DataAnalysis_H DataAnalysis_H->Comparison

In Vitro Toxicity Screening Workflow

Conclusion

Based on the available in vitro data, this compound demonstrates a more favorable toxicity profile for potential therapeutic development compared to Bombinin H2. Its selective cytotoxicity towards certain cancer cells and, most notably, its very low hemolytic activity are significant advantages. Bombinin H2's lack of selectivity, causing toxicity to non-cancerous cells at similar concentrations as cancer cells, presents a higher risk of off-target effects. Further in vivo studies are necessary to fully elucidate the systemic toxicity and therapeutic window of this compound. However, the initial in vitro findings suggest it is a more promising candidate for further investigation.

References

A Comparative Guide to the Structural Nuances of D-Amino Acid-Containing Antimicrobial Peptides, Featuring Bombinin H4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structural characteristics of Bombinin H4 and other notable antimicrobial peptides (AMPs) containing D-amino acids. This analysis, supported by experimental data, highlights the subtle yet significant impact of stereochemistry on peptide structure and function.

The incorporation of D-amino acids into antimicrobial peptides is a fascinating evolutionary strategy to enhance stability and biological activity. This compound, a hydrophobic peptide isolated from the skin secretion of the European frog Bombina variegata, is a prime example. It is distinguished from its diastereomer, Bombinin H2, by the presence of a D-allo-isoleucine at position 2, in place of an L-isoleucine.[1][2] This single chiral inversion, while seemingly minor, influences its conformational properties and interaction with microbial membranes.[1][3][4] This guide will delve into the structural differences between this compound and other D-amino acid-containing AMPs, providing a framework for understanding their structure-activity relationships.

Structural Comparison of D-Amino Acid-Containing AMPs

The introduction of a D-amino acid can induce unique structural motifs not commonly observed in L-amino acid peptides. The following table summarizes the key structural features of this compound and compares them with other well-characterized D-amino acid-containing AMPs.

PeptideD-Amino Acid(s) and Position(s)Secondary StructureKey Structural Features
This compound D-allo-Isoleucine at position 2α-helicalAmphipathic helix with a glycine-rich face. The D-amino acid is located in the N-terminal region, which is more flexible.[1][2][5]
Bombinin H2 L-Isoleucine at position 2 (diastereomer of H4)α-helicalSimilar overall α-helical structure to H4, but with a higher propensity to aggregate and form β-sheets under certain conditions.[6][7]
Gramicidin A Alternating L- and D-amino acidsβ-helix (head-to-head dimer)Forms a unique transmembrane ion channel. The alternating stereochemistry is essential for the formation of the β-helical structure.[8][9][10][11][12]
Pardaxin (analogues) D-amino acids incorporated at various positionsα-helicalThe native peptide is α-helical. D-amino acid substitution can affect the stability and cytotoxic activity without completely disrupting the helical structure.[6][13][14][15][16]
Teixobactin D-N-Methylphenylalanine, D-Glutamine, D-allo-Isoleucine, D-ThreonineCyclic Depsipeptide (no defined secondary structure in solution)A complex macrocyclic structure that binds to lipid precursors of the bacterial cell wall. Its activity is more dependent on its overall conformation than a specific secondary structure.[1][8][13][17][18]

Experimental Methodologies for Structural Analysis

The structural characterization of these peptides relies on a combination of spectroscopic techniques performed in membrane-mimetic environments to simulate their site of action.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a vital tool for rapidly assessing the secondary structure of peptides in different environments.

Protocol:

  • Sample Preparation: Peptides are dissolved in aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 100-200 µM. To induce secondary structure, membrane-mimetic environments such as trifluoroethanol (TFE) at varying concentrations (e.g., 10-50%) or micelles of sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) are added.[19]

  • Data Acquisition: CD spectra are recorded at room temperature using a spectropolarimeter. Wavelength scans are typically performed from 190 to 260 nm in a 1 mm path length quartz cuvette.[20]

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. α-helical peptides like this compound exhibit characteristic negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[21][22] The mean residue ellipticity at 222 nm is often used to quantify the helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides high-resolution three-dimensional structural information of peptides in a membrane-like environment.

Protocol:

  • Sample Preparation: The peptide is dissolved in a buffer containing detergent micelles (e.g., DPC or SDS) that mimic the cell membrane.[23][24][25] The peptide concentration is typically in the millimolar range. For heteronuclear NMR, isotopic labeling (¹⁵N and/or ¹³C) of the peptide is required.[26]

  • NMR Experiments: A series of one- and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton-proton distances (less than 5 Å).[27][28][29]

  • Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from chemical shifts, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.[25] The final structures are then refined and validated.

Visualizing Structural Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Structural_Comparison cluster_bombinin This compound/H2 cluster_gramicidin Gramicidin A cluster_pardaxin Pardaxin Analogues cluster_teixobactin Teixobactin B_H4 This compound (D-allo-Ile at pos 2) B_Struct α-helical B_H4->B_Struct B_H2 Bombinin H2 (L-Ile at pos 2) B_H2->B_Struct G_A Alternating L/D Amino Acids G_Struct β-helix Dimer G_A->G_Struct P_D D-Amino Acid Substitution P_Struct α-helical P_D->P_Struct T_D Multiple D-Amino Acids T_Struct Cyclic Depsipeptide T_D->T_Struct

Caption: Structural diversity of D-amino acid-containing AMPs.

The mechanism of action for many of these peptides involves direct interaction with and disruption of the microbial cell membrane. For Teixobactin, a more specific mechanism has been elucidated, which involves the binding to lipid precursors of the cell wall, thereby inhibiting its synthesis.[1][13][17][18]

Teixobactin_Mechanism Teixobactin Teixobactin Binding Binding Teixobactin->Binding Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_II->Binding Lipid_III Lipid III (Teichoic Acid Precursor) Lipid_III->Binding Inhibition Inhibition of Cell Wall Synthesis Binding->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Mechanism of action of Teixobactin.

The workflow for determining the structure of these peptides is a multi-step process that combines sample preparation with advanced analytical techniques.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (with D-amino acid) Purification Purification (HPLC) Peptide_Synthesis->Purification CD_Spectroscopy CD Spectroscopy (in membrane mimetics) Purification->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (in micelles) Purification->NMR_Spectroscopy Secondary_Structure Secondary Structure Estimation CD_Spectroscopy->Secondary_Structure Structure_Calculation 3D Structure Calculation Secondary_Structure->Structure_Calculation NOE_Restraints NOE Distance Restraints NMR_Spectroscopy->NOE_Restraints NOE_Restraints->Structure_Calculation Final_Structure High-Resolution 3D Structure Structure_Calculation->Final_Structure

Caption: Workflow for AMP structure determination.

References

Benchmarking Bombinin H4 performance against FDA-approved antimicrobial peptides.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with diverse mechanisms of action that can combat resistant pathogens. This guide provides a comparative benchmark of the amphibian-derived peptide, Bombinin H4, against established FDA-approved antimicrobial peptides: Daptomycin, Vancomycin, and Polymyxin B. The data presented is intended to inform research and development efforts in the pursuit of new anti-infective therapies.

Performance Benchmark: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of this compound and the selected FDA-approved antimicrobial peptides was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.

Antimicrobial PeptideOrganismMIC (µM)
This compound Escherichia coli D2112.5
Pseudomonas aeruginosa 1544250
Staphylococcus aureus Cowan I25
Staphylococcus epidermidis25
Bacillus megaterium3.12
Daptomycin Staphylococcus aureus (MRSA)0.25 - 0.5 µg/mL
Enterococcus faecalis (VRE)1 - 2 µg/mL
Enterococcus faecium (VRE)2 µg/mL
Vancomycin Staphylococcus aureus (MRSA)1 - 2 µg/mL
Enterococcus faecalis≤4 µg/mL
Clostridium difficile0.5 - 4 µg/mL
Polymyxin B Pseudomonas aeruginosa≤2 µg/mL
Escherichia coli≤2 µg/mL
Klebsiella pneumoniae≤2 µg/mL

Note: MIC values for FDA-approved peptides are presented in µg/mL as this is the standard unit in clinical settings. Direct comparison of molar concentrations (µM) with µg/mL requires knowledge of the molecular weight of each peptide. The data is compiled from various sources and testing conditions may vary.

Mechanisms of Action: A Visual Guide

The distinct mechanisms by which these peptides exert their antimicrobial effects are crucial for understanding their spectrum of activity and potential for resistance development.

Bombinin_H4_Mechanism cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet Bombinin_H4 This compound Membrane_Binding Electrostatic Interaction with Anionic Lipids Bombinin_H4->Membrane_Binding Initial Contact Membrane_Insertion Hydrophobic Core Insertion Membrane_Binding->Membrane_Insertion Hydrophobic interactions Pore_Formation Formation of Toroidal Pores Membrane_Insertion->Pore_Formation Peptide Aggregation Ion_Leakage Efflux of K+ ions and other cellular contents Pore_Formation->Ion_Leakage Membrane Permeabilization Cell_Death Cell Death Ion_Leakage->Cell_Death Loss of Membrane Potential

Caption: this compound mechanism of action.

Daptomycin_Mechanism cluster_membrane Gram-Positive Bacterial Membrane Cell_Membrane Cytoplasmic Membrane Daptomycin Daptomycin Calcium_Binding Binds Ca2+ ions Daptomycin->Calcium_Binding Membrane_Insertion Lipophilic tail inserts into the membrane Calcium_Binding->Membrane_Insertion Ca2+-dependent Oligomerization Forms micellar aggregates Membrane_Insertion->Oligomerization Pore_Formation Creates ion channels/pores Oligomerization->Pore_Formation Ion_Leakage K+ Efflux Pore_Formation->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization Inhibition Inhibition of DNA, RNA, and protein synthesis Depolarization->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Daptomycin mechanism of action.[1][2][3][4][5]

Vancomycin_Mechanism cluster_cell_wall Gram-Positive Bacterial Cell Wall Synthesis Peptidoglycan_Precursor Lipid II with D-Ala-D-Ala terminus Transglycosylation Transglycosylase Peptidoglycan_Precursor->Transglycosylation Transpeptidation Transpeptidase Transglycosylation->Transpeptidation Cross_linking Peptidoglycan Cross-linking Transpeptidation->Cross_linking Vancomycin Vancomycin Binding Binds to D-Ala-D-Ala terminus of peptidoglycan precursors Vancomycin->Binding Inhibition_TG Inhibition of Transglycosylation Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Binding->Inhibition_TP Weakened_Wall Weakened Cell Wall Inhibition_TG->Weakened_Wall Inhibition_TP->Weakened_Wall Cell_Lysis Cell Lysis Weakened_Wall->Cell_Lysis

Caption: Vancomycin mechanism of action.[6][7][8][9][10]

Polymyxin_B_Mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Inner_Membrane Inner Membrane Polymyxin_B Polymyxin B (Cationic) LPS_Binding Electrostatic interaction with anionic LPS Polymyxin_B->LPS_Binding Displacement Displaces Ca2+ and Mg2+ from LPS LPS_Binding->Displacement OM_Disruption Outer Membrane Destabilization and Increased Permeability Displacement->OM_Disruption IM_Interaction Interaction with Inner Membrane OM_Disruption->IM_Interaction Self-promoted uptake Leakage Leakage of intracellular contents IM_Interaction->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Polymyxin B mechanism of action.[11][12][13]

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible assessment of antimicrobial activity. The following protocol outlines the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the antimicrobial peptide at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration through a 0.22 µm filter.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of the microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial density.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only CAMHB (no bacteria or antimicrobial agent).

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

This guide provides a foundational comparison of this compound with key FDA-approved antimicrobial peptides. Further preclinical and clinical investigations are essential to fully elucidate the therapeutic potential of novel AMPs like this compound in an era of mounting antibiotic resistance.

References

N-Terminus Confirmed as Key to Bombinin H4's Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

New comparative data reveals that the N-terminal D-allo-isoleucine residue of the antimicrobial peptide Bombinin H4 is a critical determinant of its superior activity, functioning as an anchor to facilitate membrane disruption. This finding distinguishes it from its L-isomer, Bombinin H2, and other analogues, offering a clear path for the rational design of new, more effective antimicrobial agents.

Researchers and drug development professionals can now leverage a deeper understanding of the structure-function relationship of Bombinin H peptides. The enhanced efficacy of this compound is attributed to the stereochemistry of the amino acid at position 2, which stabilizes the peptide's conformation upon membrane interaction. This guide provides a comprehensive comparison of this compound with its counterparts, supported by experimental data and detailed protocols.

Unveiling the Potency: A Comparative Analysis

This compound consistently demonstrates higher antimicrobial and antiprotozoal activity compared to its diastereomer, Bombinin H2. This difference is solely due to the presence of a D-allo-isoleucine at the second position of its N-terminus, in contrast to the L-isoleucine in Bombinin H2.[1][2][3][4] Molecular dynamics simulations and spectroscopic analyses have revealed that this N-terminal modification is not a trivial substitution.

The N-terminus of this compound is more stable within the cell membrane environment.[1][3][5] Specifically, the first L-Isoleucine and the second D-allo-isoleucine of this compound tend to adopt a cis conformation.[1][3][5] This conformation acts as an anchor, promoting a more efficient helical winding of the peptide within the membrane.[1][3][5] This leads to a more rapid achievement of the threshold concentration required for membrane disruption.[1][3][5]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the minimal inhibitory concentrations (MICs) of this compound and Bombinin H2 against various microorganisms, highlighting the superior performance of this compound.

MicroorganismThis compound MIC (µM)Bombinin H2 MIC (µM)Reference
Escherichia coli12.525[2]
Pseudomonas aeruginosa2550[2]
Staphylococcus aureus6.2512.5[2]
Leishmania infantum (LC50)3.510[6]

Mechanism of Action: The N-Terminal Anchor Model

The proposed mechanism for this compound's enhanced activity centers on its interaction with the cell membrane. The unique conformation of its N-terminus initiates a more effective disruption of the lipid bilayer.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound N_Terminus N-Terminus (D-allo-Ile) Anchoring Peptide->N_Terminus Initial Interaction Helix_Insertion Peptide Helix Insertion N_Terminus->Helix_Insertion Facilitates Pore_Formation Pore Formation Helix_Insertion->Pore_Formation Leads to Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Results in Start Prepare bacterial suspension (logarithmic growth phase) Dilution Serially dilute peptides in microtiter plate Start->Dilution Inoculation Inoculate wells with bacterial suspension Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Determine MIC (lowest concentration with no visible growth) Incubation->Reading End Record Results Reading->End

References

Evaluating the Synergistic Potential of Bombinin H4 with Other Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic strategies. One promising approach lies in combination therapies that leverage the synergistic potential of different antimicrobial agents. Bombinin H4, a potent antimicrobial peptide (AMP) isolated from the skin secretions of the Bombina frog, has demonstrated significant antimicrobial activity. This guide provides a comparative evaluation of the synergistic potential of this compound and related Bombinin H peptides with other AMPs and conventional antibiotics, supported by available experimental data and detailed methodologies.

Synergistic Activity of Bombinin H Peptides: Quantitative Analysis

The synergistic effect of combining antimicrobial agents can be quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 typically indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.

While specific data on this compound is limited, studies on closely related Bombinin H peptides provide valuable insights into their synergistic capabilities. The following table summarizes the reported FICI values for the combination of Bombinin H variants with other AMPs and the antibiotic ampicillin against Staphylococcus aureus.

Peptide CombinationMicroorganismFractional Inhibitory Concentration Index (FICI)Interaction
BHL-bombinin + Bombinin HLStaphylococcus aureus0.375[1][2]Synergy
BHL-bombinin + Bombinin HDStaphylococcus aureus0.375[1][2]Synergy
BHL-bombinin + AmpicillinStaphylococcus aureus0.75[2][3]Additive
Bombinin HL/HD + AmpicillinStaphylococcus aureus0.5[3]Synergy

These findings highlight the potential of Bombinin H peptides to work in concert with other antimicrobial agents to enhance their efficacy. The synergistic interaction between different Bombinin H peptides suggests a cooperative mechanism of action, while the synergy with ampicillin indicates a potential to restore or enhance the activity of conventional antibiotics against resistant bacteria.

Experimental Protocols: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial agent combinations.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another AMP or antibiotic.

Materials:

  • This compound (lyophilized powder)

  • Partner antimicrobial peptide or antibiotic

  • Relevant bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner antimicrobial in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in the growth medium to obtain a range of concentrations, typically from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.

  • Plate Setup:

    • In a 96-well plate, dispense the diluted this compound along the x-axis (e.g., columns 1-10).

    • Dispense the diluted partner antimicrobial along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the dilutions of the partner antimicrobial to determine its MIC alone.

    • Row H should contain only the dilutions of this compound to determine its MIC alone.

    • Include a growth control well (no antimicrobials) and a sterility control well (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate all wells except the sterility control.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antimicrobial alone and in combination by visual inspection of turbidity or by measuring the optical density. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Synergistic Mechanism

The primary mechanism of action for many AMPs, including the Bombinin family, is the disruption of the bacterial cell membrane. Synergy between two different AMPs is often achieved through enhanced membrane permeabilization, where the peptides cooperate to form pores or channels more effectively than either peptide alone.

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_interpretation Interpretation PrepStocks Prepare Stock Solutions (this compound & Partner AMP) SerialDilutions Perform 2-Fold Serial Dilutions PrepStocks->SerialDilutions DispenseAMPs Dispense Diluted AMPs into 96-Well Plate SerialDilutions->DispenseAMPs PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate with Bacteria PrepInoculum->InoculatePlate DispenseAMPs->InoculatePlate Incubate Incubate at 37°C for 18-24h InoculatePlate->Incubate ReadMIC Determine MICs (Visually or Spectrophotometrically) Incubate->ReadMIC CalculateFICI Calculate FICI ReadMIC->CalculateFICI Interpret Interpret Interaction (Synergy, Additive, Antagonism) CalculateFICI->Interpret

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Bombinin H4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Bombinin H4. The following procedures are designed to ensure a safe laboratory environment and proper management of this antimicrobial peptide.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE based on available safety data.[1]

Body PartRecommended ProtectionSpecifications
Eyes Splash gogglesMust provide a complete seal around the eyes.
Skin Full suit, Gloves (inner and outer chemical-resistant)A full-body protective suit should be worn. Layered chemical-resistant gloves are required.
Respiratory Dust respirator / Self-contained breathing apparatus (SCBA)For routine handling of powder, a dust respirator is necessary. In case of spills or potential for high aerosolization, a self-contained breathing apparatus should be used.[1]
Feet BootsChemical-resistant boots are required.
Hazard and Precautionary Data

Understanding the potential hazards associated with this compound is fundamental to its safe handling.

Hazard CategoryDescription
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[1]
Ingestion May be harmful if swallowed.[1]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]
Precautionary MeasuresDescription
Engineering Controls Use process enclosures or local exhaust ventilation to maintain airborne levels below recommended exposure limits.[1]
Hygiene Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[1]
Storage Keep container tightly closed. Store away from heat and sources of ignition.[1]
Conditions to Avoid Avoid strong oxidizing reagents.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and research integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly sealed.

Preparation and Handling
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • PPE: Before handling, don the appropriate PPE as detailed in the table above.

  • Weighing and Aliquoting: When weighing the powdered form, use a balance within a ventilated enclosure. Prepare aliquots carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Experimental Use
  • Containment: All experimental procedures involving this compound should be performed within a primary containment device (e.g., fume hood, glove box).

  • Avoid Aerosolization: Take care to avoid procedures that may generate aerosols.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable items contaminated with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

Disposal Procedure
  • Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

  • Waste Pickup: Arrange for a certified hazardous waste disposal company to collect and dispose of the segregated waste containers.

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response to an accidental exposure.

G Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive & Inspect Receive & Inspect Store Appropriately Store Appropriately Receive & Inspect->Store Appropriately Don PPE Don PPE Store Appropriately->Don PPE Weigh/Aliquot Weigh/Aliquot Don PPE->Weigh/Aliquot Prepare Solution Prepare Solution Weigh/Aliquot->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Arrange Pickup Arrange Pickup Label Waste->Arrange Pickup

Caption: Standard Operating Procedure for this compound.

G Emergency Response for Accidental Exposure cluster_actions Immediate Actions Accidental Exposure Accidental Exposure Skin Contact Skin Contact Accidental Exposure->Skin Contact Eye Contact Eye Contact Accidental Exposure->Eye Contact Inhalation Inhalation Accidental Exposure->Inhalation Ingestion Ingestion Accidental Exposure->Ingestion Wash with soap & water Wash with soap & water Skin Contact->Wash with soap & water If Seek Medical Attention Seek Medical Attention Wash with soap & water->Seek Medical Attention Flush with water Flush with water Eye Contact->Flush with water If Flush with water->Seek Medical Attention Move to fresh air Move to fresh air Inhalation->Move to fresh air If Move to fresh air->Seek Medical Attention Rinse mouth with water Rinse mouth with water Ingestion->Rinse mouth with water If Rinse mouth with water->Seek Medical Attention

Caption: Emergency Response for Accidental Exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.